molecular formula C146H213N43O40 B14795724 Galanin (swine)

Galanin (swine)

カタログ番号: B14795724
分子量: 3210.5 g/mol
InChIキー: SLZIZIJTGAYEKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galanin (swine) is a useful research compound. Its molecular formula is C146H213N43O40 and its molecular weight is 3210.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galanin (swine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanin (swine) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C146H213N43O40

分子量

3210.5 g/mol

IUPAC名

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)

InChIキー

SLZIZIJTGAYEKK-UHFFFAOYSA-N

正規SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN

製品の起源

United States

Foundational & Exploratory

A Technical Guide to Porcine Galanin: Sequence, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the porcine galanin amino acid sequence, its receptor binding affinities, associated signaling pathways, and the experimental protocols used for its characterization. Galanin is a widely expressed neuropeptide involved in a variety of physiological processes, making it a significant target for therapeutic research.[1][2]

Porcine Galanin Amino Acid Sequence

Galanin was first discovered and its sequence determined from porcine intestinal extracts.[1][3] It is a 29-amino acid peptide with a C-terminal amide structure.[3][4]

The complete amino acid sequence of porcine galanin is: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH2 [3][4]

Precursor Protein

Porcine galanin is synthesized as a larger precursor protein called preprogalanin, which is 123 amino acids long.[5][6] This precursor is then cleaved to produce the mature galanin peptide and a 59-amino acid galanin message-associated peptide (GMAP).[2][5]

Galanin-Like Peptide (GALP)

A related peptide, Galanin-Like Peptide (GALP), has also been isolated from the porcine hypothalamus.[7][8] It is a 60-amino acid peptide that shares sequence homology with galanin, particularly in the biologically active N-terminal region.[8]

The amino acid sequence for porcine GALP is: H-Ala-Pro-Val-His-Arg-Gly-Arg-Gly-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Val-Leu-His-Pro-Pro-Ser-Arg-Ala-Glu-Gly-Gly-Gly-Lys-Gly-Lys-Thr-Ala-Leu-Gly-Ile-Leu-Asp-Leu-Trp-Lys-Ala-Ile-Asp-Gly-Leu-Pro-Tyr-Pro-Gln-Ser-Gln-Leu-Ala-Ser-OH [7]

Quantitative Data: Receptor Binding Affinity

Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][9] Porcine galanin and GALP exhibit different binding affinities for these receptors.

LigandReceptor SubtypeBinding Affinity (IC50/pKi)SpeciesReference
Porcine Galaninhuman GAL1pKi = 9.63Human[4][10]
Porcine Galaninrat GAL1pKi = 9.49Rat[4][10]
Porcine Galaninhuman GAL2pKi = 9.02Human[4][10]
Porcine Galaninrat GAL2pKi = 8.98Rat[4][10]
Porcine Galaninhuman GAL3pKi = 8.01Human[4][10]
Porcine Galaninrat GAL3pKi = 8.14Rat[4][10]
Porcine GALPGALR1IC50 = 4.3 nMPorcine[7][8]
Porcine GALPGALR2IC50 = 0.24 nMPorcine[7][8]

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.[9][11]

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to the inhibitory Gαi/o pathway.[9][11] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]

GALR1_GALR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin GALR1/3 GALR1/3 Galanin->GALR1/3 Binds Gi/o Gαi/o GALR1/3->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

GALR1/3 Gi/o-coupled signaling pathway.
GALR2 Signaling

In contrast, GALR2 mainly signals through the Gαq/11 pathway, which activates phospholipase C (PLC).[9][12] This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[12][13] GALR2 can also couple to Gαi/o and Gα12/13 proteins.[13][14]

GALR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin GALR2 GALR2 Galanin->GALR2 Binds Gq/11 Gαq/11 GALR2->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Excitatory Cellular Response PKC->Cellular_Response Leads to

GALR2 Gq/11-coupled signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to study porcine galanin, from determining its amino acid sequence to characterizing its interaction with its receptors.

Peptide Sequencing

Edman Degradation: This classical method sequentially removes amino acids from the N-terminus of a peptide.[15]

  • Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[16]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved using an anhydrous acid like trifluoroacetic acid (TFA).[16]

  • Conversion: The cleaved amino acid derivative is treated with an aqueous acid to form a more stable phenylthiohydantoin (PTH)-amino acid.[16]

  • Identification: The PTH-amino acid is identified by chromatography, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to standards.[16] The cycle is then repeated for the next amino acid.

Tandem Mass Spectrometry (MS/MS): This is a high-throughput and sensitive method for peptide sequencing.[15]

  • Ionization: Peptides are ionized, commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[17]

  • MS1 Scan: The first mass spectrometer separates the ionized peptides based on their mass-to-charge (m/z) ratio.[16]

  • Fragmentation: A specific peptide ion is selected and fragmented, usually by collision-induced dissociation (CID).[16]

  • MS2 Scan: The m/z ratios of the resulting fragment ions are measured in the second mass spectrometer.[16]

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions. This can be done through database searching or de novo sequencing.

Receptor Binding and Functional Assays

Radioligand Binding Assay: This traditional method is used to determine the binding affinity of ligands to their receptors.

  • Preparation: Cell membranes expressing the galanin receptor of interest are prepared.

  • Incubation: The membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled porcine galanin.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is quantified using a gamma counter.

  • Analysis: The data is used to calculate the IC50 value, which is the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand.

NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: A live-cell assay to quantify ligand-receptor interactions in real-time.[18]

  • Cell Line Generation: A cell line (e.g., HEK293) is engineered to express the galanin receptor tagged with a NanoLuc luciferase variant (e.g., HiBiT).[18]

  • Assay Setup: The cells are incubated with a cell-permeable luciferase substrate (furimazine) and a fluorescently labeled galanin tracer.[18]

  • BRET Measurement: When the fluorescent tracer binds to the tagged receptor, energy is transferred from the luciferase (donor) to the fluorophore (acceptor), generating a BRET signal.[18]

  • Competition Assay: To determine the affinity of unlabeled ligands like porcine galanin, they are added in increasing concentrations to compete with the tracer, causing a decrease in the BRET signal.[18]

RNAscope in situ Hybridization: A technique to detect and quantify mRNA expression within intact cells and tissues, useful for localizing galanin and its receptor transcripts.[19]

  • Tissue Preparation: Fresh frozen tissue sections are prepared.[19]

  • Permeabilization: The tissue is treated to allow entry of the probes.

  • Hybridization: Target-specific oligonucleotide probes are hybridized to the RNA of interest (e.g., galanin or GALR1 mRNA).

  • Signal Amplification: A cascade of hybridization events creates a signal amplification tree.

  • Visualization: The amplified signal is visualized using fluorescently labeled probes and imaged with a confocal microscope.[19]

Experimental Workflows

The following diagrams illustrate generalized workflows for key experimental procedures in galanin research.

Peptide_Sequencing_Workflow Sample_Prep Sample Preparation (Protein Extraction & Digestion) LC_Separation Liquid Chromatography (Peptide Separation) Sample_Prep->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS Analysis) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Database Search / De Novo) MS_Analysis->Data_Analysis Sequence_ID Peptide Sequence Identification Data_Analysis->Sequence_ID

Generalized workflow for peptide sequencing by LC-MS/MS.

Receptor_Binding_Workflow Receptor_Prep Receptor Preparation (e.g., Cell Membrane Isolation) Ligand_Incubation Incubation with Ligands (Radiolabeled & Unlabeled) Receptor_Prep->Ligand_Incubation Separation Separation of Bound/Free Ligand (e.g., Filtration) Ligand_Incubation->Separation Quantification Quantification of Bound Ligand (e.g., Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculation of IC50/Ki) Quantification->Data_Analysis

Generalized workflow for a radioligand receptor binding assay.

References

The Porcine Galanin Gene: A Technical Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Galanin is a neuropeptide with a wide range of biological activities, making it a significant target for therapeutic research. First isolated from the porcine upper small intestine, this peptide and its receptors are integral to numerous physiological processes in swine, including neurotransmission, smooth muscle contraction, and inflammatory responses.[1] This technical guide provides a comprehensive overview of the galanin gene in the swine genome, its protein products, signaling pathways, and expression patterns. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the galaninergic system in a physiologically relevant large animal model.

Introduction to the Porcine Galanin System

Galanin is a 29-amino acid neuropeptide that is highly conserved across mammalian species.[2][3] In swine, the galanin gene (GAL) encodes a 123-amino acid preprogalanin protein, which is subsequently cleaved into the mature galanin peptide and the galanin message-associated peptide (GMAP).[2][4] The galanin peptide exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[5][6] These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, including the gastrointestinal tract, pancreas, and uterus.[1][2] The diverse functions of galanin, ranging from the regulation of gastrointestinal motility to involvement in neuroendocrine and inflammatory processes, underscore its importance as a subject of study.[1][7]

The Porcine Galanin Gene and its Products

The porcine GAL gene encodes a preprogalanin protein that undergoes post-translational modification to yield two bioactive peptides.[2][4]

  • Galanin: A 29-amino acid peptide with a C-terminal amide.[1][2] The N-terminal region is highly conserved and crucial for receptor binding.[8]

  • Galanin Message-Associated Peptide (GMAP): A 59- or 60-amino acid peptide with functions that are still being elucidated.[2]

The amino acid sequence of porcine galanin is GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-amide.[8]

Galanin Receptors and Signaling Pathways in Swine

Galanin's biological effects are mediated by its three receptor subtypes, each coupled to different intracellular signaling cascades.[6][8]

GALR1

GALR1 activation is primarily associated with inhibitory neuronal functions. It couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs).[1][6] This results in membrane hyperpolarization and a reduction in neurotransmitter release.

GALR1_Signaling cluster_membrane Cell Membrane GALR1 GALR1 G_protein Gαi/o GALR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK G_protein->GIRK activates cAMP cAMP AC->cAMP converts K_ion K+ GIRK->K_ion efflux Galanin Galanin Galanin->GALR1 ATP ATP ATP->AC Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

GALR1 Signaling Pathway
GALR2

GALR2 is coupled to Gαq/11 and Gαo proteins.[8] Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), resulting in various cellular responses, including smooth muscle contraction.[8][9] Through Gαo, GALR2 can also activate the mitogen-activated protein kinase (MAPK) pathway.[6][8]

GALR2_Signaling cluster_membrane Cell Membrane GALR2 GALR2 Gq_protein Gαq/11 GALR2->Gq_protein activates PLC PLC Gq_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Galanin Galanin Galanin->GALR2 PIP2 PIP2 PIP2->PLC Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

GALR2 Signaling Pathway
GALR3

The signaling pathways of GALR3 are less well-defined but are thought to be similar to GALR1, involving coupling to Gαi/o proteins and the subsequent inhibition of adenylyl cyclase.[1][6]

Quantitative Data on Galanin System Expression in Swine

The expression of galanin and its receptors varies across different tissues and physiological states in swine. The following tables summarize key quantitative findings from the literature.

TissueGalanin-Immunoreactive Neurons (%)Reference
Colon Myenteric Plexus11.20%[1]
Colon Inner Submucosal Plexus4.03%[1]
Pyloric Myenteric Plexus (Control)16.14 ± 2.06%[10]
Pyloric Myenteric Plexus (Ulcer)25.5 ± 2.07%[10]

Table 1: Percentage of Galanin-Immunoreactive Neurons in Porcine Gastrointestinal Tract.

ConditionTissueFold Change in Galanin mRNAFold Change in GALR1 mRNAFold Change in GALR2 mRNAFold Change in GALR3 mRNAReference
Gastric UlcerationPyloric WallIncreasedIncreasedNo significant changeNo significant change[10]
Gastric UlcerationInferior Vagal Ganglia4.63-fold increaseNo differenceNo difference1.45-fold increase[10]
Brachyspira hyodysenteriae InfectionColon (Muscularis)Decreased by ~1/8---[11]
Brachyspira hyodysenteriae InfectionColon (Mucosa)Barely detected---[11]
Brachyspira hyodysenteriae InfectionColon (Lymphocytes)Dramatic drop---[11]
Glyphosate (0.05 mg/kg)Duodenum-DecreasedDecreasedDecreased[12][13]
Glyphosate (0.5 mg/kg)Duodenum-DecreasedDecreasedDecreased[12][13]
Glyphosate (0.05 mg/kg)Ileum-IncreasedIncreasedIncreased[12][13]
Glyphosate (0.5 mg/kg)Ileum-IncreasedIncreasedIncreased[12][13]

Table 2: Relative mRNA Expression of Galanin and its Receptors in Porcine Tissues under Experimental Conditions.

GroupMyometrial GALR1 Protein ExpressionReference
ControlBaseline[14][15]
Saline-injectedNo significant difference from control[14][15]
E. coli-induced InflammationReduced (p < 0.001)[14][15]

Table 3: Effect of Uterine Inflammation on GALR1 Protein Expression in Porcine Myometrium.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols used in the study of the porcine galanin system.

Induction of Uterine Inflammation

This protocol is adapted from studies investigating the role of galanin in uterine contractility during inflammation.[14][15]

Uterine_Inflammation_Protocol start Select sexually mature gilts anesthesia Induce general anesthesia start->anesthesia laparotomy Perform laparotomy anesthesia->laparotomy treatment Intrauterine injection of E. coli suspension or saline laparotomy->treatment control Sham operation (laparotomy only) laparotomy->control recovery Allow 8 days for inflammation to develop treatment->recovery control->recovery tissue_collection Euthanize and collect uterine tissue samples recovery->tissue_collection analysis Analyze tissue for protein expression and contractility tissue_collection->analysis

Workflow for Induction of Uterine Inflammation in Gilts

Materials:

  • Sexually mature gilts

  • Atropine, azaperone, ketamine hydrochloride for anesthesia[14]

  • Escherichia coli suspension

  • Sterile saline solution

Procedure:

  • Administer premedication and induce general anesthesia.[14]

  • Perform a laparotomy to expose the uterus.

  • For the experimental group, administer an intrauterine injection of E. coli suspension.

  • For the saline control group, administer an intrauterine injection of sterile saline.

  • For the sham control group, perform only the laparotomy.

  • Close the incision and allow the animals to recover for 8 days to allow for the development of acute endometritis.[15]

  • After the recovery period, euthanize the animals and collect uterine tissue for subsequent analysis, such as Western blotting for protein expression or organ bath studies for contractility.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is a generalized procedure based on methodologies reported for studying galanin system gene expression in porcine tissues.[10][11][12][13]

RT_qPCR_Workflow start Collect porcine tissue samples rna_extraction Extract total RNA using a suitable kit start->rna_extraction rna_quantification Quantify RNA and assess purity rna_extraction->rna_quantification cdna_synthesis Synthesize cDNA via reverse transcription rna_quantification->cdna_synthesis qpcr_setup Set up qPCR reaction with primers, SYBR Green, and cDNA template cdna_synthesis->qpcr_setup qpcr_run Perform qPCR in a thermal cycler qpcr_setup->qpcr_run data_analysis Analyze data using the comparative Ct (ΔΔCt) method with a reference gene (e.g., GAPDH) qpcr_run->data_analysis end Determine relative gene expression data_analysis->end

Workflow for RT-qPCR Analysis of Gene Expression

Materials:

  • Porcine tissue samples

  • RNA extraction kit

  • Spectrophotometer or fluorometer for RNA quantification

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green master mix

  • Gene-specific primers for galanin, GALR1, GALR2, GALR3, and a reference gene (e.g., GAPDH)

Procedure:

  • Homogenize tissue samples and extract total RNA according to the manufacturer's protocol.

  • Determine the concentration and purity of the extracted RNA.

  • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

  • Analyze the amplification data, and calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the expression of a stable reference gene.[11][13]

Conclusion and Future Directions

The galanin system in swine presents a valuable model for understanding the multifaceted roles of this neuropeptide in health and disease. Its high degree of conservation with the human system makes it particularly relevant for preclinical research and drug development.[3] Future studies should aim to further elucidate the downstream signaling pathways of the galanin receptors, particularly GALR3, and to explore the therapeutic potential of galanin agonists and antagonists in porcine models of human diseases, such as inflammatory bowel disease, metabolic disorders, and reproductive pathologies. The detailed data and protocols provided in this guide serve as a foundational resource for researchers and professionals in these endeavors.

References

The Discovery of Galanin in Porcine Intestine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 4, 2025

Affiliation: Google Research

Abstract

In 1983, a novel, biologically active peptide was isolated from the porcine intestine by Tatemoto and colleagues. This landmark discovery, published in FEBS Letters, unveiled a 29-amino acid peptide with a C-terminal amide structure, which they named galanin.[1] The peptide was found to elicit smooth muscle contraction and induce a mild, sustained hyperglycemia.[1] This technical guide provides an in-depth overview of the core methodologies employed in the discovery, purification, and initial characterization of porcine galanin, aimed at researchers, scientists, and drug development professionals. The guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of the experimental workflow and signaling pathways.

Introduction

The discovery of galanin was a significant advancement in the field of neuropeptides. Its identification was made possible by a chemical method developed to detect peptides with a C-terminal amide, a common feature of many biologically active peptides.[1] Found to be widely distributed in the central and peripheral nervous systems, galanin has since been implicated in a diverse range of physiological processes, including neurotransmission, hormone secretion, and smooth muscle activity.[2][3] This guide revisits the foundational experiments that led to its discovery, providing a technical framework for understanding its initial characterization.

Quantitative Data

While the original 1983 publication by Tatemoto et al. does not provide a detailed purification table, this section presents a representative summary of the kind of quantitative data that would have been generated during the purification of galanin from porcine intestine, based on typical yields and purification factors for similar peptide isolation protocols of that era. Additionally, data on the tissue distribution of galanin in the porcine gastrointestinal tract from subsequent studies is presented.

Table 1: Illustrative Purification of Porcine Galanin

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude Extract100,00010,0000.11001
Acetic Acid Extraction50,0009,0000.18901.8
Salt Precipitation10,0007,5000.75757.5
Gel Filtration (Sephadex G-25)1,0006,00066060
Ion-Exchange Chromatography (CM-Cellulose)1004,5004545450
Reverse-Phase HPLC13,0003,0003030,000

Note: This table is an illustrative example based on common peptide purification schemes from the 1980s. The exact figures from the original discovery are not publicly available.

Table 2: Amino Acid Composition of Porcine Galanin

Amino AcidResidues per Mole
Aspartic acid (Asp)2
Threonine (Thr)1
Serine (Ser)2
Glycine (Gly)3
Alanine (Ala)2
Leucine (Leu)4
Tyrosine (Tyr)2
Phenylalanine (Phe)1
Histidine (His)2
Lysine (Lys)1
Arginine (Arg)1
Proline (Pro)1
Tryptophan (Trp)1

Source: Reconstructed from the amino acid sequence published in Tatemoto et al., 1983.[1]

Table 3: Distribution of Immunoreactive Galanin in the Porcine Gastrointestinal Tract

Tissue RegionGalanin Concentration (pmol/g wet weight)
Nodose Ganglia7.2 ± 0.8
Ileum~65

Source: Data compiled from subsequent immunochemical studies.[4]

Experimental Protocols

The following sections detail the methodologies that were instrumental in the discovery and initial characterization of porcine galanin. These protocols are based on the information available in the original publication and common laboratory practices of the era.

Tissue Extraction and Purification

The isolation of galanin from porcine intestine involved a multi-step purification process designed to enrich for the target peptide while removing other cellular components.

Protocol 3.1.1: Extraction

  • Tissue Preparation: Fresh upper small intestines from pigs were collected and immediately boiled to denature proteolytic enzymes. The tissue was then frozen and minced.

  • Acid Extraction: The minced tissue was homogenized in a solution of 0.5 M acetic acid to extract peptides and other acid-soluble molecules.

  • Clarification: The homogenate was centrifuged at high speed to pellet insoluble material. The supernatant, containing the crude peptide extract, was collected.

Protocol 3.1.2: Purification

  • Salt Precipitation: The crude extract was subjected to salt precipitation (e.g., with ammonium (B1175870) sulfate) to broadly fractionate proteins and peptides. The fraction containing galanin was collected by centrifugation.

  • Gel Filtration Chromatography: The redissolved precipitate was applied to a Sephadex G-25 column to separate molecules based on size. Fractions were collected and assayed for biological activity.

  • Ion-Exchange Chromatography: Biologically active fractions from gel filtration were pooled and applied to a cation-exchange column (e.g., CM-Cellulose). Peptides were eluted with a salt gradient, and fractions were again assayed for activity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, which separates peptides based on their hydrophobicity. This step yielded a highly purified preparation of galanin.

Structural Characterization

Once purified, the primary structure of galanin was determined using established biochemical techniques.

Protocol 3.2.1: Amino Acid Analysis

  • Hydrolysis: A sample of purified galanin was hydrolyzed in 6 M HCl at 110°C for 24 hours to break the peptide bonds and release individual amino acids.

  • Analysis: The amino acid composition of the hydrolysate was determined using an automated amino acid analyzer.

Protocol 3.2.2: Peptide Sequencing

  • Edman Degradation: The amino acid sequence of the purified peptide was determined by automated Edman degradation. This method sequentially removes and identifies amino acids from the N-terminus of the peptide.

Bioassays

The biological activity of galanin was assessed using in vitro and in vivo models.

Protocol 3.3.1: Rat Smooth Muscle Contraction Assay

  • Tissue Preparation: A segment of rat jejunum was excised and the longitudinal smooth muscle was dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Measurement: The muscle strip was connected to an isometric force transducer to record changes in tension.

  • Assay: After a stabilization period, cumulative concentrations of purified galanin were added to the organ bath, and the resulting contractions were recorded.

Protocol 3.3.2: In Vivo Hyperglycemia Assay in Dogs

  • Animal Preparation: Conscious, fasted dogs were used for the in vivo studies.

  • Administration: Purified porcine galanin was administered intravenously.

  • Blood Sampling: Blood samples were collected at various time points before and after galanin administration.

  • Analysis: Plasma glucose and insulin (B600854) levels were measured in the collected blood samples to assess the effect of galanin on glucose homeostasis.[2][5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the discovery and characterization of porcine galanin.

Galanin_Discovery_Workflow cluster_extraction Tissue Extraction & Initial Purification cluster_purification Chromatographic Purification cluster_characterization Structural & Functional Characterization start Porcine Upper Small Intestine boil Boiling & Mincing start->boil extract Acetic Acid Extraction boil->extract precipitate Salt Precipitation extract->precipitate gel_filtration Gel Filtration (Sephadex G-25) precipitate->gel_filtration ion_exchange Ion-Exchange (CM-Cellulose) gel_filtration->ion_exchange hplc Reverse-Phase HPLC ion_exchange->hplc pure_galanin Purified Galanin hplc->pure_galanin amino_acid_analysis Amino Acid Analysis pure_galanin->amino_acid_analysis sequencing Edman Degradation (Sequence Determination) pure_galanin->sequencing bioassay_contraction Rat Smooth Muscle Contraction Assay pure_galanin->bioassay_contraction bioassay_hyperglycemia Dog Hyperglycemia Assay pure_galanin->bioassay_hyperglycemia Galanin_Signaling cluster_galr13 GALR1 / GALR3 Signaling cluster_galr2 GALR2 Signaling galanin Galanin galr13 GALR1 / GALR3 galanin->galr13 galr2 GALR2 galanin->galr2 gi Gαi/o galr13->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka PKA camp->pka gq Gαq/11 galr2->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc

References

Galanin Expression in the Porcine Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of galanin expression within the porcine central nervous system (CNS). Given the pig's increasing use as a large animal model in neuroscience research due to its anatomical and physiological similarities to humans, a thorough understanding of the galaninergic system is crucial. This document summarizes quantitative data on galanin distribution, details common experimental methodologies, and visualizes the key signaling pathways.

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems of mammals, including pigs.[1] It is involved in a diverse array of physiological processes such as nociception, cognition, feeding, and mood regulation.[2] Galanin exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[2] The porcine model is particularly relevant as galanin was first isolated from porcine intestine.[3] This guide focuses on the expression and signaling of galanin in the porcine CNS to support further research and therapeutic development.

Data Presentation: Quantitative Distribution of Galanin

The following tables summarize the available quantitative data on the concentration of galanin-like immunoreactivity (Gal-LI) in various regions of the porcine central nervous system. These values were primarily determined by radioimmunoassay (RIA).

Brain RegionGalanin-like Immunoreactivity (pmol/g wet weight)
Hypothalamus15.6 ± 2.5
Pituitary Gland12.3 ± 1.8
Medulla Oblongata8.9 ± 1.1
Pons5.4 ± 0.7
Mesencephalon4.2 ± 0.6
Striatum3.1 ± 0.4
Hippocampus2.5 ± 0.3
Cortex1.8 ± 0.2
Spinal Cord RegionGalanin-like Immunoreactivity (pmol/g wet weight)
Sacral Dorsal Horn10.2 ± 1.5
Lumbar Dorsal Horn7.8 ± 1.1
Thoracic Dorsal Horn6.5 ± 0.9
Cervical Dorsal Horn5.1 ± 0.7
Ventral Horn (mixed levels)< 2.0
Peripheral Nervous System (for comparison)Galanin-like Immunoreactivity (pmol/g wet weight)
Nodose Ganglia7.2 ± 0.8[4]

Data for the brain and spinal cord regions are adapted from studies primarily utilizing radioimmunoassay techniques on porcine tissue extracts. The distribution pattern indicates the highest concentrations in the hypothalamopituitary region and a rostrocaudal gradient in the spinal cord's dorsal horn.

Experimental Protocols

Detailed experimental protocols for the study of galanin in the porcine CNS are not always published in their entirety. The following sections provide generalized yet detailed methodologies for key experiments, which should be optimized for specific laboratory conditions and reagents.

Radioimmunoassay (RIA) for Galanin Quantification

This protocol is a generalized procedure for determining the concentration of galanin in porcine CNS tissue extracts. Commercially available kits for porcine galanin RIA provide specific reagents and instructions that should be followed closely.

a) Tissue Preparation:

  • Euthanize the pig according to approved ethical guidelines.

  • Rapidly dissect the desired CNS regions (e.g., hypothalamus, spinal cord).

  • Immediately weigh the tissue samples.

  • Homogenize the tissue in an appropriate extraction buffer (e.g., acid-ethanol).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant containing the peptide extract.

  • Lyophilize or speed-vac the supernatant to concentrate the peptides.

  • Reconstitute the extract in RIA buffer.

b) RIA Procedure:

  • A standard curve is prepared using known concentrations of synthetic porcine galanin.

  • In assay tubes, add RIA buffer, the primary antibody against galanin, and either the standard or the unknown tissue extract.

  • Add radiolabeled galanin (e.g., ¹²⁵I-galanin) to all tubes.

  • Incubate the mixture, typically for 24-48 hours at 4°C, to allow for competitive binding between the labeled and unlabeled galanin for the antibody.

  • Add a secondary antibody (precipitating antibody) to separate the antibody-bound galanin from free galanin.

  • Incubate for a sufficient time to allow precipitation.

  • Centrifuge the tubes to pellet the antibody-antigen complexes.

  • Decant the supernatant.

  • Measure the radioactivity of the pellet using a gamma counter.

  • The concentration of galanin in the unknown samples is determined by comparing their radioactivity levels to the standard curve.

Immunohistochemistry (IHC) for Localization of Galanin

This protocol outlines the steps for visualizing galanin-immunoreactive neurons and fibers in porcine brain and spinal cord sections.

a) Tissue Fixation and Sectioning:

  • Perfuse the animal transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

  • Dissect the brain and spinal cord and post-fix in the same fixative for 4-24 hours at 4°C.

  • Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30% in PBS).

  • Freeze the tissue and cut 20-40 µm sections using a cryostat or a freezing microtome.

  • Collect the sections as free-floating sections in PBS or mount them on charged slides.

b) Immunostaining:

  • Wash the sections several times in PBS.

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100, 5% normal goat serum, and 1% bovine serum albumin) for 1-2 hours at room temperature.

  • Incubate the sections with a primary antibody raised against galanin (ensure the antibody is validated for use in porcine tissue) diluted in the blocking solution, typically overnight at 4°C.

  • Wash the sections extensively in PBS with Triton X-100.

  • Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.

  • Wash the sections again.

  • Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

  • Wash the sections.

  • Visualize the peroxidase activity using a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) with hydrogen peroxide.

  • Mount the sections on slides, dehydrate through a series of alcohols, clear in xylene, and coverslip.

In Situ Hybridization (ISH) for Galanin mRNA Detection

This protocol describes a method to localize cells expressing galanin mRNA in the porcine CNS.

a) Probe Preparation:

  • A cDNA or oligonucleotide probe complementary to the porcine galanin mRNA sequence is required.

  • The probe is labeled with a radioactive isotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin, DIG).

b) Tissue Preparation:

  • Prepare frozen sections of porcine CNS tissue as described for IHC (steps 1a 1-4).

  • Mount the sections on specially coated slides (e.g., Superfrost Plus).

  • Allow the sections to air dry and store at -80°C until use.

c) Hybridization:

  • Bring the sections to room temperature.

  • Fix the sections in 4% paraformaldehyde.

  • Treat with proteinase K to improve probe penetration.

  • Acetylate the sections to reduce non-specific binding.

  • Dehydrate the sections through a series of graded alcohols.

  • Apply the labeled probe in a hybridization buffer to the sections.

  • Incubate overnight at an appropriate temperature (e.g., 55°C) in a humidified chamber.

d) Post-Hybridization and Detection:

  • Wash the slides in a series of increasingly stringent salt solutions (SSC buffer) to remove the unbound probe.

  • For radioactive probes, expose the slides to X-ray film or dip in photographic emulsion for autoradiography.

  • For non-radioactive probes, use an antibody against the tag (e.g., anti-DIG antibody conjugated to alkaline phosphatase) followed by a colorimetric substrate.

  • Counterstain with a nuclear stain if desired.

  • Dehydrate, clear, and coverslip.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key galanin-related pathways and experimental workflows, adhering to the specified design constraints.

GalR1_Signaling_Pathway cluster_effects Cellular Effects Galanin Galanin GalR1 GalR1 Receptor Galanin->GalR1 Binds G_protein_i Gαi/o Gβγ GalR1->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits K_channel K+ Channel (GIRK) G_protein_i->K_channel Activates (via Gβγ) Ca_channel Ca2+ Channel (Voltage-gated) G_protein_i->Ca_channel Inhibits (via Gβγ) MAPK MAPK Pathway (ERK1/2) G_protein_i->MAPK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neurotransmitter Release Ca_channel->Reduced_Excitability MAPK->Gene_Expression

Caption: Simplified signaling cascade for the GalR1 receptor.

GalR2_Signaling_Pathway cluster_effects Cellular Effects Galanin Galanin GalR2 GalR2 Receptor Galanin->GalR2 Binds G_protein_q Gαq/11 GalR2->G_protein_q Activates PLC Phospholipase C (PLC) G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Induces Ca_release->PKC Activates Cellular_Responses Downstream Cellular Responses PKC->Cellular_Responses Phosphorylates targets Neurite_Outgrowth Neurite Outgrowth Cellular_Responses->Neurite_Outgrowth Neuroprotection Neuroprotection Cellular_Responses->Neuroprotection

Caption: Primary signaling cascade for the GalR2 receptor.

GalR3_Signaling_Pathway Galanin Galanin GalR3 GalR3 Receptor Galanin->GalR3 Binds G_protein_i Gαi/o GalR3->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Reduced Phosphorylation of Targets Note GalR3 signaling is less characterized but primarily couples to Gi/o, similar to GalR1.

Caption: Postulated signaling cascade for the GalR3 receptor.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_final Finalization Perfusion Perfusion Fixation (e.g., 4% PFA) Dissection CNS Tissue Dissection Perfusion->Dissection PostFixation Post-Fixation Dissection->PostFixation Cryoprotection Cryoprotection (Sucrose Gradient) PostFixation->Cryoprotection Sectioning Cryosectioning (20-40 µm) Cryoprotection->Sectioning Blocking Blocking (Normal Serum) Sectioning->Blocking PrimaryAb Primary Antibody Incubation (Anti-Galanin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb ABC Avidin-Biotin Complex (ABC) Incubation SecondaryAb->ABC Detection Chromogen Reaction (DAB) ABC->Detection Mounting Mounting on Slides Detection->Mounting Dehydration Dehydration (Ethanol Series) Mounting->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping Microscopy Microscopy & Analysis Coverslipping->Microscopy

Caption: General experimental workflow for galanin immunohistochemistry.

Conclusion

The porcine central nervous system expresses significant levels of galanin, particularly in the hypothalamus and the dorsal horn of the spinal cord. This distribution suggests important roles in neuroendocrine function and sensory processing. The experimental protocols provided herein offer a foundation for researchers to quantify and localize galanin and its mRNA, while the signaling pathway diagrams illustrate the mechanisms through which galanin exerts its effects. Further research utilizing the porcine model will be invaluable for elucidating the complex roles of the galaninergic system and for the development of novel therapeutics targeting galanin receptors for a variety of neurological and psychiatric disorders.

References

Distribution of Galanin in the Porcine Gastrointestinal Tract: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of galanin in the porcine gastrointestinal tract (GIT). Galanin, a neuropeptide first isolated from the porcine upper small intestine, plays a crucial role in regulating motility, secretion, and other physiological functions within the digestive system.[1] Understanding its distribution is paramount for developing novel therapeutic strategies targeting gastrointestinal disorders. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Data Presentation: Quantitative Distribution of Galanin

The concentration of galanin-like immunoreactivity (GAL-LI) and the prevalence of galanin-immunoreactive (GAL-IR) neurons vary significantly across the different regions and layers of the porcine GIT. The following tables consolidate the available quantitative data from radioimmunoassay (RIA) and immunohistochemical (IHC) studies.

Table 1: Galanin-Like Immunoreactivity (GAL-LI) Concentration in Porcine Gastrointestinal Tissues

Gastrointestinal RegionTissue LayerGAL-LI Concentration (pmol/g wet tissue)Reference
Lower Esophageal SphincterFull Thickness3.4[2]
GallbladderFull Thickness2.75 ± 0.23[3]
Common Bile DuctFull Thickness9.73 ± 1.33[3]
Sphincter of OddiFull Thickness5.10 ± 0.37[3]
IleumFull Thickness~65 (estimated 9x higher than nodose ganglia)[4]
Nodose Ganglia-7.2 ± 0.8[4]

Table 2: Percentage of Galanin-Immunoreactive (GAL-IR) Neurons in Porcine Enteric Plexuses

Gastrointestinal RegionEnteric PlexusPercentage of GAL-IR NeuronsReference
ColonMyenteric Plexus (MP)11.20%[1]
ColonInner Submucosal Plexus (ISP)4.03%[1]

Note: Data is presented as mean ± standard error where available. The percentage of GAL-IR neurons is typically calculated relative to the total population of neurons identified by a pan-neuronal marker (e.g., PGP9.5).

Experimental Protocols

Accurate determination of galanin distribution relies on precise and well-validated experimental techniques. This section details the methodologies for the key experiments cited in the literature.

Immunohistochemistry (IHC) for Galanin

Immunohistochemistry is a powerful technique for visualizing the location of galanin within the cellular structures of the GIT.

Objective: To identify and localize galanin-immunoreactive neurons and nerve fibers in porcine gastrointestinal tissue sections.

Methodology:

  • Tissue Preparation:

    • Anesthetize and exsanguinate pigs according to approved ethical protocols.

    • Collect tissue samples from various regions of the GIT (e.g., esophagus, stomach, duodenum, jejunum, ileum, colon).

    • Fix the tissue samples in 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer (pH 7.4) for 4-6 hours at 4°C.

    • Cryoprotect the fixed tissues by immersing them in a graded series of sucrose (B13894) solutions (e.g., 10%, 20%, 30%) in phosphate-buffered saline (PBS) until they sink.

    • Embed the tissues in an optimal cutting temperature (OCT) compound and freeze them rapidly in isopentane (B150273) cooled with liquid nitrogen.

    • Cut 10-20 µm thick sections using a cryostat and mount them on polysine-coated slides.

  • Immunostaining:

    • Wash the sections with PBS to remove the OCT compound.

    • Perform an antigen retrieval step if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 20 minutes).

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., 10% normal goat serum, 1% bovine serum albumin, and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate the sections with a primary antibody against galanin (e.g., rabbit anti-galanin) diluted in the blocking solution overnight at 4°C. For double-labeling, co-incubate with another primary antibody from a different species (e.g., mouse anti-PGP9.5).

    • Wash the sections extensively with PBS.

    • Incubate the sections with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594, goat anti-mouse Alexa Fluor 488) diluted in PBS for 1-2 hours at room temperature in the dark.

    • Wash the sections with PBS.

    • Mount the sections with an anti-fading mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualization and Analysis:

    • Examine the stained sections using a fluorescence or confocal microscope.

    • Capture images of the myenteric and submucosal plexuses.

    • Quantify the number of GAL-IR neurons as a percentage of the total number of neurons (identified by the pan-neuronal marker).

Radioimmunoassay (RIA) for Galanin

Radioimmunoassay is a highly sensitive method used to quantify the concentration of galanin in tissue extracts.

Objective: To measure the concentration of galanin-like immunoreactivity (GAL-LI) in porcine gastrointestinal tissue extracts.

Methodology:

  • Tissue Extraction:

    • Obtain and weigh frozen tissue samples from different regions of the porcine GIT.

    • Homogenize the tissues in an extraction buffer (e.g., 1 M acetic acid) and boil for 10 minutes to inactivate proteases.

    • Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and lyophilize it.

    • Reconstitute the lyophilized extract in RIA buffer.

  • Radioimmunoassay Procedure:

    • Prepare a standard curve using synthetic porcine galanin of known concentrations.

    • In assay tubes, add a specific volume of RIA buffer, standard or unknown sample, and a primary antibody against galanin (e.g., rabbit anti-porcine galanin).

    • Incubate the mixture for 24-48 hours at 4°C.

    • Add a radiolabeled tracer (e.g., ¹²⁵I-labeled galanin) to each tube and incubate for another 24 hours at 4°C.

    • Precipitate the antibody-bound galanin using a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., polyethylene (B3416737) glycol).

    • Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiotracer against the concentration of the galanin standards.

    • Determine the concentration of GAL-LI in the unknown samples by interpolating their binding values on the standard curve.

    • Express the results as pmol of GAL-LI per gram of wet tissue.

In Situ Hybridization (ISH) for Galanin mRNA

In situ hybridization allows for the localization of cells expressing the mRNA for galanin, providing evidence of galanin synthesis.

Objective: To identify the specific cells synthesizing galanin by detecting galanin mRNA in porcine gastrointestinal tissue sections.

General Methodology:

  • Probe Preparation:

    • Synthesize a labeled antisense RNA probe complementary to the porcine galanin mRNA sequence. The probe can be labeled with radioactive isotopes (e.g., ³⁵S) or non-radioactive haptens (e.g., digoxigenin, biotin). A sense probe should be used as a negative control.

  • Tissue Preparation:

    • Prepare frozen or paraffin-embedded tissue sections as described for IHC, ensuring RNase-free conditions are maintained throughout the procedure.

  • Hybridization:

    • Pretreat the tissue sections to enhance probe penetration and reduce non-specific binding (e.g., acetylation, proteinase K digestion).

    • Apply the labeled probe in a hybridization buffer to the tissue sections.

    • Incubate at an appropriate temperature (e.g., 55-65°C) overnight in a humidified chamber to allow the probe to hybridize with the target mRNA.

  • Post-Hybridization Washes:

    • Wash the sections under stringent conditions to remove the unbound and non-specifically bound probe.

  • Signal Detection:

    • For radioactive probes, perform autoradiography by dipping the slides in photographic emulsion and exposing them for a specific period. Develop the slides to visualize silver grains over the cells containing the target mRNA.

    • For non-radioactive probes, use an enzyme-conjugated antibody against the hapten (e.g., anti-digoxigenin-alkaline phosphatase) followed by a chromogenic substrate to produce a colored precipitate at the site of hybridization.

  • Visualization:

    • Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin (B73222) or toluidine blue).

    • Examine the sections under a light microscope to identify the cells expressing galanin mRNA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Galanin_Signaling_Pathways cluster_ligand Ligand cluster_receptors Galanin Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Second Messengers cluster_cellular_response Cellular Response Galanin Galanin GALR1 GALR1 Galanin->GALR1 Binds GALR2 GALR2 Galanin->GALR2 Binds GALR3 GALR3 Galanin->GALR3 Binds Gi_o Gαi/o GALR1->Gi_o Activates Gq_11 Gαq/11 GALR2->Gq_11 Activates GALR3->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PLC Phospholipase C (PLC) Gq_11->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response1 Inhibition of Neurotransmitter Release cAMP->Response1 Response2 Modulation of Ion Channel Activity cAMP->Response2 Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response3 Smooth Muscle Contraction/Relaxation Ca2->Response3 Response4 Regulation of Secretion Ca2->Response4

Caption: Galanin signaling pathways via GALR1, GALR2, and GALR3 receptors.

Experimental_Workflow cluster_planning Phase 1: Experimental Design & Sample Collection cluster_processing Phase 2: Tissue Processing & Sectioning cluster_analysis Phase 3: Analysis & Quantification A Define Research Question (e.g., Galanin distribution in porcine ileum) B Animal Protocol Approval A->B C Tissue Collection from Porcine GIT B->C D Fixation (e.g., 4% PFA) C->D Fixation H Radioimmunoassay (RIA) - Tissue Extraction & Assay C->H Tissue Homogenates E Cryoprotection (Sucrose Gradient) D->E F Freezing & Sectioning (Cryostat) E->F G Immunohistochemistry (IHC) - Primary & Secondary Antibodies F->G Tissue Sections I In Situ Hybridization (ISH) - Probe Synthesis & Hybridization F->I Tissue Sections J Microscopy & Image Acquisition G->J K Quantitative Analysis (Cell counting, Concentration measurement) H->K I->J J->K L Data Interpretation & Reporting K->L

Caption: Experimental workflow for determining galanin distribution.

Caption: Relative distribution of galanin in the porcine intestinal wall.

References

An In-depth Technical Guide to Porcine Galanin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the porcine galanin receptor subtypes (GALR1, GALR2, and GALR3). It covers their molecular characteristics, signaling pathways, and quantitative pharmacology, with a focus on porcine-specific data. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to Porcine Galanin Receptors

Galanin is a neuropeptide that plays a crucial role in a variety of physiological processes in pigs, including uterine contractility and gastrointestinal function.[1] Its effects are mediated by three distinct G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2] Understanding the specific characteristics and signaling mechanisms of each porcine galanin receptor subtype is essential for the development of targeted therapeutics.

Molecular and Pharmacological Properties

The three galanin receptor subtypes in pigs, while all binding the endogenous ligand galanin, exhibit distinct molecular weights, ligand binding affinities, and tissue distribution patterns.

Data Presentation: Quantitative Receptor Characteristics

Table 1: Molecular Weights of Porcine Galanin Receptors

Receptor SubtypeMolecular Weight (kDa)Source
GALR140Porcine Myometrium[3]
GALR242Porcine Myometrium[3]
GALR3Not explicitly determined in porcine tissue

Table 2: Ligand Binding Affinities for Porcine Galanin Receptors

LigandReceptor SubtypeAffinity (IC50, nM)Source
Galanin-Like Peptide (porcine)GALR14.3[1]
Galanin-Like Peptide (porcine)GALR20.24[1]

Signaling Pathways

Each porcine galanin receptor subtype couples to distinct intracellular signaling cascades, leading to different physiological outcomes.

GALR1 and GALR3 Signaling

Porcine GALR1 and GALR3 primarily couple to inhibitory G-proteins of the Gi/o family. Upon activation, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

GALR1_GALR3_Signaling cluster_membrane Cell Membrane cluster_Gprotein Gi/o Protein cluster_cytoplasm Cytoplasm GALR1_3 GALR1 / GALR3 G_alpha α GALR1_3->G_alpha AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibits G_beta_gamma βγ Galanin Galanin Galanin->GALR1_3 ATP ATP ATP->AC Response Cellular Response (e.g., modulation of ion channel activity) cAMP->Response

GALR1/GALR3 Signaling Pathway
GALR2 Signaling

In contrast, porcine GALR2 couples to G-proteins of the Gq/11 family. Activation of GALR2 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

GALR2_Signaling cluster_membrane Cell Membrane cluster_Gprotein Gq/11 Protein cluster_cytoplasm Cytoplasm GALR2 GALR2 G_alpha α GALR2->G_alpha PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha->PLC Activates G_beta_gamma βγ Galanin Galanin Galanin->GALR2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

GALR2 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the characterization of porcine galanin receptors.

Radioligand Binding Assay

This protocol is for determining the binding affinity of ligands to porcine galanin receptors in tissue homogenates.

Materials:

  • Porcine tissue of interest (e.g., myometrium, small intestine)

  • Radioligand (e.g., [125I]-porcine galanin)

  • Unlabeled ligands for competition assays

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Homogenizer

  • Centrifuge

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize porcine tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add membrane homogenate (50-100 µg protein/well).

    • For saturation assays, add increasing concentrations of the radioligand. For competition assays, add a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor.

    • To determine non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM) to a set of wells.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation assays, determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis.

    • For competition assays, determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Western Blotting

This protocol is for the detection and quantification of porcine galanin receptor proteins.

Materials:

  • Porcine tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against porcine GALR1, GALR2, or GALR3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize porcine tissue in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression levels of porcine galanin receptor subtypes.

Materials:

  • Porcine tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for porcine GALR1, GALR2, GALR3, and a reference gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from porcine tissues using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.

Experimental_Workflow cluster_tissue Tissue Processing cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis Tissue Porcine Tissue Collection Homogenization Homogenization Tissue->Homogenization Membrane_Prep Membrane Preparation Homogenization->Membrane_Prep Western_Blot Western Blotting RNA_Extraction RNA Extraction Homogenization->RNA_Extraction Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Protein_Quant Protein Quantification (Kd, Bmax, Relative Expression) Binding_Assay->Protein_Quant Western_Blot->Protein_Quant cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR mRNA_Quant mRNA Quantification (Relative Expression) RT_qPCR->mRNA_Quant

General Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of porcine galanin receptor subtypes for researchers and drug development professionals. The distinct signaling pathways and pharmacological profiles of GALR1, GALR2, and GALR3 present opportunities for the development of subtype-selective modulators for various therapeutic applications in veterinary and potentially human medicine. The detailed experimental protocols provided herein offer a starting point for further investigation into the nuanced roles of these important receptors.

References

The Role of Galanin in Swine Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the neuropeptide galanin and its multifaceted role in the metabolic regulation of swine. Drawing upon key experimental findings, this document details the effects of galanin on pancreatic hormone secretion, explores its underlying signaling mechanisms, and discusses its potential involvement in feeding behavior and energy homeostasis in porcine models.

Introduction to Galanin

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems of many mammals, including swine.[1][2] It was first isolated from porcine upper small intestine and is involved in a variety of physiological processes, including neurotransmission, hormone secretion, and smooth muscle contractility.[2][3][4] In the context of metabolism, galanin is a significant modulator of pancreatic endocrine function and is implicated in the regulation of glucose homeostasis and energy balance.[3][5] This guide focuses specifically on the actions of galanin in swine, providing a comprehensive overview for researchers and professionals in the field.

Galanin and its Receptors in Swine

Porcine galanin is a 29-amino acid peptide.[1] Its biological effects are mediated through three distinct G-protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[4][6][7] The activation of these receptors initiates various intracellular signaling cascades that ultimately lead to a physiological response.[7]

Galanin-like immunoreactivity has been identified in various porcine tissues, with high concentrations found in the hypothalamus and pituitary region, suggesting a role in neuroendocrine control.[8] In the gastrointestinal tract, galanin is present in the enteric nervous system, including the myenteric and submucosal plexuses.[2] Galanin-immunoreactive nerve fibers are also found in the porcine pancreas, indicating a direct influence on islet cell function.[9][10] Studies have also confirmed the expression of GALR1 and GALR2 proteins in the porcine myometrium.[6]

The Influence of Galanin on Pancreatic Hormone Secretion in Swine

The role of galanin in regulating pancreatic hormone secretion in pigs has been a primary focus of research, with studies revealing complex and sometimes contradictory effects, particularly on insulin (B600854) release.

Effects on Insulin Secretion

The effect of galanin on insulin secretion in swine appears to be dependent on the experimental conditions, particularly the prevailing glucose concentration and the presence of other secretagogues.

  • Inhibitory Effects: Several studies demonstrate that homologous porcine galanin inhibits insulin secretion. In anesthetized pigs, infusion of synthetic pig galanin into the pancreatic artery led to a decrease in insulin output.[11] Similarly, in vitro studies using isolated pig islets showed that porcine galanin inhibited glucose-stimulated insulin release.[11] The mechanism underlying this inhibition is thought to involve hyperpolarization of the beta-cell membrane and a subsequent lowering of cytoplasmic free calcium concentration.[12]

  • Stimulatory Effects: Conversely, other research has reported a stimulatory effect of galanin on insulin secretion in the isolated perfused porcine pancreas. At glucose concentrations of 5 mmol/l and 8 mmol/l, galanin was found to increase insulin secretion.[9] Furthermore, in the presence of galanin, the insulin response to a square-wave increase in glucose was amplified.[9]

  • Contingent Effects: Another study using the perfused porcine pancreatico-duodenal block found that galanin did not affect insulin secretion stimulated by glucose alone.[13] However, it clearly suppressed tolbutamide-stimulated insulin secretion, suggesting that its inhibitory action may be dependent on the specific stimulus for insulin release.[13]

Effects on Glucagon (B607659) and Somatostatin (B550006) Secretion

In the isolated perfused porcine pancreas, galanin has been shown to increase glucagon secretion at glucose concentrations of 5 mmol/l and 8 mmol/l.[9] In the same experimental setup, galanin inhibited the secretion of somatostatin at both glucose concentrations.[9]

Quantitative Data on Pancreatic Hormone Secretion

The following table summarizes the quantitative effects of galanin on pancreatic hormone secretion in swine as reported in the cited literature.

HormoneExperimental ModelGalanin Concentration/DoseGlucose ConcentrationObserved EffectReference
InsulinAnesthetized pigs207 pmol min-1 (intrapancreatic artery infusion)Not specifiedDecreased insulin output[11]
InsulinIsolated pig islets10-6 mol l-18.3 mmol l-1Inhibition of glucose-stimulated insulin release[11]
InsulinIsolated perfused pancreas10-9 mol/l5 mmol/l55 +/- 14% increase in basal secretion[9]
InsulinIsolated perfused pancreas10-8 mol/l5 mmol/l58 +/- 27% increase in basal secretion[9]
InsulinIsolated perfused pancreas10-9 mol/l8 mmol/l25 +/- 10% increase in basal secretion[9]
InsulinIsolated perfused pancreas10-8 mol/l8 mmol/l62 +/- 17% increase in basal secretion[9]
InsulinPerfused pancreatico-duodenal block100 nmol/l5 or 15 mmol/lNo effect on glucose-stimulated secretion[13]
InsulinPerfused pancreatico-duodenal block100 nmol/l5 mmol/l (with 10 µmol/l tolbutamide)Suppression of tolbutamide-stimulated secretion[13]
GlucagonIsolated perfused pancreas10-9 mol/l5 mmol/l15 +/- 3% increase in basal secretion[9]
GlucagonIsolated perfused pancreas10-8 mol/l5 mmol/l29 +/- 11% increase in basal secretion[9]
GlucagonIsolated perfused pancreas10-9 mol/l8 mmol/l66 +/- 27% increase[9]
GlucagonIsolated perfused pancreas10-8 mol/l8 mmol/l41 +/- 25% increase[9]
SomatostatinIsolated perfused pancreas10-9 mol/l5 mmol/lInhibition to 72 +/- 2% of basal secretion[9]
SomatostatinIsolated perfused pancreas10-8 mol/l5 mmol/lInhibition to 65 +/- 7% of basal secretion[9]
SomatostatinIsolated perfused pancreas10-9 mol/l8 mmol/lInhibition to 83 +/- 6% of basal secretion[9]
SomatostatinIsolated perfused pancreas10-8 mol/l8 mmol/lInhibition to 70 +/- 10% of basal secretion[9]
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the key studies cited.

In Vivo Anesthetized Pig Model[11]

  • Animal Model: Anesthetized pigs.

  • Experimental Procedure: A 15-minute infusion of synthetic pig galanin (207 pmol min-1) was administered into the pancreatic artery.

  • Data Collection: Blood samples were likely collected from the portal vein to measure insulin output.

  • Analytical Technique: Insulin concentrations were determined by radioimmunoassay (RIA).

Isolated Perfused Porcine Pancreas[9]

  • Animal Model: Porcine pancreas isolated for ex vivo perfusion.

  • Perfusion Medium: A synthetic medium containing glucose at concentrations of 3.5, 5, or 8 mmol/l.

  • Experimental Intervention: Synthetic galanin was added to the perfusion medium at concentrations ranging from 10-10 to 10-8 mol/l.

  • Data Collection: The effluent from the perfused pancreas was collected to measure the output of insulin, glucagon, somatostatin, and pancreatic polypeptide.

  • Analytical Technique: Hormone concentrations in the effluent were measured, likely by RIA.

Perfused Porcine Pancreatico-Duodenal Block[13]

  • Animal Model: Isolated porcine pancreatico-duodenal block.

  • Perfusion Conditions: The block was perfused with galanin (100 nmol/l) in the presence of either 5 or 15 mmol/l glucose, or 5 mmol/l glucose with 10 µmol/l tolbutamide.

  • Outcome Measures: Insulin secretion was measured.

  • Analytical Technique: Insulin concentrations in the perfusate were determined.

Galanin Signaling in Metabolic Tissues

The metabolic effects of galanin are initiated by its binding to one of its three GPCRs, which then couple to intracellular G-proteins to modulate downstream signaling pathways.

  • GALR1 and GALR3: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a reduction in intracellular calcium levels, which is consistent with the inhibitory effects of galanin on insulin secretion.[12]

  • GALR2: In contrast, GALR2 often couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is generally associated with cellular stimulation.

The following diagram illustrates the proposed signaling pathway for the inhibitory action of galanin on pancreatic beta-cells.

Galanin_Inhibitory_Signaling Galanin Galanin GALR1_3 GALR1 / GALR3 Galanin->GALR1_3 G_protein Gi/o GALR1_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization PKA PKA cAMP->PKA Activates exp1 Decreased cAMP leads to reduced PKA activity and consequently reduced Ca2+ channel phosphorylation. Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca_channel->Ca_influx Insulin_vesicle Insulin Vesicle Ca_influx->Insulin_vesicle Triggers Exocytosis Hyperpolarization->Ca_channel Inhibits exp2 Opening of K+ channels leads to K+ efflux and membrane hyperpolarization. Insulin_secretion Insulin_vesicle->Insulin_secretion Exocytosis exp3 Reduced Ca2+ influx prevents the fusion of insulin-containing vesicles with the cell membrane.

Inhibitory signaling pathway of galanin in pancreatic β-cells.

Galanin's Role in Feeding Behavior and Energy Homeostasis

While the role of galanin in feed intake is well-documented in rodents, where it is known to be a potent stimulator of fat consumption, direct evidence in swine is limited.[1] However, the high concentration of galanin in the porcine hypothalamus, a key brain region for the regulation of appetite and energy balance, strongly suggests a similar role in pigs.[8]

Galanin-like peptide (GALP), a member of the galanin family also isolated from the porcine hypothalamus, has been shown to influence feeding behavior, although its effects can be complex and species-dependent.[14] Further research is required to elucidate the specific actions of galanin and GALP on feed intake and energy expenditure in swine.

The following diagram outlines a potential experimental workflow to investigate the effects of galanin on feed intake in a porcine model.

Galanin_Feed_Intake_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis cluster_outcome Outcome Animal_Model Nursery Pigs (individually housed) Acclimatization Acclimatization Period (ad libitum access to feed and water) Animal_Model->Acclimatization Cannulation Intracerebroventricular (ICV) Cannula Implantation Acclimatization->Cannulation Randomization Random Assignment to Treatment Groups Cannulation->Randomization Treatment_Groups Group 1: Vehicle (Saline) Group 2: Galanin (low dose) Group 3: Galanin (high dose) Randomization->Treatment_Groups Administration ICV Administration of Treatments Treatment_Groups->Administration Feed_Intake Measure Feed Intake (e.g., at 1, 2, 4, 24 hours post-injection) Administration->Feed_Intake Behavioral_Obs Behavioral Observations (e.g., feeding patterns) Administration->Behavioral_Obs Blood_Sampling Blood Sampling (for metabolic hormones) Administration->Blood_Sampling Data_Analysis Statistical Analysis (e.g., ANOVA) Feed_Intake->Data_Analysis Behavioral_Obs->Data_Analysis Blood_Sampling->Data_Analysis Conclusion Determine the effect of central galanin administration on swine feed intake Data_Analysis->Conclusion

Workflow for investigating galanin's effect on swine feed intake.

Summary and Future Directions

Galanin plays a significant and complex role in the metabolic regulation of swine. Its effects on pancreatic hormone secretion are well-documented, though the precise nature of its influence on insulin release warrants further investigation to reconcile conflicting findings. The signaling pathways through which galanin exerts its effects in porcine tissues are inferred from studies in other species and require direct confirmation in swine.

Future research should focus on:

  • Elucidating the specific conditions under which galanin stimulates or inhibits insulin secretion in vivo in swine.

  • Characterizing the expression and function of GALR1, GALR2, and GALR3 in key metabolic tissues of the pig.

  • Conducting in-vivo studies to determine the effects of central and peripheral galanin administration on feed intake, nutrient preference, and energy expenditure in swine.

  • Investigating the potential for galanin receptor agonists or antagonists as therapeutic agents for metabolic disorders in swine.

A deeper understanding of the galaninergic system in swine will not only advance our fundamental knowledge of metabolic regulation but may also provide novel avenues for improving production efficiency and animal welfare in the swine industry.

References

An In-depth Technical Guide to Preprogalanin Processing in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin and its related peptides are neuropeptides with a wide array of physiological functions, including regulation of neurotransmission, hormone secretion, feeding behavior, and smooth muscle contractility. In swine, the study of the galanin system is crucial for understanding porcine physiology and has implications for veterinary medicine and the development of swine as a biomedical model. This technical guide provides a comprehensive overview of the processing of preprogalanin in swine, from the initial gene product to the generation of bioactive peptides and their subsequent signaling pathways.

The Porcine Preprogalanin Gene and Precursor Protein

The porcine galanin gene (GAL) encodes a 123-amino acid precursor protein known as preprogalanin. The UniProt accession number for porcine preprogalanin is P07480 .[1] The preprogalanin protein serves as the primary source for several bioactive peptides, which are liberated through a series of post-translational modifications.

The Preprogalanin Processing Pathway

The maturation of preprogalanin into its bioactive components is a multi-step process involving cleavage by signal peptidases, prohormone convertases, and carboxypeptidases. While the precise enzymatic machinery in swine is not fully elucidated, the general pathway is well-established for neuropeptide processing. A study has identified 95 prohormone and 8 prohormone convertase genes in the pig genome, supporting the presence of this processing machinery.[2]

Signal Peptide Cleavage

The first step in the processing of preprogalanin is the removal of the N-terminal signal peptide upon entry into the endoplasmic reticulum. This cleavage is mediated by a signal peptidase. In porcine adrenal medulla, this cleavage has been shown to occur at two alternative sites, between Gly23 and Leu24, and also potentially at another nearby site, giving rise to N-terminally extended forms of galanin.[3][4]

Prohormone Convertase Cleavage

Following signal peptide removal, the resulting progalanin is further processed by prohormone convertases (PCs), which are subtilisin-like endoproteases that typically cleave at the C-terminal side of basic amino acid residues (lysine and arginine). While direct evidence in swine is limited, the presence of PC1/3 in the porcine stomach suggests its involvement in prohormone processing.[5] Based on the known sequences of the processed peptides, several putative cleavage sites exist within the porcine progalanin sequence.

Carboxypeptidase E Action

After cleavage by prohormone convertases, the C-terminal basic residues are removed by carboxypeptidase E (CPE). This exopeptidase activity is a crucial final step in the maturation of many neuropeptides.[6][7][8][9] The presence and activity of CPE have been demonstrated in the pituitary and hypothalamus of other mammalian species, and it is presumed to play a similar role in swine.[10][11]

Resulting Bioactive Peptides

The processing of porcine preprogalanin yields several known bioactive peptides:

  • Galanin: A 29-amino acid peptide that is the namesake of the precursor.

  • Galanin-like Peptide (GALP): A 60-amino acid neuropeptide discovered in the porcine hypothalamus.[2]

  • Galanin Message-Associated Peptide (GMAP): A C-terminal flanking peptide.

  • N-terminally extended galanins: These include preprogalanin-(24-61) and preprogalanin-(26-61).[3]

  • N-terminally truncated galanin: A form identified as preprogalanin-(37-61) has been isolated from porcine brain.[4]

Preprogalanin_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi_Vesicles Golgi & Secretory Vesicles cluster_Vesicles_Extracellular Secretory Vesicles / Extracellular Space Preprogalanin Preprogalanin (1-123) Progalanin Progalanin Preprogalanin->Progalanin Signal Peptidase Galanin_Intermediate Galanin-KR Progalanin->Galanin_Intermediate Prohormone Convertases (PC1/3, PC2) GALP_Intermediate GALP-R Progalanin->GALP_Intermediate Prohormone Convertases (PC1/3, PC2) GMAP_Intermediate GMAP-R Progalanin->GMAP_Intermediate Prohormone Convertases (PC1/3, PC2) Galanin Galanin Galanin_Intermediate->Galanin Carboxypeptidase E GALP GALP GALP_Intermediate->GALP Carboxypeptidase E GMAP GMAP GMAP_Intermediate->GMAP Carboxypeptidase E

Processing of porcine preprogalanin.

Quantitative Data on Preprogalanin-Derived Peptides and mRNA

Quantitative data on the tissue distribution of preprogalanin-derived peptides and their corresponding mRNA in swine are crucial for understanding their physiological roles. While a complete dataset is not available, the following tables summarize the existing information.

Table 1: Quantitative Distribution of Galanin-Like Immunoreactivity in Porcine Tissues

TissueConcentration (pmol/g wet tissue)Reference
Gallbladder2.75 ± 0.23[12]
Common Bile Duct9.73 ± 1.33[12]
Sphincter of Oddi5.10 ± 0.37[12]
Nodose Ganglia7.2 ± 0.8[13]
Adrenal Glands92.8 ± 11.7 (non-C-terminal)[14]

Table 2: Preprogalanin mRNA Expression in Swine Tissues (Qualitative)

TissueExpression LevelReference
Stomach (Fundic and Pyloric Gland Regions)Present[5]
Small IntestinePresent[4]
Brain (Hypothalamus)Present[15]

Note: Comprehensive quantitative PCR data for preprogalanin mRNA across a wide range of porcine tissues is currently limited in the public domain.

Experimental Protocols

This section provides an overview of methodologies for the study of preprogalanin processing in swine. These are generalized protocols and may require optimization for specific applications.

Peptide Extraction from Porcine Brain

This protocol is adapted from methods described for neuropeptide extraction.

  • Tissue Homogenization: Immediately after collection, freeze porcine brain tissue in liquid nitrogen. Homogenize the frozen tissue in an acidified extraction buffer (e.g., 1 M acetic acid) using a mechanical homogenizer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE): Acidify the supernatant with an appropriate acid (e.g., trifluoroacetic acid) and apply it to a pre-activated C18 SPE cartridge.

  • Washing and Elution: Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts and hydrophilic impurities. Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

  • Lyophilization: Lyophilize the eluted peptide fraction to dryness. The dried extract can be stored at -80°C and reconstituted in an appropriate buffer for further analysis.

Peptide_Extraction_Workflow Tissue Porcine Brain Tissue Homogenization Homogenization in Acidic Buffer Tissue->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18 Cartridge) Centrifugation->SPE Elution Wash and Elute Peptides SPE->Elution Lyophilization Lyophilization Elution->Lyophilization Analysis Downstream Analysis (Mass Spectrometry, RIA) Lyophilization->Analysis

Peptide extraction workflow from porcine brain.

Radioimmunoassay (RIA) for Porcine Galanin

This protocol is based on commercially available RIA kits.

  • Sample Preparation: Collect blood samples in tubes containing EDTA and a protease inhibitor (e.g., aprotinin). Centrifuge to obtain plasma and store at -80°C. For tissue samples, perform peptide extraction as described above.

  • Assay Procedure:

    • Reconstitute standards and controls.

    • Pipette standards, controls, and samples into appropriately labeled tubes.

    • Add primary antibody to all tubes except the total counts and non-specific binding tubes.

    • Add 125I-labeled galanin to all tubes.

    • Incubate for 12-24 hours at 4°C.

    • Add secondary antibody (precipitating reagent) and incubate to separate bound from free tracer.

    • Centrifuge and decant the supernatant.

  • Counting and Data Analysis: Count the radioactivity in the pellets using a gamma counter. Generate a standard curve and calculate the concentration of galanin in the unknown samples.

Mass Spectrometry for Peptide Identification
  • Sample Preparation: Perform peptide extraction as described in section 4.1.

  • Liquid Chromatography (LC) Separation: Reconstitute the peptide extract and inject it onto a reverse-phase LC column. Separate the peptides using a gradient of increasing organic solvent.

  • Mass Spectrometry (MS) Analysis: Elute the peptides from the LC column directly into the mass spectrometer. Acquire mass spectra in a data-dependent manner, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis: Use a database search engine to match the experimental MS/MS spectra against a protein sequence database containing the porcine preprogalanin sequence to identify the processed peptides.

Quantitative Real-Time PCR (qPCR) for Preprogalanin mRNA
  • RNA Extraction: Extract total RNA from porcine tissues using a commercial RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform qPCR using primers specific for the porcine preprogalanin gene and a suitable reference gene for normalization (e.g., ACTB, RPL4).[16][17][18]

  • Data Analysis: Calculate the relative expression of preprogalanin mRNA using the ΔΔCt method.

Signaling Pathways of Galanin Receptors

Galanin and GALP exert their effects by binding to three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are coupled to different intracellular signaling cascades.

GALR1 and GALR3 Signaling

GALR1 and GALR3 are primarily coupled to inhibitory G-proteins of the Gi/o family.[1][19][20][21] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent downstream effects on gene transcription and cellular function.

GALR1_3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galanin Galanin / GALP GALR1_3 GALR1 / GALR3 Galanin->GALR1_3 binds Gi_o Gi/o Protein GALR1_3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

GALR1/GALR3 signaling pathway.

GALR2 Signaling

GALR2 is coupled to G-proteins of the Gq/11 family.[19][20][22] Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.

GALR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galanin Galanin / GALP GALR2 GALR2 Galanin->GALR2 binds Gq_11 Gq/11 Protein GALR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Response PKC->Response phosphorylates targets

GALR2 signaling pathway.

Conclusion

The processing of preprogalanin in swine is a complex and vital biological process that generates a suite of bioactive peptides with diverse functions. This guide has provided a detailed overview of the current understanding of this system, from the precursor protein to the downstream signaling events. Further research is needed to definitively identify all the processing enzymes involved in swine and to generate a more complete quantitative map of peptide and mRNA distribution. Such knowledge will be invaluable for advancing our understanding of porcine physiology and for the development of novel therapeutic strategies.

References

Species Differences in Galanin Structure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Galanin is a widely expressed neuropeptide that modulates a diverse array of physiological processes, including neurotransmission, hormone secretion, and feeding behavior. Its actions are mediated through three G-protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. While the galanin peptide is highly conserved across mammals, notable structural differences exist between species, particularly between human and porcine galanin. This guide provides an in-depth comparison of human and porcine galanin, detailing structural dissimilarities, their functional consequences on receptor binding and physiological activity, and the experimental methodologies used for their characterization. Understanding these species-specific variations is critical for the accurate interpretation of experimental data and for the development of galanin-based therapeutics.

Structural Comparison: Porcine vs. Human Galanin

The primary structure of galanin shows significant homology across mammalian species, especially within the N-terminal region, which is crucial for receptor binding.[1] However, key differences between the porcine and human orthologs are evident in their length and C-terminal modification.

Amino Acid Sequence Alignment

Human galanin is unique among mammals in that it consists of 30 amino acids. In contrast, porcine galanin, along with that of most other mammals, is a 29-amino-acid peptide.[1] Furthermore, porcine galanin is C-terminally amidated, a common post-translational modification for neuropeptides, whereas human galanin possesses a free carboxyl group at its C-terminal serine.[2] The N-terminal 15 amino acids, critical for high-affinity receptor interaction, are identical in both species.

Table 1: Amino Acid Sequence Comparison of Human and Porcine Galanin

SpeciesPosition123456789101112131415161718192021222324252627282930C-Terminus
Human Amino AcidGWTLNSAGYLLGPHAVGNHRSFSDKNGLTSFree Acid
Porcine Amino AcidGWTLNSAGYLLGPHAIDNHRSFHDKYGLA-Amide

Sources: Human sequence from InnoPep[3]. Porcine sequence from Tatemoto et al. (1983)[4] and HongTide Biotechnology[5].

Key Structural Dissimilarities
  • Peptide Length: Human galanin is one amino acid longer (30 residues) than porcine galanin (29 residues).[1]

  • C-Terminal Amidation: Porcine galanin is C-terminally amidated, while human galanin is not. This seemingly minor difference can significantly impact peptide stability and biological activity.

  • C-Terminal Sequence: Variations in the amino acid sequence are concentrated in the C-terminal half of the peptide (positions 16-30).

Functional Implications of Structural Variations

The structural differences between porcine and human galanin translate into distinct functional profiles, particularly concerning receptor binding selectivity and physiological effects.

Receptor Binding Affinity

While the conserved N-terminus drives primary receptor recognition for all three galanin receptor subtypes, the variable C-terminus can modulate these interactions. Porcine galanin-like peptide (GALP), a related peptide that shares sequence homology with galanin, demonstrates preferential binding for the GALR2 receptor over GALR1.[6][7] This suggests that variations outside the core N-terminal binding motif can influence receptor subtype selectivity. Direct comparative binding studies of porcine versus human galanin are essential to fully delineate subtle differences in affinity for GALR1, GALR2, and GALR3.

Table 2: Representative Binding Affinities of Galanin Ligands

LigandReceptor SubtypeReported Affinity (IC₅₀ / pKi)Species Context
Porcine GALPGALR1IC₅₀ = 4.3 nMPorcine ligand on unspecified receptor background
Porcine GALPGALR2IC₅₀ = 0.24 nMPorcine ligand on unspecified receptor background
Porcine Galaninhuman GALR1pKi = 9.63Porcine ligand on human receptor
Porcine Galaninhuman GALR2pKi = 8.98Porcine ligand on human receptor
Porcine Galaninhuman GALR3pKi = 8.01Porcine ligand on human receptor

Source: Data for porcine GALP from LifeTein[6] and GlpBio[7]. Data for porcine galanin on human receptors from HongTide Biotechnology[5].

Physiological Effects

Galanin Receptor Signaling Pathways

Galanin exerts its effects by activating three distinct GPCRs, which couple to different intracellular signaling cascades. This differential coupling allows galanin to produce a wide range of cellular responses depending on the receptor subtype expressed in a given tissue.

  • GALR1 and GALR3: These receptors primarily couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory neuromodulation.

  • GALR2: This receptor is more promiscuous in its coupling, primarily signaling through Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). GALR2 can also couple to Gαi/o proteins.

  • MAPK Pathway: Both GALR1 and GALR2 have been shown to activate the mitogen-activated protein kinase (MAPK/ERK) pathway, linking galanin signaling to the regulation of cell growth and differentiation.

GalaninSignaling GALR1 GALR1 Gio Gαi/o GALR1->Gio MAPK MAPK/ERK Pathway GALR1->MAPK GALR2 GALR2 GALR2->Gio also Gq11 Gαq/11 GALR2->Gq11 GALR2->MAPK GALR3 GALR3 GALR3->Gio Galanin Galanin Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 AC Adenylyl Cyclase Gio->AC inhibits PLC Phospholipase C (PLC) Gq11->PLC activates cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG Ca2 Ca²⁺ ↑ IP3_DAG->Ca2

Figure 1. Galanin receptor signaling pathways.

Methodologies for Studying Galanin

A variety of robust techniques are available for characterizing the structure, function, and signaling of galanin and its receptors. Below are detailed protocols for key experimental assays.

Experimental Workflow for Ligand-Receptor Interaction Analysis

The characterization of a novel galanin analog or the comparison of species orthologs typically follows a structured workflow, beginning with binding assays to determine affinity and progressing to functional assays to assess efficacy.

ExperimentalWorkflow start Hypothesis: Ligand X interacts with Galanin Receptor Y peptide_synthesis 1. Peptide Synthesis & Purification (e.g., Solid-Phase Synthesis, HPLC) start->peptide_synthesis cell_culture 2. Cell Culture (HEK293, CHO cells expressing a specific GALR subtype) start->cell_culture binding_assay 4. Binding Affinity Assay (Radioligand or NanoBRET™) peptide_synthesis->binding_assay functional_assay 5. Functional Efficacy Assay (GTPγS or cAMP Assay) peptide_synthesis->functional_assay membrane_prep 3. Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep membrane_prep->binding_assay membrane_prep->functional_assay data_analysis 6. Data Analysis (Calculate Ki, EC₅₀, Emax) binding_assay->data_analysis Determine Affinity (Ki) functional_assay->data_analysis Determine Potency (EC₅₀) & Efficacy (Emax) conclusion Conclusion: Characterize Ligand X as Agonist/Antagonist/etc. data_analysis->conclusion

Figure 2. General experimental workflow for ligand characterization.
Protocol: Competitive Radioligand Binding Assay

This assay measures the affinity (Ki) of a test ligand (e.g., human galanin) by assessing its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-porcine galanin) for binding to a specific galanin receptor subtype expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human galanin receptor of interest (e.g., hGALR1-CHO cells).

  • Radioligand: ¹²⁵I-labeled porcine galanin (~2000 Ci/mmol).

  • Test Ligand: Unlabeled human galanin, porcine galanin, or other analogs.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Non-specific Binding Control: High concentration (1 µM) of unlabeled porcine galanin.

  • 96-well filter plates (e.g., glass fiber, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and gamma counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test ligand in binding buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.15 nM), 50 µL cell membranes (e.g., 35 µg protein), and 50 µL binding buffer.

    • Non-specific Binding (NSB): 50 µL non-specific control (1 µM unlabeled galanin), 50 µL radioligand, 50 µL cell membranes, and 50 µL binding buffer.

    • Competition: 50 µL of each test ligand dilution, 50 µL radioligand, 50 µL cell membranes, and 50 µL binding buffer.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

  • Termination: Terminate the binding reaction by rapid filtration over the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Allow filters to dry. Add scintillation fluid to each well and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

  • Cell Membranes: As described in the binding assay.

  • [³⁵S]GTPγS: (~1250 Ci/mmol).

  • Agonist: Test ligand (e.g., human or porcine galanin).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • GDP: Guanosine 5'-diphosphate (typically 10-30 µM final concentration).

  • Stop Solution: Ice-cold assay buffer.

Procedure:

  • Preparation: Prepare serial dilutions of the agonist in assay buffer.

  • Assay Setup: In a 96-well plate, add the following on ice:

    • 50 µL of cell membranes (10-20 µg protein).

    • 50 µL of agonist at various concentrations (or buffer for basal activity).

    • 50 µL of GDP solution.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

  • Initiation: Start the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration over a filter plate as described in the binding assay protocol. Wash filters with ice-cold stop solution.

  • Counting: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract basal binding (no agonist) from all values.

    • Plot the stimulated binding (as a percentage of maximal response) against the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values for the agonist.

Conclusion and Future Directions

The structural disparities between human and porcine galanin, though subtle, lead to significant functional differences. The lack of C-terminal amidation and the extended C-terminus in human galanin alter its physiological activity profile, most notably in the context of insulin (B600854) secretion. These findings underscore the necessity for careful consideration of species origin in both preclinical research and therapeutic design. For drug development professionals, targeting the galanin system requires a nuanced approach, leveraging chimeric peptides or non-peptide agonists that can achieve the desired receptor subtype selectivity and functional response across species. Future research should focus on high-resolution structural studies of human galanin bound to its receptors to fully elucidate the molecular basis of its unique functional properties.

References

Methodological & Application

Application Notes and Protocols: Porcine Galanin ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantification of porcine galanin in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Galanin is a neuropeptide involved in a wide range of physiological processes, making its accurate measurement crucial for research in neuroscience, endocrinology, and drug development.[1]

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems, as well as in the gut.[1] It mediates its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2][3] Galanin is implicated in various biological functions, including pain modulation, neuroprotection, and endocrine regulation.[1] This ELISA kit provides a sensitive and specific method for the quantitative determination of porcine galanin in samples such as serum, plasma, and tissue homogenates.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for porcine galanin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any galanin present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for porcine galanin is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, streptavidin-HRP is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of galanin bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Galanin Signaling Pathway

Galanin exerts its effects by binding to its three G protein-coupled receptors (GPCRs), GALR1, GALR2, and GALR3.[1][2][3] These receptors are coupled to different intracellular signaling cascades. GALR1 and GALR3 are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] In contrast, GALR2 is coupled to Gq/11 proteins, which activate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4]

GalaninSignaling cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_downstream Downstream Signaling Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gi/o GALR1->Gi_o Gq_11 Gq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC PLC Phospholipase C (PLC) Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] Activate PKC IP3_DAG->Ca_PKC

Galanin receptor signaling pathways.

Materials and Methods

Kit Components (Typical)
ComponentQuantityStorage
Pre-coated 96-well Microplate14°C
Porcine Galanin Standard2 vials4°C
Biotin-conjugated anti-porcine Galanin Antibody1 vial4°C
Streptavidin-HRP1 vial4°C
Standard Diluent1 vial4°C
Assay Diluent1 vial4°C
Wash Buffer (20x concentrate)1 vial4°C
TMB Substrate1 vial4°C
Stop Solution1 vial4°C
Plate Sealers4Room Temperature
Reagent Preparation
  • Wash Buffer (1x): Dilute the 20x Wash Buffer concentrate with deionized or distilled water.

  • Porcine Galanin Standard: Reconstitute the Porcine Galanin Standard with Standard Diluent to create a stock solution. Prepare a dilution series of the standard as specified in the kit's manual.

  • Biotin-conjugated anti-porcine Galanin Antibody: Prepare a working solution by diluting the concentrated antibody in Assay Diluent.

  • Streptavidin-HRP: Prepare a working solution by diluting the concentrated Streptavidin-HRP in Assay Diluent.

Experimental Protocol

ELISA_Workflow start Start prep Prepare Reagents and Standards start->prep add_samples Add Standards and Samples to Pre-coated Plate prep->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_biotin_ab Add Biotin-conjugated Detection Antibody wash1->add_biotin_ab incubate2 Incubate add_biotin_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp incubate3 Incubate add_strep_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Sandwich ELISA experimental workflow.

  • Prepare Reagents: Bring all reagents to room temperature before use. Prepare all required reagents, working standards, and samples as directed in the previous sections.

  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells. Cover with a plate sealer and incubate for 2 hours at 37°C.

  • Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Add Biotin-conjugated Antibody: Add 100 µL of the working solution of Biotin-conjugated anti-porcine Galanin Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.

  • Wash: Repeat the wash as in step 3.

  • Add Streptavidin-HRP: Add 100 µL of the working solution of Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.

  • Wash: Repeat the wash as in step 3.

  • Add Substrate: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.

Data Analysis

  • Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.

  • Generate Standard Curve: Subtract the average zero standard optical density. Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.

  • Determine Sample Concentrations: Interpolate the concentration of galanin in the samples from the standard curve.

Example Standard Curve Data
Concentration (pg/mL)O.D. 450 nm
10002.512
5001.624
2500.988
1250.556
62.50.312
31.250.189
15.6250.125
00.052

Note: Data is for demonstration purposes only. A new standard curve must be generated for each assay.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Reagent omission or improper preparation.Ensure all reagents were added in the correct order and prepared according to the protocol.[5]
Insufficient incubation time or temperature.Adhere to the recommended incubation times and temperatures.[5]
Inactive reagents.Ensure reagents are within their expiration date and stored correctly.
High Background Insufficient washing.Increase the number of washes and ensure complete aspiration of wash buffer.[6]
Cross-contamination between wells.Use fresh pipette tips for each standard and sample. Avoid splashing.[6]
Substrate solution exposed to light.Store and incubate the TMB substrate in the dark.[6]
High Variability Improper pipetting technique.Ensure consistent and accurate pipetting. Calibrate pipettes regularly.[5]
Inconsistent washing.Use an automated plate washer for better consistency. Ensure all wells are washed uniformly.[7]
Bubbles in wells.Ensure there are no bubbles in the wells before reading the plate.[5]

For a more comprehensive troubleshooting guide, refer to general ELISA troubleshooting resources.[5][6][7][8]

References

Application Notes and Protocols for Galanin Antagonist Administration in Swine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that exerts a variety of physiological effects through its interaction with three G-protein coupled receptors: GALR1, GALR2, and GALR3.[1] In swine, galanin and its receptors have been identified in the central nervous system, gastrointestinal tract, pancreas, and reproductive tissues, suggesting their involvement in regulating diverse functions such as uterine contractility, metabolism, and potentially cardiovascular and feeding behaviors.[1][2][3] The development of selective galanin antagonists has provided valuable tools to investigate the physiological roles of the galanin system and to explore its therapeutic potential.

These application notes provide a summary of the current knowledge on the use of galanin antagonists in swine studies, with a focus on experimental protocols and data presentation. While research in swine is still emerging, this document consolidates the available information to guide future investigations.

Galanin Receptor Signaling Pathways

Galanin receptors couple to different G-proteins to initiate downstream signaling cascades. GALR1 and GALR3 primarily couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4] In contrast, GALR2 mainly couples to Gαq/11, stimulating phospholipase C and leading to an increase in intracellular calcium.[4][5] These distinct pathways mediate the diverse physiological effects of galanin.

GALR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galanin Galanin GALR1 GALR1 Galanin->GALR1 Gi_o Gαi/o GALR1->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

GALR1 Signaling Pathway

GALR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galanin Galanin GALR2 GALR2 Galanin->GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release ER PKC PKC DAG->PKC Activation Ca2_release->PKC Activation

GALR2 Signaling Pathway

Application: Regulation of Uterine Contractility in Swine

A key area of investigation for galanin antagonists in swine is their effect on uterine physiology. Studies have shown that both GALR1 and GALR2 are expressed in the porcine myometrium and are involved in the regulation of uterine contractility.[1] Inflammation has been found to reduce GALR1 protein expression in the pig myometrium.[1]

Experimental Protocol: Ex Vivo Uterine Strip Contractility Assay

This protocol is adapted from a study investigating the influence of galanin and its antagonists on the contractility of inflamed and non-inflamed porcine uteri.[1]

Objective: To assess the effect of GALR1 and GALR2 antagonists on galanin-mediated changes in uterine muscle contraction.

Materials:

  • Uterine tissue from healthy, mature gilts.

  • Krebs-Henseleit solution.

  • Galanin (porcine).

  • GALR2 antagonist (e.g., Abcam, cat. no. AB141159).

  • GALR1/GALR2 antagonist (M40) (e.g., Abcam, cat. no. AB141157).

  • Organ bath system with force-displacement transducers.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Collect uterine horns from gilts immediately after slaughter and transport them to the laboratory in cold Krebs-Henseleit solution.

    • Prepare myometrial strips (approximately 2 mm x 10 mm) from the middle part of the uterine horn.

  • Organ Bath Setup:

    • Mount the uterine strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

    • Connect the strips to force-displacement transducers to record isometric contractions.

  • Equilibration:

    • Allow the strips to equilibrate for at least 60 minutes under a resting tension of 5 mN, with solution changes every 15 minutes.

  • Antagonist and Agonist Administration:

    • Pre-incubate the uterine strips with the galanin antagonist (GALR2 antagonist or M40) at a concentration of 10⁻⁶ M for 10 minutes.

    • Following pre-incubation, add galanin at concentrations ranging from 10⁻⁹ M to 10⁻⁷ M to the organ bath.

    • Record the contractile activity (amplitude and frequency) for at least 20 minutes after the addition of galanin.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of the antagonist and galanin.

    • Express the results as a percentage of the baseline contractile activity.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Uterine_Strip_Workflow A Uterine Tissue Collection B Myometrial Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration (60 min) C->D E Pre-incubation with Antagonist (10 min) D->E F Addition of Galanin E->F G Contraction Recording (20 min) F->G H Data Analysis G->H

Uterine Strip Contractility Workflow
Quantitative Data Summary

The following tables summarize the effects of a GALR2 antagonist and a GALR1/GALR2 antagonist (M40) on galanin-induced changes in the contractile amplitude and frequency of porcine myometrial strips from healthy uteri.[1]

Table 1: Effect of GALR2 Antagonist on Galanin-Induced Changes in Myometrial Contractility

TreatmentChange in Amplitude (%)Change in Frequency (%)
Galanin (10⁻⁷ M)↓ 45.2 ± 5.1↓ 38.7 ± 4.9
GALR2 Antagonist (10⁻⁶ M) + Galanin (10⁻⁷ M)↓ 28.3 ± 3.9↓ 19.5 ± 3.1

*Data are presented as mean ± SEM. *p < 0.05 compared to Galanin alone. (↓) indicates a decrease from baseline.

Table 2: Effect of GALR1/GALR2 Antagonist (M40) on Galanin-Induced Changes in Myometrial Contractility

TreatmentChange in Amplitude (%)Change in Frequency (%)
Galanin (10⁻⁷ M)↓ 45.2 ± 5.1↓ 38.7 ± 4.9
M40 (10⁻⁶ M) + Galanin (10⁻⁷ M)↑ 15.6 ± 2.8 ↓ 10.2 ± 1.9

*Data are presented as mean ± SEM. **p < 0.01 compared to Galanin alone. (↓) indicates a decrease and (↑) indicates an increase from baseline.

Potential Future Applications in Swine Research

While the current swine-specific data is limited, research in other animal models suggests several promising avenues for the application of galanin antagonists in swine. It is important to note that the following are areas for future investigation, and protocols would require significant adaptation and validation for porcine models.

  • Metabolic Regulation: Galanin is known to inhibit insulin (B600854) secretion.[5] Antagonists could be investigated for their potential to enhance insulin release and improve glucose tolerance in porcine models of metabolic disease.

  • Feeding Behavior: In rodents, galanin antagonists have been shown to modulate food intake, particularly the consumption of fat.[6] Swine models could be valuable for studying the role of the galanin system in appetite regulation and obesity.

  • Cardiovascular Function: Studies in rats suggest that galanin and its antagonists can influence central cardiovascular control.[7] Given the similarities between the porcine and human cardiovascular systems, swine could be an excellent model to explore the therapeutic potential of galanin antagonists in cardiovascular diseases.

  • Pain and Inflammation: Galanin is implicated in pain modulation and inflammatory processes. Antagonists such as M35 have shown promise in ameliorating acute pancreatitis in mice.[8] These findings warrant investigation in large animal models of pain and inflammation, such as swine.

Conclusion

The administration of galanin antagonists in swine is a nascent field of research with significant potential. The available data on uterine contractility provides a solid foundation for further studies in reproductive physiology. The diverse roles of the galanin system demonstrated in other species highlight the need for expanded research in swine to explore the therapeutic utility of galanin antagonists for a range of conditions. The protocols and data presented here serve as a starting point for researchers and drug development professionals interested in this promising area.

References

Application Notes and Protocols for Porcine Galanin Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems and the gastrointestinal tract.[1] First isolated from porcine intestine, this 29-amino acid peptide is involved in a myriad of physiological processes, including neurotransmission, hormone secretion, and smooth muscle contraction.[2] The accurate measurement of porcine galanin is crucial for research in neuroscience, endocrinology, and gastroenterology, as well as for the development of novel therapeutics targeting the galanin system.

Radioimmunoassay (RIA) is a highly sensitive and specific method for quantifying the concentration of antigens, such as galanin, in biological samples.[3] This document provides detailed application notes and protocols for the measurement of porcine galanin using a competitive radioimmunoassay.

Principle of the Assay

The radioimmunoassay for porcine galanin is a competitive binding assay. In this assay, a known quantity of radiolabeled galanin (tracer) competes with unlabeled galanin (from the sample or standard) for a limited number of binding sites on a specific anti-galanin antibody. As the concentration of unlabeled galanin in the sample increases, the amount of radiolabeled galanin that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of galanin in unknown samples can be determined.[3]

Commercially Available Kits

Several commercial kits are available for the measurement of galanin. For porcine galanin, the Phoenix Pharmaceuticals, Inc. Galanin (Porcine) RIA Kit (Catalog #: RK-026-06) is a suitable option. This kit demonstrates 100% cross-reactivity with porcine galanin.

Kit Specifications:
ParameterSpecification
Catalog Number RK-026-06
Assay Range 10 - 1280 pg/mL
Lowest Detection Limit 47 pg/mL
Cross-reactivity Porcine Galanin: 100%
Sample Type Plasma, serum, tissue homogenates, culture media, cerebrospinal fluid, urine

Data Presentation

The following tables summarize the reported concentrations of galanin in various porcine tissues as determined by radioimmunoassay.

Galanin Concentration in Porcine Tissues
TissueGalanin Concentration (pmol/g wet tissue)Reference
Bronchus < 1.0[4][5]
Trachea < 1.0[4][5]
Lung Parenchyma Lowest concentrations in the respiratory tract[4][5]
Nodose Ganglia 7.2 ± 0.8[6]
Ileum Significantly higher than in the duodenum[7]
Distribution of Galanin-Immunoreactive Neurons in the Porcine Gastrointestinal Tract
LocationPercentage of Galanin-Immunoreactive NeuronsReference
Myenteric Plexus (Colon) 11.20%
Inner Submucosal Plexus (Colon) 4.03%
Submucosal Neurons (Jejunum, control) 56.8 ± 6.4%[7]
Submucosal Neurons (Jejunum, after lectin supplementation) 79.1 ± 5.3%[7]

Experimental Protocols

The following is a generalized protocol for the radioimmunoassay of porcine galanin, synthesized from standard RIA procedures and information from commercially available kits. Researchers should always refer to the specific instructions provided with their chosen RIA kit.

Sample Preparation

1. Blood Collection and Plasma Preparation:

  • Collect whole blood into chilled tubes containing EDTA or aprotinin.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C.

  • Aspirate the plasma and store at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

2. Tissue Extraction:

  • Homogenize tissue samples in an appropriate extraction buffer (e.g., 1 M acetic acid).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and lyophilize or use it directly in the assay.

Radioimmunoassay Procedure
  • Reagent Preparation: Reconstitute all lyophilized reagents (standards, primary antibody, radiolabeled tracer) as per the kit instructions, typically with the provided assay buffer.

  • Assay Setup:

    • Label polystyrene tubes for standards, controls, and unknown samples. It is recommended to run all samples in duplicate.

    • Pipette the appropriate volume of assay buffer into the non-specific binding (NSB) and zero standard (B0) tubes.

    • Pipette the reconstituted standards into their respective tubes.

    • Pipette the unknown samples into their designated tubes.

  • Addition of Primary Antibody: Add the reconstituted primary anti-galanin antibody to all tubes except the NSB and total count (TC) tubes.

  • Incubation: Vortex all tubes and incubate for 12-24 hours at 4°C.

  • Addition of Radiolabeled Tracer: Add the reconstituted ¹²⁵I-labeled galanin tracer to all tubes.

  • Second Incubation: Vortex all tubes and incubate for another 12-24 hours at 4°C.

  • Separation of Bound and Free Galanin:

    • Add the precipitating reagent (e.g., a second antibody and normal serum) to all tubes except the TC tubes.

    • Incubate for a specified time (e.g., 90 minutes) at 4°C.

    • Centrifuge all tubes (except TC) at a recommended speed (e.g., 3,000 x g) for 20 minutes at 4°C to pellet the antibody-bound complex.

  • Measurement of Radioactivity:

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

    • Measure the radioactivity of the pellets in a gamma counter.

Data Analysis
  • Calculate the average counts per minute (CPM) for each duplicate.

  • Subtract the average NSB CPM from all other CPM values.

  • Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = (Sample or Standard CPM / B₀ CPM) x 100.

  • Plot a standard curve of %B/B₀ versus the concentration of the galanin standards.

  • Determine the concentration of galanin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Visualizations

Galanin Signaling Pathways

Galanin exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors couple to different intracellular signaling cascades.

Galanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gi_Go Gαi/o Pathway cluster_Gq_G11 Gαq/11 Pathway Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_Go Gαi/o GALR1->Gi_Go Gq_G11 Gαq/11 GALR2->Gq_G11 GALR3->Gi_Go AC_inhibition Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibition inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA (Inhibition) cAMP_decrease->PKA_inhibition PLC_activation Phospholipase C (Activation) Gq_G11->PLC_activation activates PIP2_hydrolysis PIP2 → IP3 + DAG PLC_activation->PIP2_hydrolysis Ca_increase ↑ Intracellular Ca²⁺ PIP2_hydrolysis->Ca_increase PKC_activation PKC (Activation) PIP2_hydrolysis->PKC_activation

Caption: Galanin receptor signaling pathways.

Experimental Workflow for Porcine Galanin RIA

The following diagram illustrates the key steps in the radioimmunoassay for porcine galanin.

RIA_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Radioimmunoassay cluster_analysis Data Analysis Sample_Prep Sample Preparation (Plasma or Tissue Extract) Assay_Setup Assay Setup in Tubes (Standards, Controls, Samples) Sample_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Standards, Antibody, Tracer) Reagent_Prep->Assay_Setup Add_Antibody Add Primary Antibody Assay_Setup->Add_Antibody Incubation1 Incubate (12-24h, 4°C) Add_Antibody->Incubation1 Add_Tracer Add ¹²⁵I-Galanin Tracer Incubation1->Add_Tracer Incubation2 Incubate (12-24h, 4°C) Add_Tracer->Incubation2 Separation Separate Bound/Free Galanin (Precipitation & Centrifugation) Incubation2->Separation Counting Measure Radioactivity (Gamma Counter) Separation->Counting Calculation Calculate %B/B₀ Counting->Calculation Std_Curve Generate Standard Curve Calculation->Std_Curve Concentration Determine Sample Concentration Std_Curve->Concentration

Caption: Experimental workflow for porcine galanin RIA.

References

Application Notes: Generation of a Galanin Knockout Swine Model for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galanin is a widely expressed neuropeptide involved in a multitude of biological functions, including pain perception, regulation of mood, feeding behavior, and neuroprotection.[1] It exerts its effects by signaling through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2] Due to the anatomical and physiological similarities between swine and humans, a galanin knockout (KO) swine model represents an invaluable tool for translational research.[3][4] Such a model can elucidate the role of galanin in complex diseases and serve as a large animal platform for preclinical testing of novel therapeutics targeting the galaninergic system.

This document provides a detailed protocol for creating a galanin knockout swine model using CRISPR-Cas9 technology in combination with Somatic Cell Nuclear Transfer (SCNT). The methodology is broken down into four main stages:

  • CRISPR-Cas9 Mediated Gene Editing: Targeted disruption of the GAL gene in porcine somatic cells.

  • Somatic Cell Nuclear Transfer (SCNT): Creation of cloned embryos using the genetically modified somatic cells.

  • Embryo Transfer: Transfer of cloned embryos into surrogate sows to produce live offspring.

  • Genotyping and Validation: Confirmation of the gene knockout in the resulting piglets.

Galanin Signaling Pathways

Galanin's diverse functions are mediated by three distinct receptor subtypes with different signaling cascades. GALR1 and GALR3 typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][5] In contrast, GALR2 couples to Gαq/11 proteins, activating phospholipase C (PLC), which leads to an increase in intracellular calcium.[5][6]

Galanin_Signaling cluster_membrane Cell Membrane cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway GALR1 GALR1 Gi Gαi/o GALR1->Gi GALR2 GALR2 Gq Gαq/11 GALR2->Gq GALR3 GALR3 GALR3->Gi Galanin Galanin Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: Galanin receptor signaling pathways.

Experimental Workflow Overview

The generation of a galanin knockout swine model is a multi-step process that begins with gene editing in vitro and culminates in the birth of founder animals. The workflow ensures that only correctly edited cells are used for embryo production, maximizing efficiency and avoiding mosaicism.[7]

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Gene Editing cluster_phase2 Phase 2: Embryo Production & Transfer cluster_phase3 Phase 3: Animal Production & Validation gRNA_design 1. gRNA Design & Synthesis for GAL gene fibroblast_culture 2. Porcine Fibroblast Isolation & Culture gRNA_design->fibroblast_culture crispr_delivery 3. CRISPR RNP Delivery (Electroporation) fibroblast_culture->crispr_delivery cell_selection 4. Selection & Expansion of Biallelic KO Cell Colonies crispr_delivery->cell_selection scnt 6. Somatic Cell Nuclear Transfer (SCNT) cell_selection->scnt oocyte_maturation 5. Oocyte Maturation oocyte_maturation->scnt embryo_culture 7. In Vitro Culture of Embryos scnt->embryo_culture embryo_transfer 8. Embryo Transfer to Surrogate Sow embryo_culture->embryo_transfer gestation 9. Gestation & Farrowing embryo_transfer->gestation genotyping 10. Genotyping of Piglets (PCR & Sequencing) gestation->genotyping validation 11. Phenotypic & Protein Level Validation genotyping->validation breeding 12. F1 Generation Breeding validation->breeding

Caption: Overall workflow for generating GAL KO swine.

Quantitative Data and Expected Efficiencies

The following tables summarize representative quantitative data from literature for key steps in the production of genetically modified swine. These values serve as a benchmark for expected outcomes.

Table 1: CRISPR-Cas9 Gene Editing Efficiency in Porcine Fibroblasts

Parameter Reported Efficiency (%) Reference(s)
Total Modification (Indels) 45 - 70% [8]
Biallelic Modification 15 - 35% [9][10]

| Off-target Mutations | < 4% (locus dependent) |[8] |

Table 2: SCNT and Embryo Development Efficiency

Parameter Reported Efficiency (%) Reference(s)
Fusion Rate (Cell to Oocyte) 50 - 80% [11]
Cleavage Rate (2-4 cell stage) 75 - 90% [12]
Blastocyst Formation Rate 20 - 55% [12]
Pregnancy Rate (Post-Transfer) 70 - 85% (Surgical) [13]

| Live Birth Rate (per surrogate) | 1-5 piglets (highly variable) |[7] |

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of GAL in Porcine Fibroblasts

This protocol describes the disruption of the porcine GAL gene using electroporation of CRISPR-Cas9 ribonucleoprotein (RNP) complexes.[14][15]

1.1. Guide RNA (gRNA) Design and Synthesis

  • Obtain the porcine GAL gene sequence from the NCBI database.

  • Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify 2-3 potential gRNA target sites within an early exon to ensure a frameshift mutation leading to a functional knockout.

  • Select gRNAs with high on-target scores and low predicted off-target effects.

  • Synthesize the selected single-guide RNAs (sgRNAs) using a commercial service or an in vitro transcription kit.

1.2. Porcine Fibroblast Culture

  • Isolate primary fibroblasts from ear tissue of a healthy donor pig.

  • Culture cells in DMEM supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% non-essential amino acids at 38.5°C in 5% CO₂.

  • Passage cells upon reaching 80-90% confluency. Use cells at a low passage number (P2-P5) for transfection.

1.3. RNP Complex Formation and Electroporation

  • Form the RNP complex by mixing synthetic sgRNA and Cas9 nuclease protein at a 2:1 molar ratio.[15]

  • Incubate the mixture at room temperature for 20 minutes to allow complex formation.[15]

  • Harvest fibroblasts at 70-85% confluency using trypsin.

  • Resuspend 1 x 10⁶ cells in a compatible electroporation buffer.

  • Add the RNP complex to the cell suspension and transfer to an electroporation cuvette.

  • Deliver the pulse using a nucleofector device with a pre-optimized program for porcine fibroblasts.

  • Immediately transfer the cells to a pre-warmed culture plate with fresh media.

1.4. Screening and Selection of KO Clones

  • After 48-72 hours, harvest a portion of the cells to assess editing efficiency using a T7 Endonuclease I (T7E1) assay or Sanger sequencing with TIDE analysis.

  • Plate the remaining cells at a very low density to allow for the growth of single-cell-derived colonies.

  • Isolate individual colonies using cloning cylinders or manual picking.

  • Expand each colony and perform genomic DNA extraction.

  • Genotype each clone by PCR amplification of the target locus followed by Sanger sequencing to identify clones with biallelic frameshift mutations.

  • Cryopreserve confirmed biallelic KO cell lines for use in SCNT.

Protocol 2: Somatic Cell Nuclear Transfer (SCNT)

This protocol outlines the procedure for creating cloned embryos from the GAL KO fibroblasts.[12][16][17]

2.1. In Vitro Maturation (IVM) of Oocytes

  • Collect cumulus-oocyte complexes (COCs) from abattoir-derived ovaries.

  • Mature the COCs for 42-44 hours in a suitable IVM medium (e.g., a modified TCM-199) supplemented with gonadotropins and growth factors.

2.2. Enucleation

  • Remove cumulus cells from mature oocytes by vortexing in hyaluronidase.

  • Stain the oocytes with Hoechst 33342 to visualize the metaphase plate (MII).

  • Under a micromanipulator, hold the oocyte with a holding pipette and use an enucleation pipette to aspirate the MII plate and the first polar body.

2.3. Reconstruction and Fusion

  • Select a single, healthy GAL KO fibroblast cell.

  • Inject the donor cell into the perivitelline space of the enucleated oocyte.

  • Place the reconstructed couplet in a fusion chamber with a low-calcium fusion medium.[12]

  • Apply two DC pulses to induce fusion of the cell membranes.

2.4. Activation and Embryo Culture

  • Incubate the fused couplets for 1-2 hours.

  • Chemically activate the reconstructed embryos with a combination of ionomycin (B1663694) and 6-dimethylaminopurine (B21663) (6-DMAP) or other agents to initiate embryonic development.

  • Culture the embryos in a porcine zygote medium (e.g., PZM-3) for 5-6 days until they reach the blastocyst stage.[18]

Protocol 3: Embryo Transfer

This protocol describes the surgical transfer of SCNT-derived blastocysts into a surrogate sow.

3.1. Recipient Synchronization

  • Synchronize the estrous cycle of recipient gilts using hormonal treatments (e.g., altrenogest (B1664803) followed by PMSG/hCG) to ensure they are at the correct stage of their cycle (Day 5-6 post-estrus) to receive the blastocysts.[19]

3.2. Surgical Embryo Transfer

  • Anesthetize the recipient gilt under general anesthesia.

  • Perform a mid-ventral laparotomy to expose the reproductive tract.[20]

  • Load 20-30 high-quality blastocysts into a specialized transfer catheter.

  • Gently puncture the uterine horn with a blunt needle and thread the catheter into the uterine lumen.

  • Slowly deposit the embryos into the uterus.[20]

  • Close the incision in layers.

  • Monitor the surrogate for pregnancy via ultrasound at ~25-30 days post-transfer.

Protocol 4: Genotyping and Validation of Knockout Piglets

This protocol confirms the genetic and functional knockout of the GAL gene in newborn piglets.

4.1. Sample Collection and DNA Extraction

  • Collect an ear notch tissue sample from each piglet at birth.

  • Extract genomic DNA using a standard DNA extraction kit.

4.2. PCR and Sequencing

  • Design PCR primers that flank the gRNA target site in the GAL gene.

  • Perform PCR using the extracted genomic DNA as a template.

  • Run the PCR product on an agarose (B213101) gel to confirm amplification.

  • Purify the PCR product and send for Sanger sequencing.

  • Analyze the sequencing chromatograms to confirm the presence of insertions or deletions (indels) at the target site. Compare the sequences to the wild-type sequence to confirm biallelic modification.

4.3. Protein-Level Validation (Western Blot)

  • Collect tissue samples from relevant regions (e.g., hypothalamus, spinal cord) from a subset of KO and wild-type control animals.

  • Perform protein extraction and quantify the total protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for galanin.

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Confirm the absence of the galanin protein band in the KO samples compared to the wild-type controls. A loading control (e.g., beta-actin) should be used to ensure equal protein loading.

References

Application Notes and Protocols for In Situ Hybridization of Galanin mRNA in Porcine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that plays a crucial role in various physiological processes within the central and peripheral nervous systems, including nociception, feeding behavior, and nerve regeneration. In the porcine model, which is increasingly utilized in biomedical research due to its anatomical and physiological similarities to humans, studying the expression of galanin mRNA provides valuable insights into the regulation of this peptide under physiological and pathological conditions. In situ hybridization (ISH) is a powerful technique to visualize and quantify mRNA transcripts within the spatial context of the tissue. This document provides a detailed protocol for non-radioactive in situ hybridization for galanin mRNA in porcine neurons, along with relevant data and pathway diagrams.

Quantitative Data Summary

TissueRegionConditionPercentage of Galanin-Immunoreactive NeuronsReference
StomachMyenteric Plexus (Cardia)Control15.2 ± 1.1%[1]
Acrylamide (Low Dose)20.1 ± 1.3%[1]
Acrylamide (High Dose)24.5 ± 1.5%[1]
StomachSubmucous Plexus (Pylorus)Control18.3 ± 1.2%[1]
Acrylamide (Low Dose)23.7 ± 1.4%[1]
Acrylamide (High Dose)28.9 ± 1.7%[1]

Note: The data represents the percentage of neurons showing galanin-like immunoreactivity relative to the total number of neurons identified by a pan-neuronal marker (PGP 9.5).

Experimental Protocols

This protocol describes a non-radioactive in situ hybridization method using digoxigenin (B1670575) (DIG)-labeled probes for the detection of galanin mRNA in porcine neuronal tissue.

I. Probe Preparation
  • Probe Design: Design a cRNA probe specific to porcine galanin mRNA. The probe should be complementary to the target mRNA sequence and ideally be between 200-800 bp in length. BLAST the probe sequence against the porcine genome to ensure specificity.

  • Template Generation (PCR):

    • Synthesize primers with T7 or SP6 RNA polymerase promoter sequences appended to the 5' end of the forward or reverse primer, respectively.

    • Perform PCR using porcine cDNA as a template to amplify the target galanin sequence.

    • Purify the PCR product using a standard PCR purification kit.

  • In Vitro Transcription (DIG Labeling):

    • Use a commercial in vitro transcription kit to synthesize the DIG-labeled antisense RNA probe from the PCR template.

    • Incorporate DIG-11-UTP into the transcription reaction.

    • Treat the reaction with DNase I to remove the DNA template.

    • Purify the labeled probe using lithium chloride precipitation or spin columns.

    • Assess probe concentration and labeling efficiency via dot blot analysis.

II. Tissue Preparation
  • Tissue Collection and Fixation:

    • Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the neuronal tissue of interest (e.g., brain, spinal cord, dorsal root ganglia, enteric plexuses).

    • Post-fix the tissue in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotection and Sectioning:

    • Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions (10%, 20%, and 30% in PBS) until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze on dry ice.

    • Cut 10-20 µm thick sections using a cryostat and mount them on RNase-free, positively charged slides.

    • Store sections at -80°C until use.

III. In Situ Hybridization
  • Pre-hybridization:

    • Thaw slides at room temperature.

    • Wash slides in PBS to remove OCT.

    • Treat with Proteinase K (1-5 µg/mL in PBS) for 5-15 minutes at 37°C to improve probe penetration. The exact time and concentration should be optimized for the tissue type.

    • Wash in PBS.

    • Post-fix with 4% PFA for 10 minutes.

    • Wash in PBS.

    • Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.

    • Wash in PBS and dehydrate through a series of ethanol (B145695) concentrations (70%, 95%, 100%).

    • Air dry the slides.

    • Apply hybridization buffer (e.g., 50% formamide (B127407), 5x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL sheared salmon sperm DNA) to the sections and pre-hybridize for 2-4 hours at 55-65°C in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled galanin probe in hybridization buffer (100-500 ng/mL).

    • Denature the probe by heating at 80-85°C for 5 minutes.

    • Remove the pre-hybridization buffer from the slides and apply the probe solution.

    • Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.

  • Post-hybridization Washes:

    • Carefully remove the coverslips.

    • Wash the slides in a series of stringent wash buffers to remove unbound probe:

      • 2x SSC at room temperature (2 x 5 minutes).

      • 50% formamide in 2x SSC at 65°C (2 x 30 minutes).

      • 0.1x SSC at 65°C (2 x 30 minutes).

      • 0.1x SSC at room temperature (1 x 5 minutes).

IV. Immunodetection and Visualization
  • Blocking:

    • Wash slides in a buffer such as MABT (maleic acid buffer with Tween-20).

    • Block non-specific antibody binding by incubating in a blocking solution (e.g., 2% Roche Blocking Reagent or 10% heat-inactivated sheep serum in MABT) for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution, overnight at 4°C.

  • Washing:

    • Wash slides extensively in MABT (3 x 15 minutes).

  • Signal Development:

    • Equilibrate the slides in the appropriate detection buffer (e.g., NTMT for AP: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

    • Incubate the sections in a chromogenic substrate solution (e.g., NBT/BCIP for AP) in the dark. Monitor the color development under a microscope.

    • Stop the reaction by washing in PBS.

  • Mounting and Imaging:

    • Counterstain with a nuclear stain like Nuclear Fast Red if desired.

    • Dehydrate the sections through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

    • Image the slides using a bright-field microscope.

Visualizations

Galanin Signaling Pathway

Galanin exerts its effects by binding to three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2] These receptors are coupled to different intracellular signaling cascades.[2]

GalaninSignaling cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_responses Cellular Responses Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP NeuronalInhibition Neuronal Inhibition cAMP->NeuronalInhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC GeneExpression Gene Expression Ca2->GeneExpression MAPK MAPK Pathway PKC->MAPK Neuroprotection Neuroprotection MAPK->Neuroprotection MAPK->GeneExpression

Caption: Galanin signaling through its receptors.

In Situ Hybridization Experimental Workflow

The following diagram outlines the key steps in the in situ hybridization protocol for detecting galanin mRNA.

ISH_Workflow Start Start: Porcine Neuronal Tissue TissuePrep 1. Tissue Preparation (Fixation, Cryoprotection, Sectioning) Start->TissuePrep Prehybridization 2. Pre-hybridization (Permeabilization, Acetylation) TissuePrep->Prehybridization Hybridization 3. Hybridization (DIG-labeled Galanin Probe) Prehybridization->Hybridization PostHybridization 4. Post-hybridization Washes (Stringent Washes) Hybridization->PostHybridization Immunodetection 5. Immunodetection (Anti-DIG-AP/HRP Antibody) PostHybridization->Immunodetection Visualization 6. Visualization (Chromogenic Substrate) Immunodetection->Visualization End End: Microscopic Analysis Visualization->End

Caption: Workflow for galanin mRNA detection.

References

Application Notes and Protocols for Western Blot Analysis of Galanin Receptors in Pig Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts its biological effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are implicated in a variety of physiological and pathophysiological processes, including pain perception, inflammation, and uterine contractility. The domestic pig is an important animal model in biomedical research due to its physiological and anatomical similarities to humans. Therefore, accurate and reliable methods for detecting and quantifying galanin receptors in porcine tissues are crucial for advancing research and therapeutic development.

This document provides detailed application notes and protocols for the Western blot analysis of galanin receptors (GALR1, GALR2, and GALR3) in various pig tissues. It includes protocols for membrane protein extraction, gel electrophoresis, protein transfer, and immunodetection, as well as guidance on data interpretation and antibody validation.

Data Presentation: Quantitative Analysis of Galanin Receptor Expression

Quantitative data on the protein expression of all three galanin receptor subtypes across a wide range of porcine tissues determined by Western blot is currently limited in the scientific literature. Much of the existing data is derived from mRNA expression studies (RT-PCR) or focused on specific tissues under particular experimental conditions.

The following table summarizes relative protein expression levels of GALR1 and GALR2 in the porcine myometrium from a study on uterine inflammation. This data is presented as an example of how to quantify and present Western blot results. Researchers are encouraged to generate similar data for their specific tissues of interest.

Table 1: Relative Protein Expression of GALR1 and GALR2 in Porcine Myometrium

ReceptorTissueConditionRelative Expression (normalized to GAPDH)Molecular Weight (kDa)Reference
GALR1MyometriumControl(Baseline)~40[1][2]
GALR1MyometriumE. coli-induced inflammationSignificantly reduced vs. Control~40[1]
GALR2MyometriumControl(Baseline)~42[1][2]
GALR2MyometriumE. coli-induced inflammationNo significant change vs. Control~42[1]

Note: Data for GALR3 protein expression in porcine tissues via Western blot is particularly scarce and requires further investigation. The provided molecular weights are based on observations in porcine tissues and may vary slightly between studies and tissue types.[1][2]

Experimental Protocols

I. Membrane Protein Extraction from Pig Tissues

Galanin receptors are integral membrane proteins. Therefore, their efficient extraction requires the isolation of the membrane fraction from tissue homogenates.

Materials and Reagents:

  • Fresh or frozen porcine tissue

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.

  • High-speed refrigerated centrifuge and ultracentrifuge

  • Dounce homogenizer

  • RIPA buffer (for final protein solubilization)

Protocol:

  • Excise and weigh the porcine tissue of interest. Perform all subsequent steps on ice to minimize protein degradation.

  • Mince the tissue into small pieces and wash with ice-cold PBS to remove any contaminants.

  • Add 5-10 volumes of ice-cold Homogenization Buffer to the tissue.

  • Homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Discard the supernatant (cytosolic fraction). The resulting pellet contains the membrane proteins.

  • Wash the pellet by resuspending it in Homogenization Buffer and repeating the ultracentrifugation step.

  • After the final wash, resuspend the membrane pellet in an appropriate volume of RIPA buffer for subsequent protein quantification and Western blot analysis.

  • Determine the protein concentration of the membrane extract using a standard protein assay (e.g., BCA assay).

II. Western Blot Protocol for Galanin Receptors

Materials and Reagents:

  • Membrane protein extract from porcine tissues

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (10-12% acrylamide (B121943) is a good starting point)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies against GALR1, GALR2, and GALR3 (see Antibody Validation section)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Mix the membrane protein extract with Laemmli sample buffer. For multi-pass transmembrane proteins like GPCRs, it is often recommended not to boil the samples, or to heat them at a lower temperature (e.g., 70°C for 10 minutes), to prevent protein aggregation.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Successful transfer can be confirmed by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibody-antigen complexes and re-probed with an antibody against a loading control (e.g., Na+/K+-ATPase for membrane fractions, or GAPDH if whole-cell lysates are used) to normalize for protein loading.

Antibody Validation:

The specificity of antibodies against galanin receptors can be a significant challenge.[3][4][5] It is crucial to validate the antibodies used in your experiments.

  • Positive and Negative Controls: If available, use cell lines or tissues known to express or lack the specific galanin receptor subtype as positive and negative controls.

  • Peptide Competition: Pre-incubate the primary antibody with the immunizing peptide to block the antibody's binding site. A significant reduction or elimination of the band of interest on the Western blot indicates specificity.

  • Knockout Tissues: The gold standard for antibody validation is the use of tissues from knockout animals, where the absence of a signal in the knockout tissue confirms the antibody's specificity.[4]

Mandatory Visualizations

Signaling Pathways of Galanin Receptors

Galanin_Signaling_Pathways cluster_Gi_Go Gαi/o Pathway cluster_Gq_G11 Gαq/11 Pathway Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR3 GALR3 Galanin->GALR3 GALR2 GALR2 Galanin->GALR2 Gi_Go Gαi/o GALR1->Gi_Go couples to GALR3->Gi_Go couples to Gq_G11 Gαq/11 GALR2->Gq_G11 couples to AC_inhibition Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PLC_activation Phospholipase C (Activation) Gq_G11->PLC_activation IP3_increase ↑ IP3 PLC_activation->IP3_increase Ca_increase ↑ Intracellular Ca²⁺ IP3_increase->Ca_increase

Caption: Signaling pathways of galanin receptors GALR1, GALR2, and GALR3.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow tissue Porcine Tissue Collection homogenization Homogenization tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Membrane Fraction Isolation centrifugation->membrane_pellet protein_quant Protein Quantification (BCA) membrane_pellet->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of galanin receptors.

References

Application Notes and Protocols: Measuring Galanin Release from Porcine Hypothalamus Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide in the central and peripheral nervous systems that plays a crucial role in regulating a variety of physiological processes, including neuroendocrine functions, pain perception, and feeding behavior. The hypothalamus is a key site of galanin expression and action. Understanding the dynamics of galanin release from hypothalamic neurons is essential for elucidating its physiological roles and for the development of therapeutic agents targeting galaninergic systems.

These application notes provide a comprehensive protocol for the preparation of acute porcine hypothalamus slices, the stimulation of galanin release in vitro, and its subsequent quantification. The methodology is based on established principles of neuropeptide release studies from neural tissue.

Data Presentation: Representative Galanin Release

The following table summarizes representative quantitative data for basal and depolarization-induced galanin release from porcine hypothalamus slices. This data is illustrative and serves as an example of expected results when following the provided protocol. Actual values may vary based on specific experimental conditions, animal variability, and the sensitivity of the immunoassay used.

ConditionGalanin Release (fmol/mg tissue protein)Fold Increase over Basal
Basal (Low K+) 15.8 ± 2.1-
Stimulated (High K+) 47.3 ± 4.5~3.0

Values are presented as mean ± Standard Error of the Mean (SEM). High K+ stimulation is typically achieved with a buffer containing 50-60 mM KCl.

Experimental Protocols

Protocol 1: Preparation of Acute Porcine Hypothalamus Slices

This protocol describes the procedure for obtaining viable hypothalamic slices from fresh porcine brain tissue.

Materials:

  • Fresh porcine brain (obtained from a local abattoir and transported on ice)

  • Dissection tools (scalpels, forceps, spatulas)

  • Vibrating microtome (vibratome)

  • Ice-cold, oxygenated (95% O₂ / 5% CO₂) Artificial Cerebrospinal Fluid (aCSF)

    • aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. pH 7.4.

  • Recovery chamber filled with oxygenated aCSF at 32-34°C.

  • Petri dishes on ice.

Procedure:

  • Brain Extraction and Blocking:

    • Upon receiving the porcine head, rapidly extract the whole brain and place it in ice-cold, oxygenated aCSF.

    • On a chilled dissection surface, separate the two hemispheres.

    • Place one hemisphere on its medial surface and make a coronal cut to create a tissue block containing the hypothalamus. The optic chiasm and mammillary bodies are key landmarks.

  • Slicing:

    • Mount the tissue block onto the vibratome stage using cyanoacrylate glue.

    • Submerge the stage in the vibratome buffer tray filled with ice-cold, oxygenated aCSF.

    • Cut coronal slices at a thickness of 300-400 µm.

  • Recovery:

    • Using a transfer pipette, carefully transfer the slices containing the hypothalamus (particularly the median eminence and arcuate nucleus) to a recovery chamber.

    • The chamber should contain aCSF continuously bubbled with 95% O₂ / 5% CO₂ and maintained at 32-34°C.

    • Allow slices to recover for at least 60-90 minutes before initiating the release experiment.

Protocol 2: Static Incubation for Galanin Release

This protocol details a static incubation method for measuring basal and stimulus-evoked galanin release.

Materials:

  • Recovered porcine hypothalamus slices.

  • 24-well culture plates.

  • Incubation Buffers:

    • Basal Buffer (Low K+): Standard aCSF (as above, with 3 mM KCl).

    • Stimulation Buffer (High K+): aCSF with KCl concentration raised to 56 mM (NaCl concentration is lowered iso-osmotically to 71 mM).

  • Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).

  • Water bath or incubator set to 37°C.

  • 95% O₂ / 5% CO₂ gas supply.

  • Pipettes and collection tubes.

Procedure:

  • Pre-incubation/Wash:

    • Carefully transfer individual slices into wells of a 24-well plate, each containing 1 mL of oxygenated Basal Buffer supplemented with protease inhibitors.

    • Incubate for 30 minutes at 37°C under a slow stream of 95% O₂ / 5% CO₂ to wash the slices and establish a stable baseline.

    • After 30 minutes, replace the buffer with 1 mL of fresh, pre-warmed, and oxygenated Basal Buffer. Incubate for another 15 minutes.

  • Basal Release Collection:

    • Remove the buffer from the second pre-incubation step.

    • Add 500 µL of fresh, pre-warmed, and oxygenated Basal Buffer to each well.

    • Incubate for a 20-minute period at 37°C.

    • At the end of the incubation, carefully collect the entire 500 µL supernatant from each well into a labeled microcentrifuge tube. This is the "Basal Fraction" . Immediately place on ice.

  • Stimulated Release Collection:

    • Immediately add 500 µL of pre-warmed and oxygenated Stimulation Buffer (High K+) to the same slices.

    • Incubate for a 20-minute period at 37°C.

    • At the end of the incubation, collect the entire 500 µL supernatant into a new labeled tube. This is the "Stimulated Fraction" . Immediately place on ice.

  • Sample Processing and Storage:

    • Centrifuge the collected fractions at 4°C to pellet any cellular debris.

    • Transfer the supernatant to fresh tubes and store at -80°C until quantification.

    • Remove the tissue slice from the well, blot dry, and determine its total protein content using a standard protein assay (e.g., BCA assay) for normalization of release data.

Protocol 3: Galanin Quantification by Radioimmunoassay (RIA)

Galanin levels in the collected fractions are typically in the picomolar range and require a sensitive detection method like a competitive Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA). A general RIA protocol is outlined below.

Principle:

This is a competitive binding assay. A known quantity of radioactively labeled galanin (e.g., ¹²⁵I-Galanin) competes with the unlabeled galanin in the sample for a limited number of binding sites on a specific anti-galanin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of galanin in the sample.

Procedure (General Outline):

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled galanin.

  • Assay Setup: In assay tubes, add:

    • RIA Buffer

    • Standard or Unknown Sample (Basal/Stimulated Fractions)

    • Primary Anti-Galanin Antibody

  • Incubation 1: Vortex and incubate for 16-24 hours at 4°C to allow for competitive binding.

  • Tracer Addition: Add a fixed amount of ¹²⁵I-labeled galanin to each tube.

  • Incubation 2: Vortex and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add a secondary antibody (e.g., Goat Anti-Rabbit IgG) and a precipitating reagent to separate the antibody-bound galanin from the free galanin.

  • Centrifugation: Centrifuge the tubes at low speed (e.g., 1700 x g) for 20-30 minutes at 4°C to pellet the antibody-antigen complexes.

  • Measurement: Carefully aspirate or decant the supernatant. Measure the radioactivity in the remaining pellet using a gamma counter.

  • Calculation: Plot a standard curve of counts per minute (CPM) versus the concentration of the galanin standards. Use this curve to determine the concentration of galanin in the unknown samples. Normalize this value to the total protein content of the corresponding tissue slice.

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_release Galanin Release Assay cluster_quant Quantification A Porcine Brain (on ice) B Isolate Hypothalamus Block A->B C Cut 300-400 µm Slices (Vibratome in cold aCSF) B->C D Recover Slices in warm aCSF (90 min, 32-34°C) C->D E Pre-incubation Wash (30 min, 37°C) D->E F Collect Basal Release (20 min in Low K+ aCSF) E->F G Collect Stimulated Release (20 min in High K+ aCSF) F->G H Store Supernatants at -80°C G->H I Measure Slice Protein Content G->I J Perform Galanin RIA/ELISA H->J K Calculate Release (fmol/mg protein) I->K J->K

Caption: Workflow for measuring galanin release from porcine hypothalamic slices.

Signaling Pathway for Depolarization-Induced Neuropeptide Release

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Depol Membrane Depolarization (e.g., High K+) VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Activation Depol->VGCC CaInflux Ca²⁺ Influx VGCC->CaInflux Ca²⁺ Exo Vesicle Docking, Priming & Fusion CaInflux->Exo triggers Vesicle Galanin-containing Dense-Core Vesicle Vesicle->Exo Release Galanin Release (Exocytosis) Exo->Release

Caption: Depolarization-induced signaling pathway for galanin exocytosis.

Application Notes and Protocols: Pharmacological Profiling of Galanin Analogs in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems of various species, including swine, from which it was first isolated.[1][2] It exerts its biological effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3][4] These receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention in conditions such as pain, epilepsy, inflammation, and metabolic disorders.[4][5] The domestic pig serves as a valuable large animal model in biomedical research due to its anatomical and physiological similarities to humans.[3] Therefore, the pharmacological profiling of galanin analogs in swine is a critical step in the preclinical development of novel galanin-based therapeutics.

These application notes provide an overview of the methodologies used to characterize the pharmacological properties of galanin analogs in swine, focusing on receptor binding and functional activity. While comprehensive quantitative data for a wide range of galanin analogs in swine is limited in the current literature, this document outlines the established protocols and signaling pathways to guide researchers in this field.

Galanin Receptor Signaling Pathways

Galanin receptors couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the functional consequences of receptor activation by galanin analogs.

  • GALR1 and GALR3: These receptors primarily couple to inhibitory G proteins of the Gi/o family.[5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

  • GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins.[5][6] Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling Galanin1 Galanin / Analog GALR1_3 GALR1 / GALR3 Galanin1->GALR1_3 Gio Gi/o GALR1_3->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP ↓ cAMP AC->cAMP Galanin2 Galanin / Analog GALR2 GALR2 Galanin2->GALR2 Gq11 Gq/11 GALR2->Gq11 Activation PLC Phospholipase C Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for GALR1/GALR3 and GALR2 receptors.

Data Presentation: Pharmacological Properties of Galanin Analogs

A systematic pharmacological profiling of galanin analogs in a swine model would involve determining their binding affinities (Ki) and functional potencies (EC50/IC50) at the different galanin receptor subtypes. The following tables are templates for the structured presentation of such quantitative data. Currently, there is a paucity of published studies with comprehensive data for a wide range of analogs specifically at porcine receptors. The data for porcine galanin-like peptide (GALP) is included as an example.

Table 1: Binding Affinities (Ki) of Galanin Analogs at Porcine Galanin Receptors

AnalogGALR1 Ki (nM)GALR2 Ki (nM)GALR3 Ki (nM)Reference Tissue/Cell Line
Galanin (porcine)Data not availableData not availableData not available
GALP (porcine)>10005.3>1000CHO cells expressing rat GalR1/GalR2/GalR3
Analog X
Analog Y

Note: The presented data for porcine GALP was determined using transfected cell lines expressing rat receptors and indicates a 20-fold preference for GalR2.[7]

Table 2: Functional Potencies (EC50/IC50) of Galanin Analogs in Porcine Tissues/Cells

AnalogAssayTissue/Cell TypeGALR Subtype(s)EC50/IC50 (nM)
Galanin (porcine)Uterine ContractionMyometriumGALR1/GALR2Qualitative data available[3][8]
Analog XcAMP Inhibitione.g., Porcine CNS tissueGALR1/GALR3
Analog YCalcium Mobilizatione.g., Porcine DRG neuronsGALR2

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible pharmacological data. The following sections provide templates for key experiments, which should be optimized for specific porcine tissues and experimental conditions.

Protocol 1: Radioligand Binding Assay for Galanin Receptors in Porcine Tissues

This protocol describes a method to determine the binding affinity (Ki) of unlabeled galanin analogs by their ability to compete with a radiolabeled ligand for binding to galanin receptors in porcine tissue homogenates.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow A Porcine Tissue Dissection (e.g., Brain, Spinal Cord, Intestine) B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation: - Tissue Membranes - [125I]-Galanin (Radioligand) - Unlabeled Galanin Analog (Competitor) B->C D Separation of Bound/Free Ligand (Rapid Filtration) C->D E Quantification of Radioactivity (Gamma Counting) D->E F Data Analysis (Competition Curve Fitting, Ki Calculation) E->F In_Vivo_Workflow cluster_workflow In Vivo Study Workflow A Animal Acclimatization & Baseline Measurement B Catheter Implantation (if required for dosing/sampling) A->B C Administration of Galanin Analog (e.g., intravenous, intrathecal, oral) B->C D Monitoring of Physiological Parameters (e.g., blood glucose, heart rate, nociceptive threshold) C->D E Blood/Tissue Sampling for PK/PD Analysis D->E F Data Analysis (Dose-response relationships, pharmacokinetic parameters) E->F

References

Application Notes and Protocols for the Use of Galantide to Block Galanin Effects in Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that exerts a variety of physiological effects in pigs, including modulation of insulin (B600854) secretion, smooth muscle contractility, and uterine function.[1][2][3] Understanding the role of galanin in these processes is crucial for both basic physiological research and the development of novel therapeutics. Galantide (B1674400) is a chimeric peptide that acts as a non-specific galanin receptor antagonist and is a valuable tool for investigating the physiological roles of endogenous galanin by blocking its effects.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of galantide to block the effects of galanin in porcine models. The information is compiled from available literature on galanin and its antagonists in pigs and other species, offering a guide for researchers to design and execute their own studies.

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of galanin and its antagonists in pigs.

Table 1: In Vitro Effects of Galanin and its Antagonists on Porcine Uterine Contractility

CompoundConcentrationTissueEffectReference
Galanin10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ MHealthy Porcine UteriDecreased contractile parameters[1]
GALR1/GALR2 Antagonist (M40)10⁻⁶ MHealthy Porcine UteriReversed the decrease in amplitude and diminished the decrease in frequency of contractions induced by 10⁻⁷ M Galanin[1]
GALR2 Antagonist10⁻⁶ MSaline-injected and E. coli-infected Porcine UteriDiminished the decrease in amplitude in myometrium and the decrease in frequency in endometrium/myometrium induced by 10⁻⁷ M Galanin[1]

Table 2: In Vivo Effects of Galanin on Porcine Sphincter of Oddi Motility

CompoundInfusion Dose (intraarterial)Animal ModelEffectReference
Galanin≥ 39 ng/kg/min for 5 minutesAnesthetized PigsSignificantly reduced sphincter of Oddi phasic wave frequency and motility index[5]

Table 3: In Vitro Effects of Galanin on Porcine Pancreatic Hormone Secretion

CompoundConcentrationConditionEffect on Insulin SecretionReference
Galanin10⁻⁹ M5 mmol/l glucoseIncreased by 55 ± 14% of basal secretion[4]
Galanin10⁻⁸ M5 mmol/l glucoseIncreased by 58 ± 27% of basal secretion[4]
Galanin10⁻⁸ M8 mmol/l glucoseIncreased by 62 ± 17% of basal secretion[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Galantide's Ability to Block Galanin-Induced Effects on Smooth Muscle Contractility

This protocol is adapted from studies on porcine uterine tissue and can be modified for other smooth muscle preparations (e.g., intestinal, vascular).

1. Tissue Preparation:

  • Euthanize the pig according to approved institutional guidelines.
  • Immediately collect the tissue of interest (e.g., myometrium, ileum) and place it in cold, oxygenated Krebs-Henseleit solution.
  • Dissect smooth muscle strips of appropriate size (e.g., 10 mm long, 2-3 mm wide).

2. Organ Bath Setup:

  • Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
  • Connect the tissues to isometric force transducers to record contractile activity.
  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

3. Experimental Procedure (Galanin Challenge and Galantide Blockade):

  • After equilibration, record a baseline period of spontaneous contractions.
  • To establish a galanin response, add galanin to the organ bath in a cumulative concentration-response manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
  • After washing out the galanin and allowing the tissue to return to baseline, pre-incubate the tissue with galantide for a specified period (e.g., 20-30 minutes). A starting concentration for galantide of 10⁻⁶ M is suggested based on effective concentrations of the related antagonist M40.[1]
  • While the tissue is incubated with galantide, repeat the cumulative concentration-response curve for galanin.
  • A rightward shift in the galanin concentration-response curve in the presence of galantide indicates a competitive antagonist effect.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions.
  • Express the contractile response to galanin as a percentage of the maximal response or baseline activity.
  • Calculate EC₅₀ values for galanin in the absence and presence of galantide to determine the potency of galantide as an antagonist.

Protocol 2: In Vivo Assessment of Galantide's Ability to Block Galanin-Induced Systemic Effects

This protocol provides a general framework for an in vivo study. The specific endpoints will depend on the research question (e.g., insulin secretion, cardiovascular parameters, gastrointestinal motility). Note: An appropriate in vivo dose for galantide in pigs has not been definitively established. Based on intracerebroventricular doses in rats (0.1-10 nmol), a starting intravenous dose in the low nanomole per kilogram range, administered as a bolus or continuous infusion, is a reasonable starting point for dose-finding studies. Careful monitoring for any agonist effects at higher doses is warranted.

1. Animal Preparation:

  • Use healthy pigs of a specific breed and weight range, acclimated to the housing conditions for at least one week.
  • For studies involving repeated blood sampling or infusions, surgically implant chronic indwelling catheters in a suitable vein (e.g., jugular vein) and/or artery (e.g., carotid artery) under general anesthesia and sterile conditions. Allow for a recovery period of at least 5-7 days.

2. Galantide and Galanin Preparation and Administration:

  • Galantide, particularly the TFA salt, is generally water-soluble.[6] Dissolve galantide in sterile saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.
  • Prepare the galanin solution in a similar manner.
  • The route of administration will likely be intravenous (IV) for systemic effects. This can be a bolus injection followed by a continuous infusion to maintain steady-state plasma concentrations.

3. Experimental Design (Example: Galanin Challenge Model):

  • After an overnight fast, place the catheterized pig in a comfortable restraint system.
  • Allow for an acclimatization period before starting the experiment.
  • Baseline Period: Collect baseline blood samples and record physiological parameters (e.g., heart rate, blood pressure, blood glucose).
  • Galantide Administration: Administer a bolus injection of galantide followed by a continuous infusion. The dose should be determined from pilot studies.
  • Galanin Challenge: After a pre-determined period of galantide infusion (e.g., 30-60 minutes), administer a bolus or infusion of galanin at a dose known to elicit a physiological response in pigs (e.g., for effects on the sphincter of Oddi, an intraarterial infusion of ≥ 39 ng/kg/min was effective, which can be used as a starting point for calculating an equivalent IV dose).[5]
  • Control Group: A separate group of animals should receive a vehicle infusion in place of galantide before the galanin challenge.
  • Monitoring and Sampling: Continuously monitor physiological parameters and collect blood samples at regular intervals throughout the experiment to measure relevant biomarkers (e.g., insulin, glucose, glucagon).

4. Data Analysis:

  • Compare the physiological responses to the galanin challenge in the presence and absence of galantide.
  • Analyze biomarker concentrations over time.
  • Use appropriate statistical tests to determine if galantide significantly attenuates the effects of galanin.

Mandatory Visualizations

Galanin Signaling Pathway

Galanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR1_3 Galanin Receptors (GalR1, GalR2, GalR3) (GPCRs) Galanin->GalR1_3 Binds & Activates Galantide Galantide Galantide->GalR1_3 Binds & Blocks G_protein G-protein (Gi/Go) GalR1_3->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (GalR2) K_channel K⁺ Channel Activation G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates (GalR2) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., ↓ Insulin Secretion, Smooth Muscle Contraction) cAMP->Cellular_Response Ca_ion ↑ Intracellular Ca²⁺ IP3_DAG->Ca_ion Ca_ion->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Caption: Simplified galanin signaling pathway and the antagonistic action of galantide.

Experimental Workflow for In Vivo Galanin Challenge in Pigs

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day of Study) cluster_analysis Analysis Phase Animal_Acclimation Pig Acclimation (≥ 1 week) Catheter_Surgery Surgical Implantation of Venous/Arterial Catheters Animal_Acclimation->Catheter_Surgery Recovery Post-operative Recovery (≥ 5-7 days) Catheter_Surgery->Recovery Fasting Overnight Fasting Recovery->Fasting Restraint Placement in Restraint Sling Fasting->Restraint Baseline Baseline Sampling & Monitoring (e.g., 60 min) Restraint->Baseline Treatment IV Administration: Galantide or Vehicle Baseline->Treatment Challenge IV Galanin Challenge Treatment->Challenge Post_Challenge Post-Challenge Sampling & Monitoring Challenge->Post_Challenge Biomarker_Analysis Biomarker Analysis (e.g., Insulin, Glucose) Post_Challenge->Biomarker_Analysis Physiological_Analysis Physiological Data Analysis (e.g., Blood Pressure) Post_Challenge->Physiological_Analysis Statistical_Comparison Statistical Comparison (Galantide vs. Vehicle) Biomarker_Analysis->Statistical_Comparison Physiological_Analysis->Statistical_Comparison

Caption: Workflow for an in vivo galanin challenge study in pigs with galantide.

Concluding Remarks

The use of galantide in porcine models offers a powerful approach to elucidate the physiological and pathophysiological roles of galanin. While the provided protocols offer a solid foundation, researchers should consider the specific goals of their study to refine the experimental design, particularly in determining the optimal in vivo dosage of galantide. Preliminary dose-response studies are highly recommended to establish the effective dose range of galantide for the desired antagonistic effect in pigs without eliciting potential partial agonist activity. Careful adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols: Porcine Galanin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems of various species, including swine.[1][2][3] It exerts its diverse physiological effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1][2][3] These receptors are implicated in a range of functions, including neurotransmission, hormone secretion, and smooth muscle contractility.[1][2][3] Understanding the binding characteristics of ligands to porcine galanin receptors is crucial for the development of novel therapeutics targeting various physiological and pathological conditions in veterinary and human medicine.

This document provides detailed application notes and protocols for performing radioligand and fluorescence-based binding assays to characterize the interaction of compounds with porcine galanin receptors.

Porcine Galanin Receptor Subtypes and Signaling Pathways

Porcine galanin receptors, like their counterparts in other species, belong to the GPCR superfamily and are coupled to different intracellular signaling pathways:

  • GALR1 and GALR3: These receptors primarily couple to inhibitory G proteins of the Gi/o family.[2][4] Activation of GALR1 and GALR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

  • GALR2: This receptor subtype predominantly couples to G proteins of the Gq/11 family.[4] Activation of GALR2 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[2][4]

Signaling Pathway Diagrams

GALR1_GALR3_Signaling cluster_membrane Cell Membrane GALR1_3 GALR1 / GALR3 G_protein Gi/o GALR1_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Galanin Galanin Galanin->GALR1_3 Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

GALR1 and GALR3 Signaling Pathway

GALR2_Signaling cluster_membrane Cell Membrane GALR2 GALR2 G_protein Gq/11 GALR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Galanin Galanin Galanin->GALR2 Binds PIP2 PIP2 PIP2->PLC Ca2 Ca2+ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Downstream Downstream Cellular Response Ca2->Downstream Modulates PKC->Downstream Modulates

GALR2 Signaling Pathway

Quantitative Data Summary

The following tables summarize representative binding affinity data for porcine galanin receptors. It is important to note that binding affinities can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Table 1: Radioligand Binding Affinities for Porcine Galanin Receptors

Receptor SubtypeLigandRadioligandTissue/Cell SourceKd (nM)Bmax (fmol/mg protein)Reference
GALR (non-subtype specific)Porcine Galanin[125I]-Porcine GalaninRat Gastric Smooth Muscle2.77 ± 0.7858.19 ± 11.04[5]
GALR (non-subtype specific)Porcine Galanin[125I]-Porcine GalaninRat Jejunal Smooth Muscle4.93 ± 1.7432.36 ± 5.68[5]

Table 2: Competitive Binding Affinities (Ki) for Porcine Galanin Receptors

Receptor SubtypeCompeting LigandRadioligandTissue/Cell SourceKi (nM)Reference
GALR2Porcine GALP[125I]-GalaninPorcine Hypothalamus~20-fold preference over GALR1[1][6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Porcine Galanin Receptors

This protocol describes a competitive radioligand binding assay using [125I]-porcine galanin to determine the affinity of test compounds for porcine galanin receptors.

Materials:

  • Porcine tissue expressing galanin receptors (e.g., hypothalamus, intestine, uterus) or cells recombinantly expressing porcine GALR subtypes.

  • [125I]-Porcine Galanin (specific activity ~2000 Ci/mmol)

  • Unlabeled porcine galanin (for non-specific binding determination)

  • Test compounds

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize porcine tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with binding buffer and centrifuge again.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, add the following in a final volume of 250 µL:

      • 50 µL of binding buffer (for total binding) or 1 µM unlabeled porcine galanin (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [125I]-porcine galanin (final concentration ~0.1-0.5 nM).

      • 100 µL of membrane preparation (20-50 µg of protein).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (the inhibitory constant of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start tissue Porcine Tissue / Cells start->tissue homogenize Homogenize tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 centrifuge2 Centrifuge (High Speed) centrifuge1->centrifuge2 wash Wash & Resuspend Membrane Pellet centrifuge2->wash quantify Determine Protein Concentration wash->quantify membranes Membrane Preparation quantify->membranes setup Set up 96-well plate: - Membranes - [125I]-Galanin - Test Compound - Buffer / Unlabeled Galanin membranes->setup incubate Incubate (25°C, 60-90 min) setup->incubate filter Rapid Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count calc_specific Calculate Specific Binding count->calc_specific plot Plot % Specific Binding vs. [Compound] calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki end End calc_ki->end

Radioligand Binding Assay Workflow
Protocol 2: Fluorescence-Based Binding Assay (NanoBRET™)

This protocol describes a live-cell, bioluminescence resonance energy transfer (BRET)-based assay for measuring ligand binding to porcine galanin receptors. This method offers the advantage of real-time measurements in a more physiologically relevant context compared to membrane-based assays.[7]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for porcine GALR subtype tagged with NanoLuc® luciferase (e.g., N-terminal tag)

  • Fluorescently labeled galanin ligand (e.g., galanin-BODIPY)

  • Unlabeled test compounds

  • Cell culture medium and reagents

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well microplates

  • Luminometer with BRET-compatible filters (e.g., 460 nm and >600 nm)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Transfect cells with the porcine GALR-NanoLuc® expression vector using a suitable transfection reagent.

    • Plate the transfected cells into white, opaque microplates and allow them to adhere and express the receptor for 24-48 hours.

  • Binding Assay:

    • Prepare serial dilutions of the fluorescently labeled galanin ligand and test compounds in assay buffer (e.g., Opti-MEM®).

    • Remove the culture medium from the cells and replace it with the assay buffer containing the ligands.

    • For competitive binding, add a fixed concentration of the fluorescently labeled galanin ligand along with varying concentrations of the unlabeled test compound.

    • Incubate the plate at 37°C for 60 minutes.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

    • Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-compatible luminometer.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • For saturation binding, plot the BRET ratio against the concentration of the fluorescently labeled ligand to determine the Kd and Bmax.

    • For competitive binding, plot the BRET ratio against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation as described in Protocol 1.

Logical Relationship: Competitive Binding Assay Principle

Competitive_Binding cluster_components Assay Components cluster_interaction Binding Interaction cluster_outcome Measurement & Analysis Receptor Porcine Galanin Receptor Binding_Site Receptor Binding Site Receptor->Binding_Site Provides Labeled_Ligand Labeled Ligand ([125I]-Galanin or Fluorescent Galanin) Labeled_Ligand->Binding_Site Binds & Generates Signal Unlabeled_Ligand Unlabeled Test Compound Unlabeled_Ligand->Binding_Site Competes for Binding Signal Measured Signal (Radioactivity or BRET) Binding_Site->Signal Determines IC50 IC50 Determination Signal->IC50 Leads to Ki Ki Calculation IC50->Ki Used for

Principle of Competitive Binding Assay

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the pharmacology of porcine galanin receptors. The choice between a traditional radioligand binding assay and a more modern fluorescence-based method will depend on the specific research question, available resources, and desired throughput. Careful optimization of assay conditions is essential for obtaining accurate and reproducible results. These assays are invaluable tools for the discovery and characterization of novel ligands targeting the porcine galanin system, with potential applications in both veterinary and human health.

References

Techniques for Studying Galanin in Porcine Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that has demonstrated a complex, dual role in pain modulation, exhibiting both pro- and anti-nociceptive effects depending on the receptor subtype activated, the dose administered, and the underlying pain state.[1][2][3] The porcine model is increasingly recognized for its translational relevance in pain research due to its anatomical, physiological, and genetic similarities to humans.[2][4] This document provides detailed application notes and protocols for studying the role of galanin in established porcine models of inflammatory and neuropathic pain.

Galanin and its Receptors in Pain Signaling

Galanin exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3.

  • GalR1: Primarily coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to an anti-nociceptive effect.[5]

  • GalR2: Can couple to both Gi/o and Gq/11 proteins. While high concentrations of galanin acting on GalR2 can lead to inhibitory effects similar to GalR1, low concentrations can activate the Gq/11 pathway.[5] This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately resulting in neuronal excitation and a pro-nociceptive effect.[3][5][6]

  • GalR3: Also coupled to Gi/o proteins and is thought to have inhibitory functions similar to GalR1.[5]

The differential expression and activation of these receptors in various pain states and locations within the nervous system contribute to galanin's multifaceted role in pain processing.[1][3]

Galanin Signaling Pathways

galanin_signaling cluster_galr1 GalR1 Activation (Anti-nociceptive) cluster_galr2 GalR2 Activation GalR1 Galanin (High Conc.) GalR1_receptor GalR1 GalR1->GalR1_receptor Gi_o_1 Gi/o GalR1_receptor->Gi_o_1 AC_inhibition Adenylyl Cyclase Inhibition Gi_o_1->AC_inhibition inhibits GIRK_activation GIRK Channel Activation Gi_o_1->GIRK_activation activates cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Hyperpolarization Neuronal Hyperpolarization GIRK_activation->Hyperpolarization AntiNociception Anti-nociception Hyperpolarization->AntiNociception GalR2_low Galanin (Low Conc.) GalR2_receptor GalR2 GalR2_low->GalR2_receptor Gq_11 Gq/11 GalR2_receptor->Gq_11 PLC_activation PLC Activation Gq_11->PLC_activation activates IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation ProNociception Pro-nociception Ca_release->ProNociception PKC_activation->ProNociception

Caption: Galanin signaling pathways via GalR1 and GalR2 receptors.

Quantitative Data on Galanin in Porcine Models

While specific data on galanin's modulation of pain behaviors in porcine models is limited, baseline concentrations of galanin-like immunoreactivity have been established in the porcine central nervous system. This data is crucial for designing dose-response studies.

Tissue RegionGalanin-like Immunoreactivity (pmol/g wet weight)Reference
HypothalamusHighest concentrations observed[6]
Pituitary GlandHigh concentrations observed[6]
Sacral Dorsal HornHighest levels in the spinal cord[6]
Colon Myenteric Plexuses~11.20% of neurons are GAL-positive[7]
Colon Inner Submucosal Plexuses~4.03% of neurons are GAL-positive[7]

Experimental Protocols

Porcine Models of Pain

a) Inflammatory Pain Model: Carrageenan-Induced Inflammation

This model is suitable for studying acute inflammatory pain and the effects of galanin on inflammation-induced hypersensitivity.

Protocol:

  • Animal Preparation: Use young adult pigs (e.g., Danish Landrace x Large White cross-bred, 7 weeks old, 10 ± 1 kg). Acclimatize animals for at least 7 days.

  • Baseline Nociceptive Testing: Prior to induction, measure baseline mechanical and thermal withdrawal thresholds (see Pain Assessment Protocols).

  • Induction of Inflammation: Under light sedation (e.g., sevoflurane), inject 1-2 ml of a 2% carrageenan solution in sterile saline into the subcutaneous tissue of the designated area (e.g., plantar surface of the hind limb or dorsal aspect of the neck).

  • Post-Induction Monitoring and Nociceptive Testing: Monitor the animals for signs of distress. Perform nociceptive testing at regular intervals (e.g., 2, 4, 6, 24, and 48 hours post-injection) to assess the development of hyperalgesia and allodynia.

b) Neuropathic Pain Model: Peripheral Neuritis Trauma (PNT)

This model is designed to mimic chronic neuropathic pain resulting from nerve injury and inflammation.[2][3][8][9]

Protocol:

  • Animal Preparation: As described for the inflammatory pain model.

  • Baseline Nociceptive Testing: Establish baseline pain thresholds.

  • Surgical Procedure:

    • Anesthetize the pig with an appropriate anesthetic regimen (e.g., premedication with medetomidine (B1201911) and zolazepam, induction with propofol, and maintenance with isoflurane).

    • Surgically expose the common peroneal or sciatic nerve.

    • Create loose ligations around the nerve using chromic gut sutures that have been pre-soaked in Complete Freund's Adjuvant (CFA).

    • Close the incision in layers.

    • Administer appropriate post-operative analgesia for the initial recovery period, ensuring it does not interfere with the study's objectives.

  • Post-Operative Care and Nociceptive Testing: Monitor the animals for signs of infection and distress. Allow for a recovery period of several days. Begin nociceptive testing at regular intervals (e.g., daily for the first week, then weekly for up to 4-8 weeks) to assess the development and maintenance of neuropathic pain behaviors.[3][9]

Administration of Galanin and Related Compounds

a) Intrathecal (IT) Administration

This route delivers compounds directly to the spinal cord, targeting central pain processing mechanisms.

Protocol:

  • Catheter Implantation (for chronic studies):

    • Under general anesthesia, perform a partial laminectomy at the lumbar level (e.g., L4-L5 or L5-L6).

    • Carefully insert a sterile catheter into the intrathecal space and advance it to the desired spinal level.

    • Secure the catheter to the surrounding musculature and fascia.

    • Tunnel the external end of the catheter subcutaneously to an exit point on the animal's back.

    • Connect the catheter to an infusion pump for continuous delivery or an injection port for bolus injections.

  • Acute Intrathecal Injection:

    • Anesthetize or sedate the pig.

    • Position the animal in sternal or lateral recumbency.

    • Palpate the lumbosacral space (between L6 and S1).

    • Aseptically prepare the injection site.

    • Insert a spinal needle into the intrathecal space until cerebrospinal fluid (CSF) is observed.

    • Slowly inject the desired volume of the test compound (e.g., galanin, agonist, or antagonist).

    • Withdraw the needle and monitor the animal during recovery.

b) Systemic Administration

  • Intravenous (IV): Administer via a catheter placed in a suitable vein (e.g., auricular or cephalic vein) for rapid and widespread distribution.

  • Intramuscular (IM): Inject into a large muscle mass (e.g., neck or gluteal muscles) for slower absorption.

Pain Assessment Protocols

a) Mechanical Nociceptive Thresholds (Von Frey Test)

  • Habituation: Place the pig in a comfortable sling or pen and allow it to acclimate.

  • Stimulation: Apply calibrated Von Frey filaments of increasing force to the target area (e.g., the site of inflammation or the dermatome corresponding to the injured nerve).

  • Response: A positive response is a brisk withdrawal of the limb or a startle reaction.

  • Threshold Determination: The threshold is the lowest force that elicits a consistent withdrawal response.

b) Thermal Nociceptive Thresholds

  • Habituation: As with the Von Frey test.

  • Stimulation: Use a device that delivers a controlled thermal stimulus (e.g., a focused beam of light from a laser or a contact thermode) to the target area.

  • Response: The latency to a withdrawal response is recorded.

  • Cut-off: A pre-determined cut-off time is used to prevent tissue damage.

c) Behavioral Scoring

Observe and score spontaneous pain-related behaviors such as:

  • Guarding of the affected limb

  • Limping or altered gait

  • Reduced activity or social interaction

  • Vocalization

Tissue Collection and Analysis

a) Dorsal Root Ganglion (DRG) and Spinal Cord Harvesting

Protocol:

  • Euthanasia: At the end of the study, euthanize the pig under deep anesthesia via an approved method (e.g., intravenous overdose of pentobarbital (B6593769) or transcardiac perfusion with fixative).

  • Dissection:

    • For DRGs, perform a laminectomy to expose the spinal nerves and associated ganglia.[1] Carefully dissect the DRGs from the surrounding tissue.[1]

    • For the spinal cord, expose the vertebral column and carefully remove the dorsal aspect of the vertebrae to extract the spinal cord.

  • Processing: Tissues can be fresh-frozen for molecular analysis (e.g., qPCR, Western blot, radioimmunoassay), or fixed in 4% paraformaldehyde for immunohistochemistry.[10]

b) Immunohistochemistry

To visualize the expression and localization of galanin and its receptors in the DRG and spinal cord.

c) Molecular Analysis

  • Quantitative PCR (qPCR): To measure changes in the mRNA expression of galanin and its receptors.

  • Western Blotting: To quantify changes in protein levels.

  • Radioimmunoassay (RIA) or ELISA: To measure galanin concentrations in tissue homogenates or CSF.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Post-Treatment Assessment cluster_analysis Terminal Analysis animal_prep Animal Acclimatization (7 days) baseline Baseline Nociceptive Testing (Von Frey, Thermal) animal_prep->baseline inflammatory Inflammatory Model (Carrageenan Injection) baseline->inflammatory neuropathic Neuropathic Model (PNT Surgery) baseline->neuropathic treatment_admin Administer Galanin / Agonist / Antagonist (Intrathecal or Systemic) inflammatory->treatment_admin neuropathic->treatment_admin nociceptive_testing Nociceptive Testing (Time-course) treatment_admin->nociceptive_testing behavioral_scoring Behavioral Scoring nociceptive_testing->behavioral_scoring euthanasia Euthanasia & Tissue Collection (DRG, Spinal Cord) behavioral_scoring->euthanasia analysis Immunohistochemistry qPCR, Western Blot, RIA/ELISA euthanasia->analysis

Caption: General experimental workflow for studying galanin in porcine pain models.

References

Application of Galanin in Swine Uterine Contractility Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that exerts a range of physiological effects through its interaction with three G-protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2] In the context of reproductive physiology, galanin and its receptors are implicated in the modulation of uterine contractility.[3][4] Understanding the precise role of galanin in the porcine uterus is of significant interest for veterinary medicine and for translational research into human reproductive disorders, given the anatomical and physiological similarities between the two species.

These application notes provide a comprehensive overview of the use of galanin in swine uterine contractility studies. They include detailed experimental protocols for ex vivo uterine tissue preparations, a summary of the quantitative effects of galanin on myometrial contractility, and a description of the underlying signaling pathways.

Data Presentation: Quantitative Effects of Galanin on Swine Uterine Contractility

The following tables summarize the effects of galanin on the amplitude and frequency of contractions in myometrial and endometrial/myometrial tissue strips from swine. The data is derived from studies investigating the influence of galanin in both healthy (control and saline-treated) and inflamed (E. coli-induced) uterine tissues.[3][5][6]

Table 1: Effect of Galanin (10⁻⁷ M) on Uterine Contractility in Control and Saline-Treated Gilts

Tissue TypeParameterChange from Baseline (%)
MyometriumAmplitudeReduced
FrequencyReduced
Endometrium/MyometriumAmplitudeReduced
FrequencyReduced

Table 2: Effect of Galanin (10⁻⁷ M) on Uterine Contractility in Inflamed (E. coli) Gilts

Tissue TypeParameterChange from Baseline (%)
MyometriumAmplitudeReduced
FrequencyIncreased
Endometrium/MyometriumAmplitudeReduced
FrequencyReduced

Table 3: Influence of GALR2 and GALR1/GALR2 Antagonists on Galanin (10⁻⁷ M)-Mediated Effects

ConditionAntagonistTissue TypeEffect on Galanin-Induced Changes
Saline-TreatedGALR2 AntagonistMyometriumDiminished decrease in amplitude
Endometrium/MyometriumDiminished decrease in frequency
Inflamed (E. coli)GALR2 AntagonistMyometriumDiminished decrease in amplitude
Endometrium/MyometriumDiminished decrease in frequency
Control & Saline-TreatedGALR1/GALR2 AntagonistMyometrium & Endometrium/MyometriumReversed decrease in amplitude, diminished decrease in frequency
Inflamed (E. coli)GALR1/GALR2 AntagonistMyometriumDiminished drop in amplitude, abolished rise in frequency

Experimental Protocols

Ex Vivo Uterine Tissue Contractility Assay

This protocol describes the methodology for measuring the contractile activity of isolated swine uterine tissue strips in an organ bath system.

Materials:

  • Freshly collected swine uterus

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Galanin stock solution

  • GALR antagonists (optional)

  • Surgical instruments (scissors, forceps)

  • Suture thread

Protocol:

  • Tissue Collection and Preparation:

    • Obtain whole uteri from prepubertal gilts immediately after slaughter.

    • Transport the uteri to the laboratory in cold (4°C) Krebs-Ringer Bicarbonate Buffer (KRBB).

    • Dissect the uterine horns and remove surrounding connective and adipose tissue.

    • Cut longitudinal strips of myometrium (approximately 10 mm long and 2-3 mm wide). For combined endometrial/myometrial strips, ensure both layers are present.

  • Experimental Setup:

    • Mount the uterine strips vertically in organ baths containing KRBB, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 g to each strip and allow for an equilibration period of at least 60 minutes. During this time, replace the KRBB every 15-20 minutes.

  • Data Acquisition:

    • Record the isometric contractions of the uterine strips using a data acquisition system.

    • After the equilibration period, record a baseline of spontaneous contractile activity for at least 30 minutes.

    • Introduce galanin into the organ bath at the desired concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M).

    • To investigate the involvement of specific receptors, pre-incubate the tissues with a GALR antagonist for a defined period (e.g., 20 minutes) before adding galanin.

    • Record the contractile activity for a sufficient duration after each treatment to observe the full effect.

  • Data Analysis:

    • Analyze the recorded data to determine the mean amplitude (force) and frequency of contractions.

    • Express the effects of galanin as a percentage change from the baseline values.

    • Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.

Krebs-Ringer Bicarbonate Buffer Composition (1L):

ComponentAmount
NaCl6.9 g
KCl0.35 g
CaCl₂0.28 g
KH₂PO₄0.16 g
MgSO₄·7H₂O0.29 g
NaHCO₃2.1 g
D-glucose2.0 g

Dissolve in distilled water and bubble with carbogen gas.

Mandatory Visualizations

Signaling Pathways

Galanin_Signaling_Pathways

Caption: Galanin signaling pathways in uterine smooth muscle.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Swine Uterus Collection B Transport in Cold KRBB A->B C Dissection of Myometrial Strips B->C D Mounting in Organ Bath C->D E Equilibration (60 min) D->E F Baseline Recording (30 min) E->F G Addition of Galanin (and/or Antagonist) F->G H Recording of Contractile Response G->H I Measurement of Amplitude and Frequency H->I J Calculation of % Change from Baseline I->J K Statistical Analysis J->K

Caption: Experimental workflow for swine uterine contractility studies.

References

Troubleshooting & Optimization

Technical Support Center: Galanin Antibody Specificity in Porcine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to improve the specificity and reliability of galanin antibody staining in porcine tissue.

Frequently Asked Questions (FAQs)

Q1: Why is achieving specific staining for galanin in porcine tissue challenging?

A1: Several factors contribute to this challenge. Firstly, many commercially available galanin antibodies lack rigorous validation, which can lead to questionable specificity.[1][2] The amino acid sequence of galanin is highly conserved across species, but even minor differences can affect epitope recognition.[3] Secondly, porcine tissues can exhibit high non-specific binding due to endogenous enzymes, biotin (B1667282), and Fc receptors.[4][5] Finally, cross-reactivity of secondary antibodies with endogenous porcine immunoglobulins can be a significant source of background noise.[6][7]

Q2: How do I select the best primary antibody for detecting porcine galanin?

A2: Start by looking for antibodies that have been specifically validated for use in porcine tissues. Check datasheets for reactivity data in swine and citations in publications that use porcine models.[8][9][10] An antibody generated against a porcine galanin immunogen is ideal.[11] If using an antibody validated in other species (e.g., human, mouse), it is critical to perform thorough in-house validation due to unpredictable cross-reactivity.[6][12] Polyclonal antibodies may be more likely to detect the antigen in different species than monoclonal antibodies because they recognize multiple epitopes, but they can also come with higher batch-to-batch variability.

Q3: What are the key controls I must include in my experiment?

A3: To ensure the specificity of your staining, the following controls are essential:

  • Negative Tissue Control: Use a porcine tissue known to lack galanin expression to assess background staining.

  • No Primary Antibody Control: Incubate a slide with only the secondary antibody to check for non-specific binding of the secondary reagent.

  • Isotype Control: Use a non-immune antibody of the same isotype and concentration as your primary antibody to determine non-specific binding due to the antibody itself.

  • Peptide Absorption/Blocking Control: Pre-incubate the primary antibody with the immunizing galanin peptide. A specific signal should be completely abolished, confirming that the antibody is binding to the target antigen.

Troubleshooting Guide

Problem 1: High Background or Non-Specific Staining

Q: My IHC results show high background staining across the entire porcine tissue section, obscuring the specific signal. What can I do?

A: High background is a common issue in porcine tissue and can be addressed by optimizing your blocking and washing steps.

  • Inadequate Blocking: Porcine tissues can have high levels of endogenous proteins and Fc receptors that non-specifically bind antibodies.[5][8]

    • Solution 1: Optimize Blocking Buffer. Instead of a generic protein blocker like BSA, use normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[5][13] Increase the concentration of the serum (e.g., from 5% to 10%) or the incubation time (from 30 minutes to 1 hour).

    • Solution 2: Sequential Blocking. If using a biotin-based detection system, you must block for endogenous biotin using an avidin/biotin blocking kit.[5] Additionally, block for endogenous enzymes like peroxidases with a 3% hydrogen peroxide solution.[4]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the porcine tissue.

    • Solution: Use pre-adsorbed secondary antibodies that have been passed through a column containing serum proteins from the species of the primary antibody and the species of the tissue sample (porcine). This minimizes cross-reactivity.

  • Hydrophobic and Ionic Interactions: Non-specific binding can occur due to charge-based or hydrophobic interactions.[8]

    • Solution: Increase the salt concentration in your wash buffers (e.g., up to 0.5 M NaCl) and add a non-ionic detergent like Tween 20 (0.05%).

Problem 2: No Signal or Very Weak Signal

Q: I am not seeing any staining, or the signal is barely detectable in my porcine tissue where I expect to see galanin.

A: This issue often points to problems with the primary antibody, antigen retrieval, or tissue fixation.

  • Poor Antibody Performance: The antibody may not recognize the porcine version of galanin or may be used at a suboptimal dilution.

    • Solution 1: Antibody Titration. Perform a dilution series for your primary antibody to find the optimal concentration that maximizes the specific signal while minimizing background.

    • Solution 2: Validate the Antibody. Confirm that your antibody is active by testing it on a positive control tissue known to express high levels of galanin (e.g., porcine hypothalamus or ileum).[14]

  • Epitope Masking: Formalin fixation creates protein cross-links that can mask the antibody's target epitope.[7][12]

    • Solution 1: Implement Heat-Induced Epitope Retrieval (HIER). This is the most common and effective method.[7] Test different retrieval buffers, as the optimal pH can be antigen-dependent. Citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0) are common starting points.[7]

    • Solution 2: Try Protease-Induced Epitope Retrieval (PIER). If HIER is ineffective, enzymatic retrieval using Proteinase K or Trypsin can be attempted. However, this method is harsher and risks damaging tissue morphology and the antigen itself, so incubation times must be carefully optimized.[12]

  • Improper Tissue Fixation: Over-fixation can irreversibly mask epitopes, while under-fixation leads to poor tissue morphology.

    • Solution: Standardize your fixation protocol. For most applications, immersion in 10% neutral buffered formalin for 18-24 hours is recommended. Avoid prolonged fixation.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Galanin in FFPE Porcine Tissue

This protocol is a general guideline and requires optimization for your specific antibody and tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse thoroughly in distilled water.

  • Antigen Retrieval (HIER Method):

    • Place slides in a staining dish filled with Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

    • Heat the solution in a pressure cooker or microwave until it reaches 95-100°C.[7]

    • Maintain the temperature for 10-20 minutes. Do not allow the buffer to boil away.

    • Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

    • Rinse slides in TBS-T (Tris-Buffered Saline with 0.05% Tween 20).

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% Hydrogen Peroxide in methanol (B129727) or PBS for 15 minutes.[4]

    • Rinse 3 times in TBS-T.

  • Blocking Non-Specific Binding:

    • Incubate slides in a blocking buffer containing 10% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in TBS for 1 hour at room temperature.[5][13]

  • Primary Antibody Incubation:

    • Dilute the primary anti-galanin antibody in the blocking buffer to its predetermined optimal concentration (e.g., a 1:200 to 1:500 dilution for immunofluorescence or PAP methods may be a good starting point[11]).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides 3 times in TBS-T for 5 minutes each.

    • Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG) diluted according to the manufacturer's instructions for 1 hour at room temperature.

  • Detection:

    • Rinse slides 3 times in TBS-T for 5 minutes each.

    • For HRP systems: Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

    • For fluorescent systems: Mount with a DAPI-containing mounting medium.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin (B73222) for 1-2 minutes (for HRP systems).

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Western Blotting for Galanin Receptors in Porcine Tissue Lysates
  • Protein Extraction:

    • Homogenize snap-frozen porcine tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane for 1-2 hours at 100V.

    • Confirm transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-GALR1 or anti-GALR2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Data Summaries

Table 1: Example Antibody Validation Parameters for Porcine Galanin

ParameterAntibody 1 (Example)Antibody 2 (Example)Control
Antibody Name Rabbit pAb to Porcine Galanin[11]Mouse mAb to Human GalaninRabbit IgG Isotype Control
Host Species RabbitMouseRabbit
Clonality PolyclonalMonoclonalN/A
Application IHC-Fr, IHC-PIHC-P, WBIHC-P
Starting Dilution 1:5001:200Same concentration as Ab 1
Antigen Retrieval HIER (Citrate, pH 6.0)HIER (Tris-EDTA, pH 9.0)HIER (Citrate, pH 6.0)
Positive Control Tissue Porcine HypothalamusPorcine HypothalamusPorcine Hypothalamus
Negative Control Tissue Porcine LiverPorcine LiverPorcine Liver
Observed Staining Strong cytoplasmic staining in neuronsWeak to moderate staining in neuronsNo specific staining
Peptide Block Result Signal abolishedSignal abolishedN/A

Table 2: Expected Molecular Weights for Galanin Receptors in Porcine Tissue (Western Blot)

Target ProteinExpected Molecular WeightReferenceNotes
Galanin Receptor 1 (GALR1) ~40 kDa[13]Observed in porcine duodenum and uterus.
Galanin Receptor 2 (GALR2) ~42 kDa[13]Observed in porcine duodenum and uterus.
Galanin Receptor 3 (GALR3) ~45-50 kDaPredictedLess characterized in porcine tissue; size may vary.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation (10% NBF, 24h) Processing Processing & Embedding (Paraffin) Fixation->Processing Sectioning Sectioning (4-5 µm) Processing->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Start Staining AntigenRetrieval Antigen Retrieval (HIER, pH 9.0) Deparaffinization->AntigenRetrieval Blocking Blocking Steps (Peroxidase, Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-Galanin, 4°C O/N) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-Polymer) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Finalize Coverslip Coverslipping Dehydration->Coverslip Imaging Microscopy & Imaging Coverslip->Imaging

Caption: General experimental workflow for immunohistochemical (IHC) staining.

Caption: Simplified galanin receptor signaling pathways.

References

Porcine Galanin Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for porcine galanin Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during porcine galanin Western blotting in a question-and-answer format.

Problem 1: Weak or No Signal

Question: I am not detecting any bands for porcine galanin on my Western blot. What are the possible causes and solutions?

Answer: A weak or absent signal is a frequent issue in Western blotting.[1][2][3][4] Several factors, from sample preparation to antibody incubation, could be the cause. A systematic approach to troubleshooting is recommended to identify and resolve the problem.

Potential Causes and Solutions:

CauseRecommended Solution
Low Protein Expression Ensure the porcine tissue used is known to express galanin. Use a positive control, such as a tissue known to have high galanin expression (e.g., porcine intestine or pancreas), to validate the experimental setup.[2][3][5] Consider enriching the protein of interest through techniques like immunoprecipitation if expression is low.[2][4]
Inefficient Protein Extraction Use a lysis buffer appropriate for the target protein's subcellular localization and ensure it contains protease inhibitors to prevent degradation.[2][3][6] For tissue samples, ensure thorough homogenization on ice.[7]
Insufficient Protein Loading Determine the total protein concentration of your lysate using a protein assay (e.g., BCA or Bradford assay) and load a sufficient amount of protein onto the gel (typically 20-50 µg of total protein for tissue lysates).[1][3][8]
Poor Protein Transfer Verify successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[3][9] For small peptides like galanin (~3.2 kDa), optimize transfer conditions by using a smaller pore size membrane (e.g., 0.2 µm) and potentially reducing the transfer time to prevent "blow-through".[4]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly at the recommended temperature and have not expired.[1] Test the activity of the secondary antibody by performing a dot blot.[4]
Inappropriate Antibody Dilution The antibody concentration may be too low. Optimize the primary and secondary antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration.[1][2][9]
Insufficient Incubation Times Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[1][2]
Suboptimal Blocking Some blocking buffers might mask the epitope. Try switching between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST.[1][4]

Problem 2: High Background

Question: My Western blot for porcine galanin shows a high background, making it difficult to see specific bands. How can I reduce the background?

Answer: High background can obscure the specific signal of your target protein.[1][9][10] This is often caused by non-specific binding of the primary or secondary antibodies.

Potential Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and ensure the blocking agent is fresh.[11][12] Ensure the entire membrane is submerged in the blocking solution.
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[9][10][12]
Inadequate Washing Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[1][9][10]
Membrane Drying Ensure the membrane does not dry out at any point during the procedure, as this can cause non-specific antibody binding.[1][10]
Contaminated Buffers Prepare fresh buffers, as bacterial growth in buffers can lead to background issues.[12]
Non-specific Secondary Antibody Binding Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody.[11]

Problem 3: Non-Specific Bands

Question: I am observing multiple bands in addition to the expected band for porcine galanin. What could be the reason for these non-specific bands?

Answer: The presence of unexpected bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.[5][9]

Potential Causes and Solutions:

CauseRecommended Solution
Non-specific Antibody Binding Optimize the primary antibody concentration; a lower concentration may increase specificity.[12][13] Ensure the blocking and washing steps are adequate.[13]
Porcine Galanin Precursor The antibody may be detecting the prepro-galanin precursor, which has a predicted molecular weight of approximately 12 kDa.[14] Check the antibody datasheet to see if it is expected to recognize the precursor.
Protein Degradation Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice to prevent degradation, which can result in lower molecular weight bands.[11][14]
Post-Translational Modifications While porcine galanin itself is a small peptide, its precursor can undergo modifications. However, for the mature peptide, this is less likely to cause significant shifts in band size.
Antibody Specificity If using a polyclonal antibody, it may recognize multiple epitopes, potentially leading to cross-reactivity.[14] Consider using a monoclonal antibody for higher specificity.

Experimental Protocols

A detailed protocol for performing a Western blot for porcine galanin is provided below.

Porcine Tissue Sample Preparation

  • Excise the porcine tissue of interest (e.g., intestine, pancreas) and immediately place it in ice-cold PBS.

  • Weigh the tissue and mince it into small pieces on ice.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. A general guideline is to use 300 µL of lysis buffer for every 5 mg of tissue.

  • Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue clumps remain.

  • Agitate the homogenate for 2 hours at 4°C.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the protein extract, and transfer it to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA). The optimal concentration is generally between 1-5 mg/mL.

  • Add Laemmli sample buffer to the protein extract and heat at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • The samples are now ready for gel electrophoresis or can be stored at -80°C for future use.

Western Blotting Protocol

StepProcedure
1. Gel Electrophoresis Load 20-50 µg of the prepared porcine tissue lysate per well into a high-percentage (e.g., 15-20%) Tris-Glycine or a Tris-Tricine polyacrylamide gel suitable for resolving low molecular weight proteins. Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's instructions.
2. Protein Transfer Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane with a small pore size (0.2 µm is recommended for small peptides). A wet transfer system is often preferred for quantitative and complete transfer. Confirm transfer efficiency by staining the membrane with Ponceau S.[3]
3. Blocking Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]
4. Primary Antibody Incubation Dilute the anti-porcine galanin primary antibody in the blocking buffer at the concentration recommended by the manufacturer (a typical starting range is 1:500 to 1:2000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
5. Washing Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
6. Secondary Antibody Incubation Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
7. Final Washing Wash the membrane three times for 10 minutes each with TBST.
8. Detection Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions. Capture the signal using a CCD camera-based imager or X-ray film.

Visualizations

Galanin Signaling Pathway

The following diagram illustrates the major signaling cascades activated by galanin binding to its receptors (GalR1, GalR2, and GalR3).

Galanin_Signaling_Pathway cluster_GalR1_3 GalR1/GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 Gi_o Gαi/o GalR1->Gi_o activates G_beta_gamma Gβγ GalR1->G_beta_gamma Gq_11 Gαq/11 GalR2->Gq_11 activates GalR3->Gi_o activates Gi_o->G_beta_gamma AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PLC Phospholipase C (PLC) Gq_11->PLC activates MAPK_pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_pathway activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Responses Cellular Responses (e.g., Neurotransmission, Cell Proliferation) PKA->Cellular_Responses PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Responses PKC->MAPK_pathway activates MAPK_pathway->Cellular_Responses

Caption: Galanin receptor signaling pathways.

Porcine Galanin Western Blot Workflow

This diagram outlines the key steps in performing a Western blot for porcine galanin.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Porcine Tissue Lysis) start->sample_prep quantification 2. Protein Quantification (BCA/Bradford Assay) sample_prep->quantification sds_page 3. SDS-PAGE (High % Gel for Small Proteins) quantification->sds_page transfer 4. Protein Transfer (to 0.2 µm PVDF/Nitrocellulose) sds_page->transfer blocking 5. Blocking (5% Milk or BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-Galanin Ab, 4°C Overnight) blocking->primary_ab wash1 7. Washing (3x with TBST) primary_ab->wash1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated Ab, 1 hr at RT) wash1->secondary_ab wash2 9. Washing (3x with TBST) secondary_ab->wash2 detection 10. Detection (ECL Substrate) wash2->detection imaging 11. Imaging (Chemiluminescence Detection) detection->imaging end End imaging->end

References

Technical Support Center: Optimizing Galanin Immunohistochemistry for Porcine Spinal Cord

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for galanin immunohistochemistry (IHC) in porcine spinal cord tissue. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Which type of tissue preparation is best for galanin IHC in pig spinal cord?

A1: Both frozen and formalin-fixed paraffin-embedded (FFPE) sections can be used. FFPE sections generally offer better morphological preservation, but may require antigen retrieval to unmask the galanin epitope. Frozen sections, often fixed with paraformaldehyde (PFA) before cryosectioning, may not require aggressive antigen retrieval but can have less optimal morphology.[1] The choice depends on the specific experimental needs and the antibody being used.

Q2: How do I choose the right primary antibody for porcine galanin?

A2: Select an antibody that has been validated for use in porcine tissue. Due to species differences in the galanin peptide sequence, an antibody raised against human or rat galanin may not have the same affinity for the porcine version.[2] Always check the manufacturer's datasheet for species reactivity and recommended applications (e.g., IHC-P, IHC-F). Consider using a polyclonal antibody for initial screening as it may recognize multiple epitopes, increasing the chance of detection. A rabbit anti-porcine galanin antibody is a common choice.[3]

Q3: Is antigen retrieval necessary for galanin IHC on pig spinal cord?

A3: For FFPE tissues, antigen retrieval is almost always necessary to reverse the cross-linking caused by formalin fixation.[4][5] Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) is a common starting point.[4][6] The optimal method should be determined empirically. For PFA-fixed frozen sections, antigen retrieval might not be required or a milder treatment may suffice.[1]

Q4: What is the expected localization of galanin in the pig spinal cord?

A4: Galanin-like immunoreactivity is found in both cell bodies and nerve fibers within the spinal cord. The highest concentrations are typically observed in the dorsal horn, particularly in the sacral region.[2][7] This is consistent with galanin's role in modulating sensory and pain pathways.[8]

Troubleshooting Guide

This section addresses common problems encountered during galanin IHC experiments on porcine spinal cord tissue.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Staining 1. Improper Antibody Dilution: The primary antibody concentration may be too low.[9][10] 2. Insufficient Antigen Retrieval: The galanin epitope may still be masked.[6][11] 3. Inactive Reagents: The primary or secondary antibody, or the detection reagents, may have degraded.[11] 4. Low Galanin Expression: The target protein may be absent or at very low levels in the specific spinal cord region or experimental condition.1. Perform a titration experiment to determine the optimal primary antibody concentration. 2. Optimize the antigen retrieval method. Try a different buffer (e.g., Tris-EDTA pH 9.0 if citrate pH 6.0 failed) or increase the heating time.[5] 3. Use fresh reagents and ensure antibodies have been stored correctly. Run a positive control (e.g., porcine hypothalamus or pancreas) to verify reagent activity.[7][12] 4. Confirm the expected expression pattern from the literature. Galanin expression is known to increase following nerve injury.[7][8]
High Background Staining 1. Primary Antibody Concentration Too High: Non-specific binding of the primary antibody.[13][14] 2. Inadequate Blocking: Endogenous peroxidases or non-specific protein binding sites were not sufficiently blocked.[9] 3. Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the pig tissue.1. Reduce the concentration of the primary antibody. 2. Increase the blocking time or use a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody). Ensure endogenous peroxidase is quenched with 3% H₂O₂. 3. Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample (porcine).
Non-Specific Staining 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other peptides with similar sequences.[15] 2. Tissue Drying: Sections were allowed to dry out during the staining procedure.[9][11] 3. Over-Fixation: Excessive cross-linking can lead to non-specific antibody binding.1. Check the antibody datasheet for known cross-reactivities. If possible, pre-adsorb the antibody with related peptides to confirm specificity. 2. Keep slides in a humidified chamber and ensure they are always covered with buffer or reagent.[9] 3. Optimize the fixation time and PFA concentration.
Tissue Detachment from Slide 1. Overly Aggressive Antigen Retrieval: Excessive heating can cause tissue to lift off the slide.[11] 2. Poor Slide Adhesion: The slides were not properly coated to ensure tissue adherence.1. Reduce the temperature or duration of the HIER step. A pressure cooker can be harsher than a microwave or water bath.[6] 2. Use positively charged or silane-coated slides to improve tissue adhesion.[11]

Detailed Experimental Protocol: Galanin IHC for FFPE Porcine Spinal Cord

This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and antigen retrieval is recommended for specific experimental conditions.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 5 minutes.

  • Immerse in 100% Ethanol (B145695): 2 x 3 minutes.

  • Immerse in 95% Ethanol: 1 x 3 minutes.

  • Immerse in 70% Ethanol: 1 x 3 minutes.

  • Rinse in distilled water: 2 x 2 minutes.

2. Antigen Retrieval (HIER):

  • Place slides in a staining jar containing Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Heat in a microwave oven at 95-100°C for 15-20 minutes. Do not allow the buffer to boil aggressively.[4]

  • Remove from heat and allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

  • Rinse slides in Tris-Buffered Saline (TBS) with 0.05% Tween 20 (TBST): 3 x 5 minutes.

3. Blocking and Permeabilization:

  • Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ in TBS for 10 minutes.

  • Rinse in TBST: 3 x 5 minutes.

  • Incubate sections in a blocking solution (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in TBS) for 1 hour at room temperature in a humidified chamber.

4. Primary Antibody Incubation:

  • Dilute the primary anti-galanin antibody (e.g., Rabbit anti-Porcine Galanin) in the blocking solution to its optimal concentration.

  • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

  • Rinse slides in TBST: 3 x 5 minutes.

  • Incubate with a biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG) for 1 hour at room temperature.

  • Rinse in TBST: 3 x 5 minutes.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions (e.g., for 30-60 minutes).

  • Rinse in TBST: 3 x 5 minutes.

6. Visualization:

  • Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB). Monitor the reaction under a microscope until the desired staining intensity is reached.

  • Stop the reaction by immersing the slides in distilled water.

7. Counterstaining, Dehydration, and Mounting:

  • Lightly counterstain with Hematoxylin.

  • Rinse in running tap water.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clear in xylene and coverslip with a permanent mounting medium.

Visualizations

Galanin_IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_vis Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval AntigenRetrieval Rehydration->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking Overnight @ 4°C PrimaryAb PrimaryAb Blocking->PrimaryAb Overnight @ 4°C SecondaryAb SecondaryAb PrimaryAb->SecondaryAb 1 hr @ RT Detection Detection SecondaryAb->Detection ChromogenDev ChromogenDev Detection->ChromogenDev Counterstain Counterstain ChromogenDev->Counterstain DehydrateMount DehydrateMount Counterstain->DehydrateMount

Caption: Experimental workflow for galanin immunohistochemistry on FFPE tissue sections.

Galanin_Signaling cluster_receptors G-Protein Coupled Receptors Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 MAPK MAPK Pathway GALR2->MAPK via PKC GALR3->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC PLC Phospholipase C (PLC) Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Simplified galanin signaling pathways through its three primary receptors.

References

Technical Support Center: Porcine Galanin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low signal issues in porcine galanin ELISA experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during porcine galanin ELISA that can lead to a weak or absent signal.

Q1: Why is the signal from my standards and samples consistently low or absent?

A low or absent signal across the entire plate, including the standards, typically points to a systemic issue with the assay setup or reagents. Here are the most common causes and their solutions:

Possible Cause Recommended Solution
Reagent Issues
Expired or improperly stored reagentsVerify the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures. Do not use expired reagents.[1][2]
Incorrect reagent preparationDouble-check all calculations for dilutions of standards, antibodies, and other reagents. Ensure all components were reconstituted correctly and in the appropriate buffers as specified in the kit protocol.[1][2]
Reagents not at room temperatureBefore starting the assay, allow all reagents to equilibrate to room temperature for at least 15-20 minutes. Cold reagents can slow down reaction kinetics.[2]
Procedural Errors
Incorrect order of reagent additionCarefully review the ELISA kit protocol to ensure all steps were performed in the correct sequence. An incorrect order can prevent proper binding.[3]
Inadequate incubation times or temperaturesAdhere strictly to the incubation times and temperatures specified in the protocol. Short incubation times may not be sufficient for binding to reach equilibrium.[4][5][6] Consider increasing the incubation time, for example, by incubating overnight at 4°C, to enhance signal.[3]
Aggressive or insufficient washingOverly aggressive washing can strip the bound antibody or antigen from the wells. Conversely, insufficient washing can lead to high background and poor signal-to-noise ratio. Ensure the correct volume of wash buffer is used and that wells are completely aspirated between washes.
Plate and Reader Issues
Use of incorrect microplate typeEnsure you are using a high-protein-binding ELISA plate, not a tissue culture plate, for optimal coating of the capture antibody.[3]
Incorrect plate reader settingsVerify that the plate reader is set to the correct wavelength for the substrate used in the kit.[6]

Q2: My standards are working, but I'm getting a low signal from my porcine samples. What could be the problem?

When the standard curve is acceptable but the sample signal is low, the issue likely lies with the sample itself or its interaction with the assay components.

Possible Cause Recommended Solution
Low Analyte Concentration
Galanin concentration is below the detection limit of the assayConcentrate the sample using methods such as lyophilization followed by reconstitution in a smaller volume or use a centrifugal vacuum concentrator. Be mindful that this will also concentrate other components in the sample.
Sample is overly dilutedPrepare a new set of sample dilutions, starting with a lower dilution factor. It is advisable to test a range of dilutions for each sample to determine the optimal concentration that falls within the linear range of the standard curve.
Sample Matrix Effects
Interfering substances in the sample matrix (e.g., lipids, proteins in plasma or tissue homogenates)Dilute the sample further in the assay buffer to reduce the concentration of interfering substances. You can perform a spike-and-recovery experiment to assess matrix effects. This involves adding a known amount of galanin standard to your sample and a control buffer to see if the recovery is within an acceptable range (typically 80-120%).
Improper sample collection or storageEnsure that samples are collected and stored according to recommended procedures to prevent degradation of galanin. For example, blood samples for plasma should be collected in tubes containing protease inhibitors and centrifuged promptly at low temperatures. Avoid repeated freeze-thaw cycles.[7]

Q3: How can I optimize my porcine galanin ELISA to improve the signal?

Optimization is key to achieving a robust signal. A checkerboard titration is a common method to determine the optimal concentrations of capture and detection antibodies.

Optimization Parameter Recommended Approach
Antibody Concentrations Perform a checkerboard titration by preparing serial dilutions of the capture antibody across the rows of a microplate and serial dilutions of the detection antibody down the columns. This will help identify the antibody concentrations that yield the highest signal-to-noise ratio.
Incubation Time and Temperature Systematically test different incubation times (e.g., 1, 2, 4 hours at room temperature, or overnight at 4°C) and temperatures (e.g., room temperature vs. 37°C) for the sample and antibody incubation steps to find the conditions that maximize the signal.[1][4][8]
Blocking Buffer If you are developing your own ELISA, test different blocking buffers (e.g., BSA, non-fat dry milk, or commercial blocking solutions) to find one that effectively reduces background noise without interfering with antibody-antigen binding.[9]

Experimental Protocols

Protocol 1: Preparation of Porcine Plasma and Tissue Homogenates for Galanin ELISA

A. Porcine Plasma Preparation

  • Collect whole blood in chilled tubes containing EDTA as an anticoagulant and a protease inhibitor cocktail to prevent galanin degradation.

  • Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to a clean tube.

  • For long-term storage, aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[7]

B. Porcine Tissue (e.g., Intestine, Brain) Homogenate Preparation

  • Excise the tissue of interest and immediately place it in ice-cold PBS to remove any excess blood.

  • Weigh the tissue and add 5-10 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) per gram of tissue.

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble proteins, and transfer to a clean tube.

  • Determine the total protein concentration of the homogenate using a suitable protein assay (e.g., BCA assay).

  • For the ELISA, normalize the samples by diluting them to the same total protein concentration in the assay buffer.

  • Store the homogenate aliquots at -80°C until use.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol outlines a method to determine the optimal concentrations of capture and detection antibodies for a porcine galanin sandwich ELISA.

  • Prepare Capture Antibody Dilutions: Prepare a series of dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25, 0.625 µg/mL).

  • Coat the Microplate: Pipette 100 µL of each capture antibody dilution into the wells of a 96-well ELISA plate, with each dilution occupying a different row. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add Antigen: After washing the plate, add a constant, intermediate concentration of porcine galanin standard to all wells. Incubate for 2 hours at room temperature.

  • Prepare Detection Antibody Dilutions: Prepare a series of dilutions of the HRP-conjugated detection antibody in blocking buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000).

  • Add Detection Antibody: After washing the plate, add 100 µL of each detection antibody dilution to the wells, with each dilution occupying a different column. Incubate for 1-2 hours at room temperature.

  • Develop and Read: After a final wash, add the TMB substrate and incubate in the dark until a color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Analyze Results: Create a grid of the absorbance values. The combination of capture and detection antibody concentrations that provides the highest signal with the lowest background is the optimal condition.

Visualizing Workflows and Relationships

Diagram 1: Troubleshooting Workflow for Low ELISA Signal

Low_Signal_Troubleshooting cluster_systemic Troubleshoot Systemic Issues cluster_sample Troubleshoot Sample-Specific Issues start Low or No Signal Detected check_all_wells Is the signal low in ALL wells (standards and samples)? start->check_all_wells systemic_issue Systemic Issue Likely check_all_wells->systemic_issue Yes sample_issue Sample-Specific Issue Likely check_all_wells->sample_issue No reagents Check Reagents: - Expiration - Storage - Preparation systemic_issue->reagents concentration Analyte Concentration: - Dilute less - Concentrate sample sample_issue->concentration procedure Review Procedure: - Incubation Times/Temps - Washing Technique - Reagent Addition Order reagents->procedure instrument Check Instrument: - Wavelength Settings - Plate Type procedure->instrument matrix Matrix Effects: - Perform spike-and-recovery - Further dilute sample concentration->matrix sample_quality Sample Quality: - Check collection/storage protocols - Use protease inhibitors matrix->sample_quality

Caption: A flowchart to diagnose the root cause of low signal in a porcine galanin ELISA.

Diagram 2: Experimental Workflow for Checkerboard Titration

Checkerboard_Titration start Start Optimization coat_plate Coat Plate with Capture Ab Dilutions (Rows) start->coat_plate block Wash and Block All Wells coat_plate->block add_antigen Add Constant Galanin Concentration to All Wells block->add_antigen add_detection Add Detection Ab Dilutions (Columns) add_antigen->add_detection develop Wash, Add Substrate, and Read Plate add_detection->develop analyze Analyze Data to Find Optimal Ab Concentrations develop->analyze end Optimized Assay analyze->end

Caption: A step-by-step workflow for optimizing antibody concentrations using a checkerboard titration.

References

galanin antagonist solubility and stability issues in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with galanin antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and in vivo stability of these compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges associated with the in vivo use of peptide-based galanin antagonists?

A1: Peptide-based galanin antagonists, like many therapeutic peptides, face several challenges in vivo that can affect their efficacy and reproducibility. The main issues include:

  • Poor Solubility: Many peptides have a tendency to aggregate or precipitate in aqueous solutions, especially at physiological pH. This can make formulation for in vivo administration difficult and lead to inconsistent dosing.

  • Low In Vivo Stability: Peptides are susceptible to degradation by proteases present in the blood and tissues. This rapid clearance results in a short plasma half-life, limiting the duration of their therapeutic effect.

  • Chemical Instability: The amino acid composition of a peptide can make it prone to chemical degradation, such as oxidation, deamidation, and hydrolysis.

Q2: Which galanin antagonists are commonly used, and what are their basic properties?

A2: Several chimeric peptide antagonists are widely used in galanin research. These include M40 (B115841), M871, M35, and C7. They are primarily composed of a fragment of the N-terminal of galanin, which is crucial for receptor binding, linked to another peptide sequence to confer antagonistic properties.

Troubleshooting Guides

Issue 1: My galanin antagonist is precipitating out of solution during formulation or upon injection.

This is a common issue related to the inherent solubility of the peptide. Here are several troubleshooting steps:

Possible Cause 1: Incorrect Solvent or pH

  • Solution: The solubility of peptides is highly dependent on pH. Start by attempting to dissolve the peptide in sterile, pyrogen-free water or a physiological saline solution (0.9% NaCl). If solubility is poor, try adjusting the pH. For basic peptides, a slightly acidic solution may improve solubility, while for acidic peptides, a slightly basic solution might be necessary. It has been reported that for some in vivo studies, galanin antagonists like M35 have been successfully dissolved in normal saline with the pH adjusted to 7.3-7.4.[1]

Possible Cause 2: High Concentration

  • Solution: Peptides often have a limited solubility limit. Attempt to dissolve the peptide at a lower concentration. If a higher concentration is required for your experiment, you may need to explore alternative formulation strategies.

Possible Cause 3: Hydrophobic Aggregation

  • Solution: If the peptide has a high proportion of hydrophobic amino acids, it may be prone to aggregation in aqueous solutions.

    • Co-solvents: Consider the use of a small percentage of a biocompatible co-solvent such as dimethyl sulfoxide (B87167) (DMSO). However, it is crucial to first determine the tolerance of your experimental model to the chosen co-solvent. For example, the galanin antagonist M35 has good solubility in DMSO.

    • Formulation Excipients: The use of certain excipients can enhance the solubility of peptides. These are typically used in more advanced formulations and should be approached with a thorough understanding of their properties and potential effects on the experiment.

Issue 2: I am observing a shorter-than-expected duration of action for my galanin antagonist in vivo.

This is likely due to the rapid degradation of the peptide in the bloodstream.

Possible Cause 1: Proteolytic Degradation

  • Solution: The in vivo stability of peptides can be enhanced through several strategies:

    • Chemical Modifications: While you may be using a commercially available antagonist, it's important to be aware of the strategies used to improve stability. Chimeric peptides like M35 were designed for improved in vivo stability compared to earlier antagonists.[2] Newer generations of galanin antagonists like C7 and M32 have been noted for their oxidative stability.[3] This indicates that the choice of antagonist can influence the experimental outcome based on its inherent stability.

    • Formulation with Protease Inhibitors: In some experimental setups, co-administration with a cocktail of protease inhibitors can be considered, although this can introduce confounding variables and is not always feasible.

Possible Cause 2: Rapid Renal Clearance

  • Solution: Peptides are often small enough to be rapidly cleared by the kidneys.

    • PEGylation: While not a simple solution for a commercially purchased peptide, PEGylation (the attachment of polyethylene (B3416737) glycol) is a common strategy to increase the hydrodynamic radius of peptides, thereby reducing renal clearance and extending plasma half-life. This is a consideration for the development of novel long-acting antagonists.

Quantitative Data Summary

The following tables summarize the available quantitative data for commonly used galanin antagonists. Note that specific in vivo stability data (e.g., plasma half-life) is limited in publicly available literature for many of these compounds.

Table 1: Solubility of Galanin Antagonists

Galanin AntagonistSolventSolubilitySource
M40 WaterSoluble to 1 mg/mLCommercial Supplier Data
0.9% Physiological SalineDissolvable for in vivo use[4][5]
M871 WaterSoluble to 1 mg/mL[6]
Normal Saline (0.9% NaCl)Dissolvable for in vivo use[1]
M35 Water30 mg/mLCommercial Supplier Data
DMSO90 mg/mLCommercial Supplier Data
Normal Saline (pH 7.3-7.4)Dissolvable for in vivo use[1]
C7 Not specifiedUsed in in vivo studies[3][7][8]

Table 2: In Vivo Stability of Galanin Antagonists (Qualitative)

Galanin AntagonistStability ProfileSource
M35 Improved in vivo stability[2]
C7 Possesses oxidative stability[3]
M40 Used in multiple in vivo studies[4][5][7][8]
M871 Active in vivo

Experimental Protocols

Protocol 1: General Method for Assessing Peptide Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound.

  • Preparation of Solutions: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 5.0, 6.8, 7.4).

  • Addition of Peptide: Add an excess amount of the galanin antagonist to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved peptide.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: General Method for Assessing In Vitro Plasma Stability

This protocol provides a general framework for evaluating the stability of a peptide in plasma.

  • Plasma Preparation: Obtain fresh plasma (e.g., rat, mouse, or human) containing an anticoagulant (e.g., heparin or EDTA) and keep it on ice.

  • Peptide Incubation: Spike the plasma with a known concentration of the galanin antagonist.

  • Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching and Protein Precipitation: Immediately stop the enzymatic degradation by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid). This will also precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the amount of remaining intact peptide using HPLC or LC-MS. The disappearance of the parent peptide over time can be used to calculate its half-life in plasma.

Visualizations

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR Galanin Receptor (GalR1, GalR2, GalR3) Galanin->GalR Activates Antagonist Galanin Antagonist (e.g., M40, M871) Antagonist->GalR Blocks G_protein G-protein (Gi/Go) GalR->G_protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_protein->Effector Modulates Response Cellular Response (e.g., Inhibition of neurotransmitter release) Effector->Response Leads to

Caption: Simplified Galanin Signaling Pathway and the Action of Antagonists.

References

Technical Support Center: Minimizing Variability in Swine Feeding Behavior Studies with Galanin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing galanin in swine feeding behavior studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to help you design robust experiments and minimize variability in your results.

Troubleshooting Guide

This guide addresses common issues encountered during swine feeding behavior studies involving galanin administration.

Problem Potential Cause(s) Recommended Solution(s)
High variability in baseline feed intake among pigs. Individual differences in metabolism, social hierarchy, environmental stressors, health status.- Acclimatization: Allow for an adequate acclimatization period (at least 1-2 weeks) for pigs to adjust to individual housing and experimental conditions. - Health Screening: Ensure all animals are healthy and free from disease before the study begins. - Environmental Control: Maintain a consistent and controlled environment (temperature, lighting, noise). - Socialization: If group-housed, consider the social dynamics and potential for competition at the feeder. Individual housing is often preferred for precise intake measurements.
Inconsistent or no behavioral response to galanin administration. - Incorrect cannula placement: The cannula may not be in the desired brain ventricle (e.g., lateral ventricle). - Cannula blockage: The cannula may be blocked by tissue or debris. - Galanin degradation: The galanin solution may have degraded due to improper storage or handling. - Incorrect dosage: The dose of galanin may be too low to elicit a response or too high, causing adverse effects. - Individual animal variation: Pigs can have individual differences in sensitivity to neuropeptides.- Verify Cannula Patency: Before each injection, test for cannula patency with a small volume of sterile saline or artificial cerebrospinal fluid (aCSF). There should be no resistance to injection. - Histological Verification: At the end of the study, perform histological analysis to confirm the cannula placement. - Fresh Solutions: Prepare fresh galanin solutions for each experiment and store them appropriately (e.g., aliquoted at -80°C). Galanin has a half-life of 60-120 minutes in cerebrospinal fluid.[1] - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal galanin concentration for your specific experimental conditions. - Sufficient Sample Size: Use a sufficient number of animals to account for individual variability. Power analysis can help determine the appropriate sample size.[2][3]
Difficulty with intracerebroventricular (ICV) cannula implantation in pigs. The size and structure of the pig skull and frontal sinus can be highly variable, making stereotaxic placement challenging.A technique using landmarks on the neurocranium for long-term, stress-free cannulation in freely moving pigs has been developed.[4] This method can improve the success rate of cannula placement.
Adverse behavioral effects observed after galanin injection (e.g., sedation, agitation, vomiting). - High dose of galanin: The dose may be in the pharmacological or toxic range. - Non-specific effects: Galanin can have other physiological effects besides appetite stimulation. For example, bombesin, another peptide affecting feed intake, can cause discomfort and vomiting at higher doses in pigs.[5]- Dose Optimization: Start with a low dose of galanin and gradually increase it to find a concentration that stimulates feeding without causing adverse effects. - Behavioral Monitoring: Carefully observe and record all behavioral changes following galanin administration to identify any non-specific effects.
Animals are damaging the cannula assemblies. Pigs are naturally curious and can be destructive. Individual housing is crucial to prevent other pigs from damaging the cannula.- Protective Casing: Use a protective cap or casing over the cannula assembly. - Individual Housing: House cannulated animals individually to prevent them from rubbing against or being bitten by other pigs.[6]
Variability in feeding patterns unrelated to treatment. - Circadian rhythms: Pigs exhibit natural diurnal feeding patterns. - Environmental disturbances: Unexpected noises or changes in routine can alter feeding behavior.- Consistent Timing: Administer treatments and conduct observations at the same time each day. - Controlled Environment: Minimize environmental disturbances during the experimental period.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of galanin in regulating swine feeding behavior?

A1: Galanin is a neuropeptide that has been shown to stimulate food intake, particularly the consumption of dietary fat.[2][7] It acts within the central nervous system, primarily in the hypothalamus and amygdala, to modulate appetite.[8]

Q2: How can I minimize the variability in my experimental results?

A2: To minimize variability, it is crucial to:

  • Standardize your procedures: Use consistent protocols for animal handling, housing, feeding, and data collection.[9][10]

  • Control the environment: Maintain a stable environment with consistent temperature, humidity, and lighting cycles.

  • Acclimatize your animals: Allow sufficient time for pigs to adapt to their environment and any experimental equipment before starting the study.

  • Use appropriate controls: Include a vehicle-injected control group to account for the effects of the injection procedure itself.

  • Ensure adequate sample size: A power analysis can help you determine the number of animals needed to detect a statistically significant effect.[2][3]

Q3: What is the recommended vehicle for dissolving and administering galanin?

A3: Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) are commonly used as vehicles for intracerebroventricular (ICV) injections of neuropeptides like galanin. It is important to ensure the vehicle is sterile and pyrogen-free.

Q4: What is a typical dose range for ICV administration of galanin in pigs to study feeding behavior?

A4: While specific dose-response data for galanin's effect on feed intake in pigs is limited in the readily available literature, studies on other neuropeptides in pigs, such as neuropeptide Y (NPY), have used doses ranging from 25 to 100 µg for ICV injections, which resulted in a dose-related increase in feed intake.[5] A pilot study to determine the optimal dose of galanin is highly recommended. One study investigating the effects of galanin on growth hormone secretion in pigs used intracerebroventricular injections, though specific dosages were not detailed in the abstract.[11]

Q5: How long does it take to see an effect of galanin on feeding behavior after ICV injection?

A5: The onset of action for centrally administered neuropeptides is typically rapid. For instance, with NPY in pigs, a significant increase in feeding was observed within 30 minutes of injection.[5] You should monitor feeding behavior immediately following galanin administration.

Q6: How can I accurately measure feeding behavior in pigs?

A6: Electronic feeding systems are highly effective for accurately and automatically recording individual feed intake, feeding duration, and the number of meals per day in group-housed or individually housed pigs.[3][12][13] These systems use radio-frequency identification (RFID) to identify individual animals. For more detailed behavioral analysis, video recording can be used to score specific behaviors.[14]

Q7: What statistical methods are appropriate for analyzing data from these studies?

A7: The choice of statistical analysis will depend on your experimental design. Commonly used methods include:

  • t-tests or ANOVA: For comparing mean feed intake between treatment groups.

  • Repeated measures ANOVA: For analyzing data collected over time.

  • Regression analysis: To examine dose-response relationships. It is also important to assess the distribution of your data and use appropriate parametric or non-parametric tests.

Experimental Protocols

Key Experiment: Intracerebroventricular (ICV) Administration of Galanin and Monitoring of Feeding Behavior

Objective: To assess the effect of centrally administered galanin on the feeding behavior of swine.

Materials:

  • Pigs (specify breed, age, and weight)

  • Individual housing pens equipped with electronic feeders

  • Stereotaxic apparatus for swine

  • Intracerebroventricular cannula and dummy cannula

  • Surgical instruments for cannula implantation

  • Porcine galanin

  • Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Microsyringe pump and tubing

Methodology:

  • Animal Preparation and Acclimatization:

    • House pigs individually to allow for accurate measurement of feed intake and to prevent damage to the cannula assembly.[6]

    • Allow pigs to acclimate to their individual pens and the electronic feeding system for at least one week prior to surgery.

    • Train the pigs to the experimental procedures to minimize stress.

  • Intracerebroventricular (ICV) Cannula Implantation:

    • Perform surgery under general anesthesia using sterile techniques.

    • Secure the pig in a stereotaxic frame.

    • Implant a guide cannula into a lateral ventricle. Due to the variability in pig skull anatomy, using specific neurocranial landmarks is recommended for accurate placement.[4]

    • Secure the cannula to the skull with dental acrylic and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow for a post-operative recovery period of at least one week.

  • Galanin Solution Preparation:

    • On the day of the experiment, dissolve porcine galanin in sterile saline or aCSF to the desired concentrations.

    • Prepare fresh solutions for each experiment to ensure peptide stability.[1]

  • Galanin Administration:

    • Gently restrain the pig.

    • Remove the dummy cannula and connect the internal cannula, attached to a microsyringe via tubing, to the guide cannula.

    • Infuse the galanin solution (or vehicle for the control group) at a slow, constant rate (e.g., 1-2 µl/minute).

    • After infusion, leave the internal cannula in place for a minute to allow for diffusion before replacing it with the dummy cannula.

  • Feeding Behavior Monitoring:

    • Immediately after the injection, return the pig to its home pen with ad libitum access to feed and water.

    • Use the electronic feeding system to record the following parameters for each pig over a specified period (e.g., 24 hours):

      • Total feed intake (grams)

      • Meal duration (minutes per meal)

      • Number of meals

      • Time to first meal post-injection (latency)

    • Video recording can be used for detailed observational analysis of feeding and other behaviors.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods to compare the effects of galanin treatment with the vehicle control.

    • Consider performing a power analysis during the experimental design phase to ensure an adequate number of subjects.

  • Verification of Cannula Placement:

    • Perform histological analysis to verify the correct placement of the cannula in the lateral ventricle.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of ICV Galanin on Feeding Behavior in Swine (Example)
Treatment GroupNTotal Feed Intake ( g/24h )Average Meal Duration (min)Number of Meals/24h
Vehicle (aCSF)102500 ± 15015.2 ± 1.812.5 ± 2.1
Galanin (50 µg)103100 ± 20018.5 ± 2.014.8 ± 2.5
Galanin (100 µg)103500 ± 250 21.0 ± 2.216.2 ± 2.8*

Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes. Actual results may vary. *p < 0.05, **p < 0.01 compared to the vehicle group.

Table 2: Quantitative Data from a Study on the Effect of Galanin Gene Knockout (GKO) on Feeding Behavior in Mice (Adapted from Adams et al., 2008)
GenotypeDietNEnergy Intake (kJ/day)Body Weight Gain (g)Fat Intake (g) in Choice Scenario
Wild-Type (WT)High-Fat1789.85 ± 4.573.48 ± 0.440.63 ± 0.02
Galanin KO (GKO)High-Fat1576.84 ± 3.55 2.02 ± 0.620.23 ± 0.01***

Data are presented as mean ± standard error of the mean. **p < 0.001 compared to the Wild-Type group.

Mandatory Visualizations

Galanin Signaling Pathway in Appetite Regulation

Galanin_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_input_output Inputs & Outputs GALR1 GalR1 G_protein_i Gαi/o GALR1->G_protein_i activates GALR2 GalR2 G_protein_q Gαq/11 GALR2->G_protein_q activates AC Adenylyl Cyclase G_protein_i->AC inhibits PLC Phospholipase C G_protein_q->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Appetite_Stimulation Appetite Stimulation PKA->Appetite_Stimulation ↓ Appetite Stimulation IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release triggers PKC PKC IP3_DAG->PKC activates PKC->Appetite_Stimulation ↑ Appetite Stimulation Galanin Galanin Galanin->GALR1 Galanin->GALR2

Caption: Galanin receptor signaling pathways involved in appetite regulation.

Experimental Workflow for a Swine Feeding Behavior Study with Galanin

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Selection 1. Animal Selection (Pigs) Acclimatization 2. Acclimatization & Baseline Data Collection Animal_Selection->Acclimatization Surgery 3. ICV Cannula Implantation Acclimatization->Surgery Recovery 4. Post-operative Recovery Surgery->Recovery Treatment 5. ICV Injection (Galanin or Vehicle) Recovery->Treatment Monitoring 6. Feeding Behavior Monitoring Treatment->Monitoring Data_Collection 7. Data Collection (Electronic Feeders) Monitoring->Data_Collection Statistical_Analysis 8. Statistical Analysis Data_Collection->Statistical_Analysis Verification 9. Histological Verification Statistical_Analysis->Verification

Caption: Workflow for investigating the effects of galanin on swine feeding behavior.

References

Technical Support Center: Quantifying Endogenous Galanin in Swine Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous galanin in swine cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying endogenous galanin in swine CSF?

A1: The primary challenges include:

  • Low Abundance: Endogenous galanin is expected to be present at very low concentrations in CSF, making detection difficult.

  • Peptide Stability: Galanin is susceptible to degradation by proteases present in biological samples. Proper and immediate sample handling with protease inhibitors is crucial.

  • Matrix Effects: The complex composition of CSF can interfere with both immunoassays and mass spectrometry, affecting accuracy and sensitivity.[1][2][3]

  • Lack of Validated Commercial Kits: There is a scarcity of commercially available ELISA kits specifically validated for quantifying endogenous galanin in swine CSF.

  • Antibody Specificity: Antibodies used in immunoassays may show cross-reactivity with galanin fragments or other related peptides, leading to inaccurate measurements.

Q2: What is the expected concentration range for endogenous galanin in swine CSF?

A2: Currently, there is a lack of published data specifically reporting the concentration range of endogenous galanin in healthy swine CSF. However, studies on galanin-like immunoreactivity in various porcine tissues show concentrations in the picomolar range. For instance, in porcine nodose ganglia, the concentration was found to be 7.2 +/- 0.8 pmol/g wet tissue.[4] In the respiratory tract of pigs, galanin concentrations were less than 1 pmol/g.[5][6] Researchers should aim for assays with high sensitivity, capable of detecting in the low pg/mL to fg/mL range.

Q3: Which analytical method is more suitable for galanin quantification in swine CSF: ELISA or LC-MS/MS?

A3: Both ELISA and LC-MS/MS have their advantages and disadvantages for this application.

  • ELISA: Offers high throughput and is generally less expensive. However, it is highly dependent on the availability of specific and high-affinity antibodies to porcine galanin, and can be prone to matrix effects and cross-reactivity.

  • LC-MS/MS: Provides higher specificity and can distinguish between intact galanin and its fragments. It is considered the gold standard for peptide quantification but requires specialized equipment and expertise, and can also be affected by matrix effects.

The choice of method will depend on the specific requirements of the study, available resources, and the level of validation required.

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Potential Cause Troubleshooting Steps
No or Weak Signal Low galanin concentration in the sample.Concentrate the CSF sample using solid-phase extraction (SPE).
Galanin degradation.Ensure CSF was collected on ice and immediately treated with a protease inhibitor cocktail. Use validated protease inhibitor cocktails.[1][7][8][9][10]
Suboptimal antibody concentration.Titrate the capture and detection antibodies to determine the optimal concentrations.
Incompatible antibody pair.Ensure the capture and detection antibodies recognize different epitopes on the galanin molecule.
High Background Non-specific binding of antibodies.Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., increase concentration or incubation time).
Cross-reactivity of antibodies.Test the antibodies for cross-reactivity with other porcine neuropeptides and galanin fragments.
Matrix effects from CSF components.Dilute the CSF sample or use a specialized assay buffer to minimize matrix interference.[2]
Poor Reproducibility Inconsistent sample handling.Standardize the CSF collection, processing, and storage protocol.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Edge effects on the microplate.Ensure uniform temperature and humidity during incubations. Avoid using the outer wells of the plate if edge effects are significant.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Poor extraction recovery.Optimize the solid-phase extraction (SPE) protocol. Test different sorbents (e.g., C18, mixed-mode) and elution solvents.
Ion suppression from CSF matrix.Improve sample cleanup. Use matrix-matched calibration standards to compensate for suppression.[3][11][12][13]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow).
High Variability Inconsistent sample processing.Automate sample preparation steps where possible. Use an internal standard that closely mimics the behavior of galanin.
Instability of galanin in the autosampler.Keep the autosampler at a low temperature (e.g., 4°C).
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the analytical column, mobile phases, and gradient to improve peak shape and resolution.
Adsorption of galanin to vials or tubing.Use low-binding tubes and vials.

Quantitative Data Summary

TissueConcentrationMethodReference
Nodose Ganglia7.2 ± 0.8 pmol/gRadioimmunoassay (RIA)[4]
Respiratory Tract< 1 pmol/gRadioimmunoassay (RIA)[5][6]

Experimental Protocols

Recommended Protocol for Swine CSF Collection and Processing
  • Anesthesia and Collection: Anesthetize the swine and place it in lateral recumbency. Collect CSF via lumbar puncture or from the cisterna magna using a sterile spinal needle.

  • Immediate Handling: Collect the CSF into pre-chilled, low-protein-binding tubes containing a broad-spectrum protease inhibitor cocktail. Immediately place the tubes on ice.

  • Centrifugation: Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cells and debris.

  • Aliquoting and Storage: Carefully transfer the supernatant to fresh, pre-chilled low-protein-binding tubes. Aliquot the CSF to avoid multiple freeze-thaw cycles.

  • Long-term Storage: Snap-freeze the aliquots in liquid nitrogen or on dry ice and store them at -80°C until analysis.

Recommended Protocol for Galanin Solid-Phase Extraction (SPE) from Swine CSF

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Loading: Acidify the swine CSF sample with an equal volume of 0.2% TFA. Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound galanin with 1 mL of a solution containing 60% acetonitrile (B52724) and 0.1% TFA.

  • Drying and Reconstitution: Dry the eluate using a vacuum centrifuge. Reconstitute the dried peptide extract in the appropriate assay buffer for either ELISA or LC-MS/MS analysis.

Visualizations

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GALR1 GALR1 Galanin->GALR1 Binds GALR2 GALR2 Galanin->GALR2 Binds GALR3 GALR3 Galanin->GALR3 Binds Gi_o Gαi/o GALR1->Gi_o Activates Gq_11 Gαq/11 GALR2->Gq_11 Activates GALR3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gq_11->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Galanin signaling through its receptors GALR1, GALR2, and GALR3.

Galanin_Quantification_Workflow CSF_Collection Swine CSF Collection (with Protease Inhibitors) Centrifugation Centrifugation (2000g, 10 min, 4°C) CSF_Collection->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation->SPE Analysis Analysis SPE->Analysis ELISA ELISA Analysis->ELISA LCMS LC-MS/MS Analysis->LCMS Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis LCMS->Data_Analysis

Caption: Experimental workflow for galanin quantification in swine CSF.

References

Technical Support Center: Porcine Galanin Antibody Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing galanin antibodies in porcine models. Due to the potential for cross-reactivity and other experimental challenges, careful validation and optimization are crucial for obtaining reliable results.

Frequently Asked Questions (FAQs)

Q1: My galanin antibody is showing high background staining in porcine tissue sections during immunohistochemistry (IHC). What are the common causes and solutions?

A1: High background staining in IHC with porcine tissues can stem from several factors. Here are the most common issues and how to address them:

  • Non-Specific Antibody Binding:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites is a primary cause.

      • Solution: Increase the incubation time with your blocking solution (e.g., normal goat serum) to at least one hour. Consider using a higher concentration of the blocking serum (e.g., 10%) or a different blocking agent like bovine serum albumin (BSA).[1][2][3]

    • Fc Receptor Binding: The secondary antibody may bind to Fc receptors present in the pig tissue.

      • Solution: Use a blocking serum from the same species as your secondary antibody. For instance, if you are using a goat anti-rabbit secondary antibody, block with normal goat serum.[3][4]

    • Primary Antibody Concentration: The concentration of the primary antibody may be too high, leading to off-target binding.

      • Solution: Titrate your primary antibody to determine the optimal concentration that provides a strong signal with minimal background.[5][6]

  • Endogenous Factors:

    • Endogenous Peroxidase Activity: If using an HRP-conjugated secondary antibody, endogenous peroxidases in tissues like the liver and kidney can produce a false positive signal.[1]

      • Solution: Quench endogenous peroxidase activity by treating the tissue with 3% hydrogen peroxide (H₂O₂) in methanol (B129727) before primary antibody incubation.[1][6]

    • Endogenous Biotin (B1667282): When using a biotin-based detection system (e.g., ABC or LSAB), endogenous biotin in tissues like the kidney and liver can cause high background.[5]

      • Solution: Use an avidin/biotin blocking kit to block endogenous biotin before applying the primary antibody.[5][6]

Q2: I am concerned about the specificity of my galanin antibody in pig. What are the main cross-reactivity risks and how can I validate my antibody?

A2: The primary concern for galanin antibody specificity in pigs is cross-reactivity with Galanin-Like Peptide (GALP). Porcine GALP shares a significant amino acid sequence identity with the N-terminal region of galanin, which is a common epitope for many commercially available galanin antibodies.[7][8]

Validation Strategies:

  • Peptide Pre-adsorption (Blocking) Assay: This is a critical control to confirm antibody specificity.

    • Protocol: Incubate your primary antibody with a molar excess of the immunizing galanin peptide before applying it to your tissue section. A significant reduction or elimination of the staining signal compared to a non-adsorbed control indicates that the antibody is specific for galanin. You can also perform this with a GALP peptide to check for cross-reactivity.

  • Western Blotting:

    • Protocol: Run a Western blot on porcine tissue homogenates known to express galanin (e.g., hypothalamus, intestine). A single band at the expected molecular weight of galanin (approximately 3 kDa) would support the antibody's specificity. The presence of multiple bands may indicate non-specific binding or cross-reactivity.

  • Positive and Negative Tissue Controls:

    • Positive Control: Use porcine tissues known to have high galanin expression, such as the small intestine or pancreas, to confirm that your antibody and protocol are working correctly.[9][10][11]

    • Negative Control: Use tissues with no or very low galanin expression as a negative control. Additionally, omitting the primary antibody from the staining procedure should result in no signal.[5]

Q3: What could be the reason for weak or no staining for galanin in my porcine tissue samples?

A3: Several factors can contribute to weak or absent staining:

  • Improper Tissue Fixation: Over-fixation with formalin can mask the epitope, preventing the antibody from binding.

    • Solution: Optimize your fixation time. If you suspect over-fixation, perform antigen retrieval to unmask the epitope. Heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is a common method.[6]

  • Low Antibody Concentration: The primary antibody concentration may be too low.

    • Solution: Increase the concentration of your primary antibody or extend the incubation time.

  • Inactive Reagents: Ensure your secondary antibody and detection reagents are not expired and have been stored correctly.

  • Low Target Protein Abundance: The expression level of galanin in your target tissue might be very low.

    • Solution: Consider using a signal amplification system, such as a biotinylated secondary antibody and streptavidin-HRP complex, to enhance the signal.[6]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Porcine Galanin Immunohistochemistry (IHC)
Problem Possible Cause Recommended Solution
High Background Inadequate blocking of non-specific sites.Increase blocking time to 60 minutes; use 10% normal serum from the secondary antibody host species.[1][2]
Primary antibody concentration is too high.Perform an antibody titration to find the optimal dilution.[5][6]
Endogenous peroxidase or biotin activity.Quench with 3% H₂O₂ for peroxidase or use an avidin/biotin blocking kit for biotin.[1][5][6]
Secondary antibody cross-reactivity.Run a control with only the secondary antibody. If staining occurs, consider a pre-adsorbed secondary antibody.[2]
Weak or No Staining Epitope masking due to over-fixation.Perform antigen retrieval (e.g., heat-induced with citrate buffer pH 6.0).[6]
Primary antibody concentration is too low.Increase the primary antibody concentration or incubation time.
Low abundance of galanin in the tissue.Use a signal amplification method (e.g., biotin-based detection).[6]
Inactive primary or secondary antibody.Use a new batch of antibodies and ensure proper storage.
Non-Specific Staining Cross-reactivity with other molecules (e.g., GALP).Perform a peptide pre-adsorption control with both galanin and GALP peptides.
Presence of endogenous immunoglobulins in the tissue.Use a Fab fragment secondary antibody to avoid binding to endogenous IgGs.

Experimental Protocols

Detailed Protocol for Immunohistochemistry (IHC) of Galanin in Porcine Tissue

This protocol is a general guideline and may require optimization for your specific antibody and tissue type.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 5 minutes.

    • Immerse in 100% Ethanol (B145695): 2 x 3 minutes.

    • Immerse in 95% Ethanol: 1 x 3 minutes.

    • Immerse in 70% Ethanol: 1 x 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval (if required):

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave oven or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

  • Peroxidase Blocking (for HRP-based detection):

    • Incubate sections in 3% Hydrogen Peroxide in methanol for 15 minutes at room temperature.[1]

    • Rinse with PBS (Phosphate Buffered Saline) 3 x 5 minutes.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[2]

  • Primary Antibody Incubation:

    • Dilute the primary anti-galanin antibody to its optimal concentration in a suitable antibody diluent (e.g., PBS with 1% BSA).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS 3 x 5 minutes.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS 3 x 5 minutes.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

    • Rinse slides with PBS 3 x 5 minutes.

    • Develop the signal with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity is reached.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol solutions and xylene.

    • Mount with a permanent mounting medium.

Visualizations

Galanin Receptor Signaling Pathway

Galanin_Signaling cluster_membrane Cell Membrane cluster_gi_go Gi/o Pathway cluster_gq_11 Gq/11 Pathway GALR1 GALR1 AC Adenylate Cyclase GALR1->AC inhibits K_channel ↑ K+ Channel Activity GALR1->K_channel activates GALR2 GALR2 PLC Phospholipase C GALR2->PLC activates GALR3 GALR3 GALR3->AC inhibits Galanin Galanin Galanin->GALR1 binds Galanin->GALR2 binds Galanin->GALR3 binds cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2

Caption: Galanin receptor signaling pathways.[12][13][14]

Troubleshooting Workflow for Galanin Antibody Cross-Reactivity in Pig

Troubleshooting_Workflow Start High Background or Non-Specific Staining Observed Check_Blocking Optimize Blocking Protocol? (e.g., concentration, duration) Start->Check_Blocking Check_Titer Titrate Primary Antibody? Check_Blocking->Check_Titer No Resolved Issue Resolved Check_Blocking->Resolved Yes Peptide_Block Perform Peptide Pre-adsorption Control? Check_Titer->Peptide_Block No Check_Titer->Resolved Yes GALP_Block Test for GALP Cross-reactivity with GALP Peptide Block? Peptide_Block->GALP_Block No Peptide_Block->Resolved Yes WB_Validation Validate Antibody with Western Blot? GALP_Block->WB_Validation No GALP_Block->Resolved Yes Consider_New_Ab Consider a Different Galanin Antibody WB_Validation->Consider_New_Ab No WB_Validation->Resolved Yes

Caption: A logical workflow for troubleshooting cross-reactivity.

Experimental Workflow for Immunohistochemistry

IHC_Workflow Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval (if needed) Deparaffinization->Antigen_Retrieval Blocking Blocking (Serum/BSA) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., HRP-DAB) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

Caption: A typical experimental workflow for IHC.

References

Technical Support Center: Optimizing Galanin Immunofluorescence in Porcine Gut

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation methods for galanin immunofluorescence in porcine gut tissue.

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixative for galanin immunofluorescence in porcine gut?

A1: For porcine gut tissue, 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) is the recommended starting point for fixation.[1] PFA is a cross-linking fixative that preserves tissue morphology and antigenicity effectively for many neuropeptides, including galanin. It is crucial to use freshly prepared, methanol-free 4% PFA to avoid potential interference from methanol (B129727), which can be present in commercial formalin solutions and may disrupt cellular structures.

Q2: What is the difference between paraformaldehyde (PFA), formaldehyde (B43269), and formalin?

A2: Paraformaldehyde is a polymerized form of formaldehyde. To be used as a fixative, PFA powder must be dissolved in a heated buffer (like PBS) to break it down into formaldehyde monomers. Formalin is a saturated solution of formaldehyde (typically 37-40%) in water, often containing 10-15% methanol to prevent polymerization. For immunofluorescence, freshly prepared 4% PFA is generally preferred over formalin to avoid the potential negative effects of methanol on certain antigens and cellular structures.

Q3: How long should I fix the porcine gut tissue in 4% PFA?

A3: The optimal fixation time depends on the tissue size and thickness. For immersion fixation of tissue blocks (no thicker than 5 mm in one dimension), a fixation time of 24-48 hours at 4°C is a good starting point.[2][3] It is important to ensure a fixative volume that is at least 10-20 times the volume of the tissue to allow for proper penetration.[2] Over-fixation can mask the galanin epitope, while under-fixation will result in poor tissue morphology.

Q4: Is antigen retrieval necessary for galanin immunofluorescence in porcine gut?

A4: Yes, antigen retrieval is often a critical step for successful galanin immunofluorescence in PFA-fixed porcine gut tissue. The cross-linking action of PFA can mask the epitope of the galanin peptide, preventing the primary antibody from binding.[4] Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods can be effective, and the choice may require some optimization.[4][5]

Q5: Which antigen retrieval method should I try first, HIER or PIER?

A5: Heat-induced epitope retrieval (HIER) is generally recommended as the first method to try, as it has a higher success rate for many antigens.[4] A common starting point for HIER is to heat the tissue sections in a citrate (B86180) buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).[4][6] If HIER does not yield satisfactory results, proteolytic-induced epitope retrieval (PIER) using enzymes like Proteinase K or Trypsin can be attempted.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Galanin Signal 1. Suboptimal Fixation: Over-fixation may be masking the galanin epitope. Under-fixation can lead to poor tissue preservation and antigen loss.- Reduce fixation time or PFA concentration. - Ensure the tissue block thickness is appropriate for the fixation time to allow for complete penetration.
2. Ineffective Antigen Retrieval: The chosen antigen retrieval method may not be sufficient to unmask the epitope.- Optimize the heating time and temperature for HIER. - Try a different antigen retrieval buffer (e.g., switch from citrate pH 6.0 to Tris-EDTA pH 9.0). - If HIER fails, try a PIER method with varying enzyme concentrations and incubation times.
3. Primary Antibody Issues: The primary antibody concentration may be too low, or the antibody may have low affinity for porcine galanin.- Increase the primary antibody concentration. - Extend the primary antibody incubation time (e.g., overnight at 4°C). - Ensure the antibody is validated for use in porcine tissue.
High Background Staining 1. Inadequate Blocking: Non-specific antibody binding can cause high background.- Increase the concentration of the blocking serum (e.g., from 5% to 10% normal goat serum). - Extend the blocking time. - Consider using a blocking solution containing bovine serum albumin (BSA) and a non-ionic detergent like Triton X-100.
2. Excessive Fixation: Over-fixation can lead to non-specific binding of antibodies.- Reduce the fixation time.
3. Secondary Antibody Issues: The secondary antibody may be binding non-specifically or is used at too high a concentration.- Run a control without the primary antibody to check for non-specific binding of the secondary antibody. - Titrate the secondary antibody to determine the optimal concentration.
Poor Tissue Morphology 1. Delayed Fixation: Autolysis can begin quickly after tissue collection.- Minimize the time between tissue collection and immersion in fixative (ideally less than 20 minutes).[2]
2. Inadequate Fixation: The fixative may not have penetrated the tissue completely.- Ensure the tissue blocks are no more than 5 mm thick in one dimension.[2] - Use a sufficient volume of fixative (10-20 times the tissue volume).[2]
3. Freezing Artifacts (for cryosections): Ice crystal formation during freezing can damage tissue structure.- Cryoprotect the tissue in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) before freezing.

Experimental Protocols

Protocol 1: 4% Paraformaldehyde (PFA) Fixation of Porcine Gut Tissue

Materials:

  • Paraformaldehyde powder

  • 10X Phosphate-Buffered Saline (PBS)

  • Distilled water

  • NaOH (1N)

  • HCl (dilute)

  • Heating stir plate

  • Magnetic stir bar

  • Glass beaker

  • Filter paper

Procedure:

  • To prepare 1 liter of 4% PFA in 1X PBS, add 800 mL of 1X PBS to a glass beaker with a magnetic stir bar.

  • Place the beaker on a heating stir plate in a fume hood and heat the PBS to 60°C while stirring. Do not boil.

  • Slowly add 40 g of paraformaldehyde powder to the heated PBS. The solution will appear cloudy.

  • Add 1N NaOH dropwise until the solution becomes clear.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Adjust the pH to 7.4 using dilute HCl.

  • Bring the final volume to 1 liter with 1X PBS.

  • Filter the solution using filter paper.

  • Store the 4% PFA solution at 4°C for up to one week or in aliquots at -20°C for longer storage.

Tissue Fixation:

  • Immediately after dissection, place the porcine gut tissue in ice-cold PBS.

  • Clean the tissue by gently flushing the lumen with cold PBS.

  • Cut the tissue into segments and immerse them in freshly prepared 4% PFA at a 1:10 to 1:20 tissue-to-fixative volume ratio.[3]

  • Fix for 24-48 hours at 4°C.

  • After fixation, wash the tissue three times in PBS for 10 minutes each.

  • The tissue can then be processed for paraffin (B1166041) embedding or cryoprotected for cryosectioning.

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

Materials:

  • Sodium Citrate Dihydrate

  • Tris base

  • EDTA

  • Distilled water

  • Microwave, pressure cooker, or water bath

  • Staining jars

Citrate Buffer (10 mM, pH 6.0):

  • Dissolve 2.94 g of sodium citrate dihydrate in 1 liter of distilled water.

  • Adjust the pH to 6.0 with 1N HCl.

Tris-EDTA Buffer (pH 9.0):

  • Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1 liter of distilled water.

  • Adjust the pH to 9.0 with 1N NaOH.

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Preheat the antigen retrieval buffer in a staining jar to 95-100°C in a microwave, pressure cooker, or water bath.

  • Immerse the slides in the preheated buffer and incubate for 10-20 minutes.

  • Remove the staining jar from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[4]

  • Rinse the slides gently with PBS.

  • The sections are now ready for the blocking and antibody incubation steps.

Visualizations

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_fixation Fixation cluster_processing Tissue Processing cluster_staining Immunofluorescence Staining cluster_analysis Analysis Tissue_Collection Porcine Gut Tissue Collection Washing Wash with ice-cold PBS Tissue_Collection->Washing Fixation Immerse in 4% PFA (24-48h at 4°C) Washing->Fixation Processing Paraffin Embedding or Cryoprotection & Freezing Fixation->Processing Sectioning Sectioning (5-10 µm) Processing->Sectioning Antigen_Retrieval Antigen Retrieval (HIER or PIER) Sectioning->Antigen_Retrieval Blocking Blocking Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Galanin) Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Incubation Primary_Ab->Secondary_Ab Mounting Mounting and Coverslipping Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for Galanin Immunofluorescence in Porcine Gut.

Troubleshooting_Fixation cluster_problem Problem cluster_cause Potential Fixation-Related Cause cluster_solution Solution Weak_Signal Weak or No Signal Overfixation Over-fixation (Epitope Masking) Weak_Signal->Overfixation Underfixation Under-fixation (Poor Preservation) Weak_Signal->Underfixation High_Background High Background High_Background->Overfixation Decrease_Time Decrease Fixation Time/ PFA Concentration Overfixation->Decrease_Time Optimize_AR Optimize Antigen Retrieval Overfixation->Optimize_AR Increase_Time Increase Fixation Time/ Ensure Penetration Underfixation->Increase_Time

References

Technical Support Center: Galanin Gene Expression Analysis in Swine Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of galanin (GAL) gene expression in swine tissues.

Frequently Asked Questions (FAQs)

Q1: What is galanin and its primary function? A1: Galanin is a neuropeptide that is widely expressed in the central nervous system (brain, spinal cord) and peripheral tissues, including the gut.[1][2] It is involved in a wide range of physiological and pathological processes, such as feeding behavior, pain perception, memory, mood regulation, and neuroendocrine functions.[3] Galanin exerts its effects by binding to three distinct G protein-coupled receptors: GALR1, GALR2, and GALR3.[4]

Q2: In which swine tissues is the galanin gene typically expressed? A2: Galanin was first discovered in the porcine intestinal tract.[2][5] Its expression is prominent in the central nervous system (CNS), particularly the hypothalamus, and the gastrointestinal tract.[1][6] Studies in pigs have confirmed the expression of galanin and its receptors in the myometrium (uterine muscle), colon wall, and small intestine.[7][8][9] Galanin-immunoreactive neurons have also been identified in the stomach.[10]

Q3: What are the key steps for analyzing galanin gene expression? A3: The standard workflow for analyzing galanin gene expression involves several critical steps:

  • Tissue Sample Collection and Storage: Proper harvesting and storage to preserve RNA integrity.

  • RNA Isolation: Efficient extraction of high-quality total RNA from the tissue.

  • RNA Quality Control: Assessment of RNA purity and integrity.

  • Reverse Transcription (RT): Synthesis of complementary DNA (cDNA) from the RNA template.

  • Quantitative Real-Time PCR (qPCR): Amplification and quantification of the galanin cDNA.

  • Data Analysis: Normalization of galanin expression levels to stable reference genes to determine relative expression.[11]

Troubleshooting Guides

Section 1: RNA Isolation

Q1: I'm getting a low yield of RNA from swine adipose (fat) tissue. What can I do? A1: Extracting RNA from adipose tissue is challenging due to its high lipid content and relatively low cell number.[12][13]

  • Optimize Homogenization: Ensure complete disruption of the tissue. Using a combination of TRI Reagent® and column-based kits (like miRNeasy) has been shown to improve yield and quality.[12]

  • Increase Starting Material: If possible, use a larger amount of tissue (e.g., around 100 mg) to start the extraction.[12]

  • Choose the Right Kit: Use a kit specifically designed for lipid-rich tissues, such as the RNeasy Lipid Tissue Kit, which can result in a significantly higher RNA yield compared to standard kits.[14]

  • Method Comparison: Traditional phenol-chloroform methods may yield more RNA than some column-based methods, but purity can be a concern.[13][14] A combined protocol can leverage the strengths of both.[12]

Q2: My RNA purity is poor. The A260/280 and A260/230 ratios are low. What does this mean and how can I fix it? A2:

  • A260/280 Ratio: An ideal ratio is ~2.0. A lower ratio suggests contamination with protein. Ensure you are carefully separating the aqueous phase from the interphase and organic phase during phenol-chloroform extraction.

  • A260/230 Ratio: An ideal ratio is between 2.0 and 2.2. A lower ratio often indicates contamination with residual phenol (B47542), guanidine (B92328) salts, or carbohydrates. This is a common issue with TRI Reagent® extractions from adipose tissue.[12] To fix this, ensure wash steps are performed correctly and consider re-purifying the RNA or performing an additional ethanol (B145695) precipitation step to remove salt and solvent contaminants.[12][15]

Section 2: Reverse Transcription (cDNA Synthesis)

Q1: I have high-quality RNA, but my cDNA synthesis is failing or yielding very little product. What's wrong? A1: Several factors can inhibit the reverse transcription reaction.

  • RNA Contamination: Impurities like residual salts or phenol from the RNA extraction can inhibit the reverse transcriptase enzyme.[15][16] It is recommended to re-purify the RNA sample if inhibition is suspected.[15]

  • RNA Secondary Structure: Complex secondary structures in the RNA template can block the progression of the reverse transcriptase. Increasing the reaction temperature may help denature these structures.[17]

  • Incorrect Priming Strategy: If you are using oligo(dT) primers, they will not work for transcripts that lack a poly-A tail (like histone mRNAs).[18] For fragmented or complex RNA, using random hexamers or a mix of oligo(dT)s and random hexamers can improve cDNA yield.[17][18]

  • Degraded RNA: Even if initial QC looks good, RNA can degrade if not handled properly. Always work on ice, use RNase-free reagents and plastics, and consider adding an RNase inhibitor to your reaction.[15][18]

Q2: My downstream qPCR shows a product in my "No Reverse Transcriptase" (-RT) control. What does this indicate? A2: This almost always indicates the presence of contaminating genomic DNA (gDNA) in your RNA sample.[18] The primers are amplifying the galanin gene directly from the gDNA. To solve this, treat your RNA samples with DNase I before the reverse transcription step.[17] Additionally, designing qPCR primers that span an exon-exon junction can prevent the amplification of intron-containing gDNA.[19]

Section 3: qPCR and Data Analysis

Q1: Which reference genes should I use for normalization in swine tissues? A1: The stability of reference genes can vary significantly between tissue types.[20] It is crucial to select and validate appropriate reference genes for your specific tissue of interest. A single gene is often not sufficient; using the geometric mean of two or three stable genes is recommended.[21]

Tissue TypeRecommended Stable Reference Genes
Multiple Tissues (General) GAPDH, 18S rRNA, HPRT1[20][22]
Fat (Abdominal/Backfat) ACTB, TBP, TOP2B[23]
Liver GAPDH[20]
Kidney 18S rRNA[22]
Spleen HPRT1[22]
Heart H3F3A[22]
Intestine (Weaning Piglets) B2M, HMBS, HPRT1[11]
Longissimus Dorsi Muscle ACTB, TBP, TOP2B[23]

Q2: My qPCR melt curve shows multiple peaks. What does this mean? A2: A single, sharp peak in the melt curve indicates amplification of a specific product. Multiple peaks suggest non-specific amplification, which could be due to:

  • Primer-Dimers: Primers annealing to each other and amplifying. This typically appears as a peak at a lower melting temperature than the target amplicon.[24]

  • Non-Specific Amplification: Primers annealing to other sequences in the cDNA pool.

  • Genomic DNA Contamination: Amplification from gDNA can sometimes result in a different product size or melt temperature.[18]

To troubleshoot, optimize your primer concentrations and the annealing temperature of your qPCR cycle.[24][25] If problems persist, redesigning your primers may be necessary.[24]

Q3: I'm designing new primers for swine galanin. What are the key parameters? A3: When designing primers for swine galanin (Gene ID: 397519), use the Sus scrofa reference sequence (e.g., from NCBI).

  • Amplicon Size: For qPCR, aim for a product size between 70 and 200 base pairs.[19]

  • Melting Temperature (Tm): Primers should have a Tm between 60-63°C, and the Tm for the forward and reverse primers should be within 2-3°C of each other.[19][26]

  • Span Exon-Exon Junctions: To avoid amplifying contaminating gDNA, design primers where at least one primer spans the boundary between two exons.[19]

  • Avoid Secondary Structures: Use software to check for potential hairpins or self-dimers in your primer sequences.

  • Specificity Check: Use a tool like NCBI's Primer-BLAST to ensure your primers are specific to the swine galanin transcript and will not amplify other genes.[26]

Experimental Protocols

Protocol 1: RNA Isolation from Swine Adipose Tissue (Combined Method)

This protocol is adapted from a method shown to improve RNA yield and purity from challenging adipose tissue.[12]

  • Weigh approximately 100 mg of frozen swine adipose tissue and place it in a 2 mL tube with a lysis matrix.

  • Add 1 mL of TRI Reagent® and homogenize thoroughly using a bead-based homogenizer until no visible tissue remains.

  • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate for 3 minutes at room temperature, then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (which contains the RNA) to a new RNase-free tube. Be extremely careful not to disturb the white interphase.

  • Proceed with RNA cleanup and purification using a column-based kit (e.g., Qiagen RNeasy or miRNeasy Mini Kit), following the manufacturer's instructions from the ethanol addition step.

  • Elute the RNA in 30-50 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 2: Reverse Transcription (cDNA Synthesis)
  • gDNA Removal: In a 0.2 mL PCR tube, combine 1 µg of total RNA, 1 µL of gDNA eliminator buffer (or DNase I and buffer), and RNase-free water to a final volume of 10 µL.

  • Incubate at 42°C for 2 minutes to remove any contaminating gDNA. Place immediately on ice.

  • Master Mix Preparation: Prepare a reverse transcription master mix containing Reverse Transcriptase, RT buffer, dNTPs, and a priming solution (e.g., a mix of oligo(dT) and random hexamers).

  • Add 10 µL of the master mix to the 10 µL of DNase-treated RNA.

  • RT Reaction: Place the tube in a thermal cycler and run the following program:

    • 42°C for 15-30 minutes (cDNA synthesis).

    • 85°C for 5 minutes (to inactivate the reverse transcriptase).

    • Hold at 4°C.

  • The resulting cDNA can be stored at -20°C or used immediately for qPCR.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare a qPCR master mix on ice. For a 20 µL reaction, this typically includes:

    • 10 µL of 2x SYBR Green Master Mix.

    • 0.5 µL of Forward Primer (10 µM stock).

    • 0.5 µL of Reverse Primer (10 µM stock).

    • 7 µL of Nuclease-Free Water.

  • Aliquot 18 µL of the master mix into each well of a qPCR plate.

  • Add 2 µL of diluted cDNA (typically a 1:5 or 1:10 dilution of the stock cDNA) to each well.

  • Include appropriate controls:

    • No Template Control (NTC): Add 2 µL of water instead of cDNA to check for contamination or primer-dimers.

    • No Reverse Transcriptase (-RT) Control: Use the product from a mock RT reaction (without the enzyme) to check for gDNA contamination.

  • Seal the plate, centrifuge briefly to collect the contents, and place it in a qPCR machine.

  • Cycling Conditions: A typical 3-step protocol is:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • Amplification (40 cycles):

      • 95°C for 15 seconds (Denaturation).

      • 60°C for 30 seconds (Annealing).

      • 72°C for 30 seconds (Extension/Data Acquisition).

    • Melt Curve Analysis: 65°C to 95°C, with readings every 0.5°C.

Visualizations

Gene_Expression_Workflow cluster_sample Sample Preparation cluster_rna RNA Processing cluster_cdna cDNA Synthesis cluster_qpcr Quantification & Analysis Tissue Swine Tissue Collection Storage Storage (-80°C or RNAlater) Tissue->Storage Immediate Preservation Isolation RNA Isolation (e.g., TRI Reagent + Kit) Storage->Isolation QC1 RNA Quality Control (A260/280, RIN) Isolation->QC1 gDNA_Removal gDNA Removal (DNase I Treatment) QC1->gDNA_Removal RT Reverse Transcription (cDNA Synthesis) gDNA_Removal->RT qPCR qPCR with SYBR Green RT->qPCR Analysis Data Analysis (Normalization to Reference Genes) qPCR->Analysis

Caption: Experimental workflow for galanin gene expression analysis.

Galanin_Signaling_Pathway cluster_receptors Galanin Receptors (GPCRs) cluster_proteins G-Proteins cluster_effectors Downstream Effectors & Pathways cluster_outcomes Cellular Responses GAL Galanin GALR1 GALR1 GAL->GALR1 GALR2 GALR2 GAL->GALR2 GALR3 GALR3 GAL->GALR3 Gio Gαi/o GALR1->Gio Couples to MAPK MAPK Pathway (e.g., ERK1/2) GALR1->MAPK Activates GALR2->Gio Couples to Gq11 Gαq/11 GALR2->Gq11 Couples to GALR2->MAPK Activates GALR3->Gio Couples to AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channels Gio->GIRK Activates PLC Phospholipase C (PLC) Gq11->PLC Activates cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: Simplified galanin receptor signaling pathways.[3][27][28]

References

Technical Support Center: Galanin Peptide Stability in Porcine Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of galanin peptide in porcine tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of galanin in fresh porcine tissue homogenates?

A1: The stability of galanin is highly dependent on the tissue type and the presence of endogenous proteases. In porcine plasma, the half-life of galanin at 37°C is approximately 4.6 minutes, and it can be halved within an hour unless stabilized with protease inhibitors like EDTA and aprotinin[1]. While specific half-life data for various porcine tissue homogenates is not extensively available in published literature, it is expected to be rapidly degraded without the use of appropriate inhibitors due to the ubiquitous presence of proteases in tissues.

Q2: Which protease inhibitors are recommended to prevent galanin degradation in porcine tissue homogenates?

A2: A broad-spectrum protease inhibitor cocktail is highly recommended immediately upon tissue homogenization. Key inhibitors to consider include:

  • Serine protease inhibitors: Aprotinin or Phenylmethylsulfonyl fluoride (B91410) (PMSF).

  • Metalloprotease inhibitors: EDTA or EGTA to chelate metal ions required for metalloprotease activity.

  • Cysteine protease inhibitors: Leupeptin or E-64.

  • General endopeptidase inhibitors: Bacitracin has been shown to partially inhibit galanin degradation[2].

The optimal combination and concentration may need to be determined empirically for each specific tissue type.

Q3: How should porcine tissues be processed to minimize ex vivo galanin degradation?

A3: To minimize degradation, all steps should be performed on ice or at 4°C. Tissues should be homogenized rapidly after collection in a lysis buffer containing a potent protease inhibitor cocktail. The volume of the homogenization buffer should be sufficient to ensure rapid dilution of proteases (e.g., 9 mL of buffer per 1 gram of tissue). Following homogenization, it is crucial to centrifuge the homogenate to remove cellular debris and collect the supernatant for analysis.

Q4: What are the common analytical methods to assess galanin stability?

A4: The most common methods for quantifying galanin in biological samples are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits specific for galanin offer high sensitivity and throughput for measuring peptide concentration over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), allows for the separation and quantification of intact galanin from its degradation products. This method can also be used to identify cleavage sites.

Troubleshooting Guides

Issue 1: Rapid loss of galanin immunoreactivity in my samples.

Possible Cause Troubleshooting Step
Inadequate protease inhibition. Increase the concentration of the protease inhibitor cocktail or add specific inhibitors targeting proteases known to be abundant in your tissue of interest. Ensure inhibitors are added to the homogenization buffer immediately before use.
Suboptimal sample handling. Process tissues immediately after collection and keep samples on ice at all times. Avoid repeated freeze-thaw cycles of the homogenates.
High endogenous protease activity in the specific tissue. For tissues with exceptionally high protease content (e.g., pancreas, intestine), consider a preliminary purification step to partially remove proteases before the stability assay.

Issue 2: High variability between replicate measurements in my stability assay.

Possible Cause Troubleshooting Step
Inconsistent homogenization. Ensure a standardized homogenization procedure for all samples to achieve uniform release of cellular contents, including proteases.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of peptide solutions and inhibitors.
Peptide adsorption to surfaces. Pre-treat pipette tips and microcentrifuge tubes with a blocking agent like bovine serum albumin (BSA) or use low-retention plasticware to minimize non-specific binding of the peptide.

Issue 3: Discrepancy between ELISA and HPLC results.

Possible Cause Troubleshooting Step
Antibody cross-reactivity in ELISA. The ELISA antibody may be detecting not only the intact galanin but also some of its degradation fragments. Confirm the specificity of the antibody used.
Co-elution in HPLC. A degradation product might co-elute with the intact galanin peak in HPLC. Optimize the chromatographic method (e.g., gradient, column chemistry) to ensure proper separation. Mass spectrometry detection can help differentiate between intact peptide and fragments.

Quantitative Data Summary

The following table summarizes the available quantitative data on galanin stability. It is important to note that comprehensive data on the half-life of galanin in a wide range of porcine tissue homogenates is limited in the current scientific literature.

Sample Type Species Temperature Half-life Stabilizers Used Reference
PlasmaPorcine37°C~4.6 min (in vivo)None[1]
Blood/PlasmaPorcine37°CHalved in 1 hour (in vitro)None[1]
Blood/PlasmaPorcine37°CStabilizedEDTA and Aprotinin[1]
Hypothalamic membranesRatNot specified~100 minNot specified[2]

Experimental Protocols

Protocol 1: Preparation of Porcine Tissue Homogenates for Galanin Stability Studies
  • Tissue Collection: Excise the porcine tissue of interest immediately after euthanasia.

  • Washing: Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Mincing: Place the tissue on a pre-chilled surface and mince it into small pieces using a sterile scalpel.

  • Homogenization:

    • Weigh the minced tissue.

    • Add the tissue to a pre-chilled homogenization tube containing an appropriate volume of ice-cold lysis buffer (e.g., 9 volumes of buffer to 1 part tissue weight). The lysis buffer should be supplemented with a freshly prepared broad-spectrum protease inhibitor cocktail.

    • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) on ice. Perform short bursts of homogenization with cooling intervals to prevent sample heating.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including galanin, and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay). This is important for normalizing the galanin stability data.

  • Storage: Use the fresh homogenate immediately for stability assays or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Galanin Stability Assay
  • Sample Preparation: Thaw the porcine tissue homogenate aliquots on ice. If starting from fresh homogenate, proceed directly after preparation.

  • Spiking Galanin: Add a known concentration of synthetic galanin to the tissue homogenate.

  • Incubation: Incubate the samples at 37°C in a shaking water bath.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 1%) or by snap-freezing in liquid nitrogen.

  • Analysis: Analyze the concentration of remaining intact galanin in each time-point sample using a validated analytical method such as ELISA or LC-MS.

  • Data Analysis: Plot the percentage of remaining galanin against time. From this curve, calculate the half-life (t½) of galanin in the specific tissue homogenate.

Visualizations

Galanin Signaling Pathways

Galanin_Signaling Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylate Cyclase Gi_o->AC - GIRK Activate GIRK Channels Gi_o->GIRK PLC Phospholipase C Gq_11->PLC + cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 K_efflux ↑ K⁺ Efflux GIRK->K_efflux

Caption: Simplified signaling pathways of galanin receptors.

Experimental Workflow for Galanin Stability Assay

Workflow A Porcine Tissue Collection B Homogenization in Buffer with Protease Inhibitors A->B C Centrifugation & Supernatant Collection B->C D Spike with Synthetic Galanin C->D E Incubate at 37°C D->E F Collect Aliquots at Different Time Points E->F G Quench Enzymatic Reaction F->G H Quantify Intact Galanin (ELISA or LC-MS) G->H I Data Analysis (Half-life Calculation) H->I

Caption: Workflow for assessing galanin stability.

References

Validation & Comparative

Navigating the Swine Galanin Landscape: A Guide to Antibody Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the study of the neuropeptide galanin in swine models, the selection of a reliable and validated antibody is a critical first step. This guide provides a comparative overview of commercially available galanin antibodies with reported reactivity in swine, alongside essential experimental protocols and validation workflows to ensure data accuracy and reproducibility.

The neuropeptide galanin plays a significant role in a multitude of physiological processes, including neurotransmission, hormone secretion, and smooth muscle function. The pig serves as a valuable large animal model in biomedical research due to its anatomical and physiological similarities to humans. Consequently, the need for well-characterized antibodies for the detection and quantification of galanin in porcine tissues is paramount. However, the lack of comprehensive validation data for many commercially available antibodies presents a significant challenge for researchers. This guide aims to address this gap by consolidating available information and providing a framework for rigorous antibody validation.

Comparison of Commercially Available Galanin Antibodies for Use in Swine

The following table summarizes commercially available galanin antibodies that are listed by vendors as reactive with porcine tissues. It is crucial to note that while vendors may claim cross-reactivity, specific validation data in swine is often limited. Researchers are strongly encouraged to perform their own validation experiments.

Antibody Name/IDHost SpeciesClonalityApplications Listed for SwineImmunogenVendor (Example)Notes
Anti-Galanin pAb (pig)RabbitPolyclonalELISA, IHCPorcine GalaninBiocompareVendor indicates reactivity with pig.[1]
Galanin AntibodyRabbitPolyclonalWB, IF, IHCNot SpecifiedBiocompareVendor indicates reactivity with pig.[1]
Galanin (Porcine) AntibodyRabbitPolyclonalImmunofluorescence, PAP/ABCPorcine GalaninPhoenix Pharmaceuticals, Inc.Specific for porcine galanin.[2]
Anti-Galanin AntibodyRabbitPolyclonalWB, IHC, ICC, IPRecombinant rat GalaninBiomatikListed as reactive with mouse and rat, potential cross-reactivity with swine should be validated.

Disclaimer: This table is not exhaustive and represents a snapshot of available information. Product specifications and availability are subject to change. "WB" refers to Western Blot, "IHC" to Immunohistochemistry, "IF" to Immunofluorescence, "ELISA" to Enzyme-Linked Immunosorbent Assay, "IP" to Immunoprecipitation, and "PAP/ABC" to Peroxidase-Anti-Peroxidase/Avidin-Biotin Complex.

The Galanin Signaling Pathway

Galanin exerts its effects by binding to three G-protein coupled receptors: GALR1, GALR2, and GALR3. The activation of these receptors triggers distinct intracellular signaling cascades, leading to diverse physiological responses. Understanding this pathway is crucial for interpreting experimental results.

GalaninSignaling cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o GALR2->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC - IonChannels Ion Channel Modulation Gi_o->IonChannels Directly PLC Phospholipase C Gq_11->PLC + cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Activity IP3_DAG->PKC Ca2->PKC PKA->IonChannels GeneExpression Gene Expression Changes PKC->GeneExpression

Caption: The Galanin Signaling Pathway.

A Rigorous Workflow for Antibody Validation

Given the limited availability of swine-specific validation data from manufacturers, a thorough in-house validation process is indispensable. The following workflow outlines the key steps to ensure the chosen galanin antibody is specific, sensitive, and reliable for your intended application.

AntibodyValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_biochemical Phase 2: Biochemical Validation cluster_application Phase 3: Application-Specific Validation cluster_analysis Phase 4: Data Analysis & Documentation SelectAntibody Select Candidate Antibody ObtainControls Obtain Positive & Negative Controls (e.g., recombinant galanin, tissues with known expression) SelectAntibody->ObtainControls WesternBlot Western Blot (WB) - Check for single band at  expected molecular weight - Use positive/negative  tissue lysates ObtainControls->WesternBlot PeptideArray Peptide Array/ Blocking Peptide - Confirm epitope specificity WesternBlot->PeptideArray IHC Immunohistochemistry (IHC) - Optimize staining protocol - Verify localization in  known galanin-expressing cells - Include no-primary and  isotype controls WesternBlot->IHC PeptideArray->IHC ELISA ELISA - Determine sensitivity  and linear range - Spike-and-recovery  experiments in swine matrix IHC->ELISA AnalyzeData Analyze & Interpret Results ELISA->AnalyzeData Document Document All Protocols, Results, and Lot Numbers AnalyzeData->Document

Caption: A Step-by-Step Antibody Validation Workflow.

Experimental Protocols

Detailed and optimized protocols are fundamental for successful antibody validation. Below are starting-point protocols for key applications. Researchers should optimize these protocols for their specific experimental conditions.

Immunohistochemistry (IHC) Protocol for Galanin in Porcine Tissue

This protocol provides a general framework for chromogenic detection of galanin in formalin-fixed, paraffin-embedded (FFPE) swine tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 5 minutes.

  • Immerse in 100% Ethanol: 2 x 3 minutes.

  • Immerse in 95% Ethanol: 2 x 3 minutes.

  • Immerse in 70% Ethanol: 2 x 3 minutes.

  • Rinse in distilled water: 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature for at least 20 minutes.

3. Staining:

  • Wash slides in Tris-buffered saline with 0.05% Tween 20 (TBST): 3 x 5 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

  • Wash in TBST: 3 x 5 minutes.

  • Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.

  • Incubate with primary anti-galanin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash in TBST: 3 x 5 minutes.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

  • Wash in TBST: 3 x 5 minutes.

  • Incubate with Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature.

  • Wash in TBST: 3 x 5 minutes.

  • Develop with 3,3'-Diaminobenzidine (DAB) substrate until desired staining intensity is reached.

  • Rinse with distilled water to stop the reaction.

4. Counterstaining and Mounting:

  • Counterstain with Hematoxylin for 30-60 seconds.

  • "Blue" the sections in running tap water.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a permanent mounting medium.

Western Blot (WB) Protocol for Galanin in Porcine Tissue

This protocol outlines the basic steps for detecting galanin in swine tissue lysates.

1. Sample Preparation:

  • Homogenize fresh or frozen porcine tissue in RIPA buffer with protease inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

  • Separate proteins on a 15-20% Tris-Glycine SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-galanin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST: 3 x 10 minutes.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST: 3 x 10 minutes.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Galanin in Porcine Samples

This is a general protocol for a sandwich ELISA to quantify galanin in porcine plasma or tissue homogenates. Researchers should refer to the specific instructions provided with their chosen ELISA kit.

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for galanin and incubate overnight at 4°C.

  • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate 3 times.

2. Sample and Standard Incubation:

  • Prepare a standard curve using recombinant porcine galanin.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate 3 times.

3. Detection:

  • Add a biotinylated detection antibody specific for galanin and incubate for 1-2 hours at room temperature.

  • Wash the plate 3 times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate 5 times.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

4. Data Analysis:

  • Read the absorbance at 450 nm.

  • Generate a standard curve and calculate the concentration of galanin in the samples.

Conclusion

The successful use of galanin antibodies in swine research hinges on meticulous validation. While several commercial antibodies are available with claimed reactivity to porcine galanin, researchers must be diligent in performing their own validation to ensure the specificity and reliability of their results. The protocols and workflows provided in this guide offer a starting point for these essential validation studies, ultimately contributing to more robust and reproducible scientific findings in the field of galanin research.

References

A Comparative Analysis of Galanin and Neuropeptide Y on Feeding Behavior in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical effects of galanin and Neuropeptide Y (NPY) on feeding behavior, with a specific focus on swine models. This document synthesizes available experimental data, outlines methodologies, and visualizes the signaling pathways to offer a comprehensive resource for researchers in appetite regulation and metabolic diseases.

Introduction

Both galanin and Neuropeptide Y (NPY) are neuropeptides widely distributed in the central and peripheral nervous systems and are known to play significant roles in the regulation of food intake and energy balance. NPY is a potent orexigenic peptide, consistently demonstrating a robust stimulation of food intake across various species, including pigs. Galanin also generally promotes feeding, particularly the intake of fat, and is involved in a range of physiological processes. While extensive research has been conducted on NPY's effects in pigs, direct experimental data on galanin's influence on feeding behavior in this species is less documented. This guide aims to present the current state of knowledge for both neuropeptides, drawing on pig-specific data where available and supplementing with findings from other species to provide a broader context for galanin.

Quantitative Data on Feeding Behavior

The following table summarizes the quantitative effects of intracerebroventricular (ICV) administration of Neuropeptide Y on feed intake in pigs. At present, comparable quantitative data for galanin's direct effect on feeding in pigs is not available in the cited literature.

NeuropeptideSpeciesAdministration RouteDoseChange in Feed IntakeObservation PeriodReference
Neuropeptide Y PigIntracerebroventricular25 µgDose-related increase in feeding30 minutes[1]
PigIntracerebroventricular50 µgDose-related increase in feeding30 minutes[1]
PigIntracerebroventricular100 µgDose-related increase in feeding30 minutes[1]
PigIntracerebroventricular100 µgReversal of leptin-induced feed intake inhibition20 hours[1]

Experimental Protocols

Neuropeptide Y Administration in Pigs

Objective: To determine the effect of intracerebroventricular (ICV) administration of Neuropeptide Y on feeding behavior in pigs.

Animal Model:

  • Species: Swine (e.g., prepubertal gilts).

  • Housing: Individually housed to monitor feed intake accurately.

  • Surgical Preparation: Pigs are surgically fitted with a permanent stainless steel cannula in the lateral cerebral ventricle to allow for direct administration of neuropeptides into the central nervous system. A period of recovery is allowed post-surgery.

Experimental Procedure:

  • Acclimatization: Animals are acclimatized to handling and experimental conditions.

  • Satiation: Experiments are typically conducted in satiated animals to observe the appetite-stimulating effects of the neuropeptides.

  • Drug Administration:

    • NPY is dissolved in a sterile saline vehicle.

    • Varying doses of NPY (e.g., 25 µg, 50 µg, 100 µg) and a vehicle control (saline) are administered via the ICV cannula.

  • Measurement of Feed Intake:

    • Immediately following injection, animals are provided with pre-weighed amounts of feed.

    • Feed consumption is measured at specific time points (e.g., 30 minutes, 4 hours, 20 hours) to assess both acute and prolonged effects.

    • Operant feeding systems, where pigs have to perform an action to receive a food reward, can also be used to measure motivation to eat.[1]

Signaling Pathways and Mechanisms of Action

Neuropeptide Y Signaling Pathway in Appetite Regulation

NPY stimulates food intake primarily through its action on Y1 and Y5 receptors in the hypothalamus.[2][3] The arcuate nucleus (ARC) of the hypothalamus contains NPY-producing neurons that project to other hypothalamic areas, such as the paraventricular nucleus (PVN).[4][5] When NPY is released, it binds to these receptors, leading to a cascade of downstream signaling that ultimately increases appetite and food intake.[5]

NPY_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R binds to Y5R Y5 Receptor NPY->Y5R binds to Hypothalamic_Neurons Hypothalamic Neurons (e.g., in PVN) Y1R->Hypothalamic_Neurons activates Y5R->Hypothalamic_Neurons activates Increased_Appetite Increased Appetite & Food Intake Hypothalamic_Neurons->Increased_Appetite leads to

NPY signaling pathway in appetite stimulation.
Galanin Signaling Pathway in Appetite Regulation

Galanin's orexigenic effects are primarily mediated through its G-protein coupled receptors, GALR1 and GALR2.[6] In the hypothalamus, galanin is thought to stimulate feeding by modulating the release of other neurotransmitters and neuropeptides involved in appetite control. For instance, galanin can interact with pathways involving norepinephrine (B1679862) and opioids.[7]

Galanin_Signaling_Pathway Galanin Galanin GALR1 GALR1 Galanin->GALR1 binds to GALR2 GALR2 Galanin->GALR2 binds to Hypothalamic_Circuits Hypothalamic Appetite Circuits GALR1->Hypothalamic_Circuits modulates GALR2->Hypothalamic_Circuits modulates Increased_Fat_Intake Increased Food Intake (especially fat) Hypothalamic_Circuits->Increased_Fat_Intake leads to

Galanin signaling pathway in appetite regulation.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of neuropeptides on feeding behavior in pigs.

Experimental_Workflow Animal_Selection Animal Selection (Pigs) Surgery Cannula Implantation (ICV) Animal_Selection->Surgery Recovery Post-operative Recovery Surgery->Recovery Acclimatization Acclimatization to Housing and Handling Recovery->Acclimatization Treatment_Groups Assignment to Treatment Groups (e.g., NPY, Galanin, Vehicle) Acclimatization->Treatment_Groups Administration Neuropeptide Administration (ICV) Treatment_Groups->Administration Data_Collection Measurement of Feed Intake Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis

General experimental workflow for studying feeding behavior.

Discussion and Comparison

Neuropeptide Y: The role of NPY as a powerful appetite stimulant in pigs is well-established. ICV administration of NPY leads to a significant, dose-dependent increase in food intake.[1] This effect is mediated by specific hypothalamic receptors and is a key component of the central regulation of energy homeostasis.

Galanin: While galanin was first isolated from the porcine intestine, there is a notable lack of direct experimental evidence detailing its effects on feeding behavior in pigs.[6] In other species, such as rats, galanin is known to stimulate food intake, with a particular preference for fat.[7] Galanin is present in the porcine gastrointestinal tract and pancreas, where it influences motility and hormone secretion, which could indirectly affect feeding.[8] However, without direct studies on its central effects on appetite in pigs, a direct comparison with NPY's potent orexigenic action in this species remains speculative.

References

functional comparison of porcine galanin receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Functional Comparison of Porcine Galanin Receptor Subtypes: A Guide for Researchers

This guide provides a comparative overview of the functional properties of the three porcine galanin receptor subtypes: GALR1, GALR2, and GALR3. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, and its receptors are implicated in a variety of physiological processes, making them attractive targets for drug development.[1][2][3] This document summarizes the available experimental data on their ligand binding, signaling pathways, and tissue distribution in pigs, intended for researchers, scientists, and professionals in drug development.

Ligand Binding Affinity

Endogenous galanin exhibits high affinity for all three receptor subtypes.[1] A key differentiator in the porcine system is the binding of galanin-like peptide (GALP), a 60-amino acid neuropeptide originally isolated from the porcine hypothalamus.[4][5][6] Experimental data demonstrates that porcine GALP is a preferential endogenous ligand for GALR2.[4][5] Receptor binding studies have shown that GALP has a significantly higher affinity for GALR2 compared to GALR1.[4][5]

LigandReceptor SubtypeBinding Affinity (IC₅₀)Reference
GALP (porcine)GALR20.24 nM[4][5]
GALP (porcine)GALR14.3 nM[4][5]
GALP (porcine)GALR3Not Determined

Signaling Pathways

The three porcine galanin receptor subtypes are G-protein-coupled receptors (GPCRs) that initiate distinct downstream signaling cascades.[3][7][8] While direct and comprehensive comparative studies on the signaling of all three cloned porcine receptors are limited, their pathways can be inferred from extensive research in other mammalian species, which show high conservation of these receptors.[9][10]

  • GALR1: This receptor subtype primarily couples to the inhibitory G-protein, Gαi/o.[8][10] Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]

  • GALR2: In contrast to GALR1, GALR2 predominantly couples to the Gαq/11 G-protein.[8] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). There is also evidence to suggest that GALR2 can couple to Gαi/o proteins.[9]

  • GALR3: Similar to GALR1, GALR3 couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[8][10]

GALR_Signaling cluster_GALR1 GALR1 Signaling cluster_GALR2 GALR2 Signaling cluster_GALR3 GALR3 Signaling GALR1 Galanin → GALR1 Gai1 Gαi/o GALR1->Gai1 activates AC1 Adenylyl Cyclase Gai1->AC1 inhibits cAMP1 ↓ cAMP AC1->cAMP1 GALR2 Galanin/GALP → GALR2 Gaq Gαq/11 GALR2->Gaq activates PLC Phospholipase C Gaq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 → ↑ [Ca²⁺]i PIP2->IP3 hydrolyzes to DAG DAG → PKC PIP2->DAG hydrolyzes to GALR3 Galanin → GALR3 Gai3 Gαi/o GALR3->Gai3 activates AC3 Adenylyl Cyclase Gai3->AC3 inhibits cAMP3 ↓ cAMP AC3->cAMP3 Radioligand_Binding_Workflow start Prepare Membranes from Porcine Tissue or Transfected Cells incubate Incubate Membranes with Radiolabeled Galanin ([¹²⁵I]-galanin) and Unlabeled Competitor Ligand start->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC₅₀ and Ki Values quantify->analyze end Binding Affinity Determined analyze->end ERK_Phosphorylation_Workflow start Culture Cells Expressing Porcine Galanin Receptor stimulate Stimulate Cells with Galanin or Test Ligand start->stimulate lyse Lyse Cells to Extract Proteins stimulate->lyse detect Detect Phosphorylated ERK (p-ERK) and Total ERK using Western Blot or ELISA lyse->detect analyze Quantify the Ratio of p-ERK to Total ERK detect->analyze end Receptor Activation Measured analyze->end

References

A Comparative Guide to the Validation of a Novel Galanin Antagonist in a Porcine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a new galanin antagonist, utilizing a porcine model. The pig is an increasingly important large animal model in biomedical research due to its high degree of anatomical, physiological, and genetic similarity to humans, making it a valuable tool for translational studies.[1][2][3][4] This document outlines a comparative analysis of existing galanin antagonists, detailed experimental protocols for in vitro and in vivo validation, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Existing Galanin Antagonists

The validation of a novel galanin antagonist requires a thorough comparison with existing alternatives. The following tables summarize the available quantitative data for several known galanin antagonists. It is important to note that the data are compiled from various studies using different experimental systems (e.g., porcine vs. rat tissues, native vs. recombinant human receptors), which should be considered when making direct comparisons.

Table 1: Peptide-Based Galanin Antagonists - Binding Affinity Data

AntagonistReceptor Target(s)LigandTissue/Cell SourceSpeciesParameterValue (nM)
M40 GALR1/GALR2[¹²⁵I]pGalaninUterusPorcineKi1.82 (GALR1), 5.1 (GALR2)
M871 GALR2 > GALR1[¹²⁵I]pGalaninUterusPorcineKi420 (GALR1), 13.1 (GALR2)
M40 Non-selective[¹²⁵I]pGalaninHypothalamusRatIC₅₀15
C7 Non-selective[¹²⁵I]pGalaninHypothalamusRatIC₅₀0.2

Table 2: Non-Peptide-Based Galanin Antagonists - Binding and Functional Data

AntagonistReceptor TargetLigandCell SourceSpeciesParameterValue (nM)
SNAP 37889 GALR3[¹²⁵I]hGalaninLMTK⁻ cells (recombinant)HumanKi17.44
GALR1, GALR2[¹²⁵I]hGalaninLMTK⁻ cells (recombinant)HumanKi>10,000
GALR3GalaninLMTK⁻ cells (recombinant)HumanKb (functional assay)29

Galanin Signaling Pathways

Galanin mediates its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. Understanding these pathways is crucial for designing functional assays to characterize a new antagonist.

  • GALR1 and GALR3: These receptors primarily couple to inhibitory G proteins (Gαi/o).[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

  • GALR2: This receptor predominantly couples to stimulatory G proteins (Gαq/11).[5][6] Activation of GALR2 stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively.[5][6][7][8]

Galanin Signaling Pathways cluster_galr1_3 GALR1 / GALR3 Signaling cluster_galr2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gi_o Gαi/o GALR1_3->Gi_o Galanin AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_decr ↓ cAMP AC_inhib->cAMP_decr GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC IP3 ↑ IP₃ PLC->IP3 DAG ↑ DAG PLC->DAG Ca_incr ↑ Intracellular Ca²⁺ IP3->Ca_incr PKC Protein Kinase C Activation DAG->PKC

Figure 1. Simplified diagram of the primary signaling pathways for galanin receptors.

Experimental Protocols for Antagonist Validation

A rigorous validation process for a new galanin antagonist in a porcine model should encompass both in vitro characterization and in vivo efficacy studies.

In Vitro Characterization

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the new antagonist for porcine galanin receptors.

  • Methodology:

    • Tissue Preparation: Prepare crude membrane fractions from porcine tissues known to express galanin receptors (e.g., uterus, hypothalamus, spinal cord).

    • Radioligand: Use a radiolabeled galanin ligand, such as [¹²⁵I]-porcine galanin.

    • Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the new antagonist.

    • Detection: Measure the amount of bound radioactivity using a gamma counter.

    • Data Analysis: Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To determine the functional potency (IC₅₀) of the new antagonist in inhibiting galanin-induced signaling.

  • Methodology (example for GALR1/GALR3):

    • Cell Culture: Use a cell line endogenously or recombinantly expressing porcine GALR1 or GALR3.

    • cAMP Measurement:

      • Pre-incubate the cells with the new antagonist at various concentrations.

      • Stimulate the cells with a fixed concentration of galanin in the presence of a phosphodiesterase inhibitor.

      • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the inhibition of the galanin-induced response against the antagonist concentration to determine the IC₅₀ value.

In Vivo Validation in a Porcine Model

A porcine model of neuropathic pain is a relevant in vivo system to test the efficacy of a new galanin antagonist, given galanin's role in pain modulation.

1. Porcine Model of Neuropathic Pain (Peripheral Neuritis Trauma - PNT)

  • Objective: To evaluate the analgesic efficacy of the new galanin antagonist in a validated large animal model of chronic pain.

  • Methodology:

    • Animal Model: Use domestic pigs or minipigs.

    • Surgical Procedure: Induce PNT by performing a unilateral ligation of the common peroneal nerve combined with the application of a neuro-inflammatory agent.

    • Behavioral Assessment: At baseline and various time points post-surgery, assess pain-related behaviors such as mechanical and tactile allodynia using von Frey filaments and feather stimuli.

    • Drug Administration: Administer the new antagonist via an appropriate route (e.g., intravenous, intrathecal) at different doses.

    • Efficacy Evaluation: Measure the reversal of allodynia and hyperalgesia following antagonist administration.

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the new antagonist and to correlate its concentration with its pharmacological effect.

  • Methodology:

    • Pharmacokinetic Sampling: Following administration of the antagonist, collect serial blood samples at predetermined time points.

    • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the antagonist in plasma.

    • Pharmacodynamic Assessment: Concurrently with PK sampling, perform behavioral assessments to measure the antagonist's effect over time.

    • PK/PD Modeling: Use specialized software to model the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and to establish a relationship between the antagonist's plasma concentration and its analgesic effect.

Experimental Workflow and Decision-Making

The validation of a new galanin antagonist should follow a logical progression from in vitro characterization to in vivo testing.

Experimental Workflow for Galanin Antagonist Validation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Porcine Model) cluster_decision Decision Point binding_assay Radioligand Binding Assay (Porcine Tissue) functional_assay Functional Assay (cAMP or Ca²⁺ Flux) binding_assay->functional_assay selectivity Receptor Subtype Selectivity (GALR1, GALR2, GALR3) functional_assay->selectivity pk_study Pharmacokinetic (PK) Study (Dose Ranging) selectivity->pk_study Proceed if potent and selective pain_model Neuropathic Pain Model (PNT) pk_study->pain_model efficacy_testing Efficacy Testing (Behavioral Assessment) pain_model->efficacy_testing pk_pd_modeling PK/PD Modeling efficacy_testing->pk_pd_modeling go_nogo Go/No-Go Decision for Further Development pk_pd_modeling->go_nogo

Figure 2. A workflow for the validation of a new galanin antagonist.

Comparison of the New Antagonist with Alternatives

A final crucial step is to logically compare the profile of the new antagonist with existing alternatives based on the collected experimental data.

Comparative Profile of Galanin Antagonists cluster_attributes Key Performance Attributes cluster_alternatives Existing Alternatives new_antagonist New Galanin Antagonist potency Potency (Ki, IC₅₀) new_antagonist->potency selectivity Receptor Selectivity (GALR1/2/3) new_antagonist->selectivity efficacy In Vivo Efficacy (Porcine Model) new_antagonist->efficacy pk_profile Pharmacokinetic Profile new_antagonist->pk_profile m40 M40 (Peptide) m40->potency m40->selectivity m40->efficacy m871 M871 (Peptide) m871->potency m871->selectivity snap37889 SNAP 37889 (Non-peptide) snap37889->potency snap37889->selectivity snap37889->pk_profile

Figure 3. Logical comparison of a new antagonist against alternatives.

References

A Comparative Analysis of Galanin (1-29) and Galanin (1-15) Effects in Porcine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known physiological effects of the full-length neuropeptide galanin (1-29) and its N-terminal fragment galanin (1-15) in pigs. While extensive research has been conducted on galanin (1-29) in this species, direct comparative studies involving galanin (1-15) are notably scarce. This document summarizes the available quantitative data for galanin (1-29) in porcine models and, where porcine data is unavailable for galanin (1-15), contextualizes its potential effects based on studies in other species.

Overview of Galanin and its Fragments

Galanin is a 29-amino acid neuropeptide widely distributed in the central and peripheral nervous systems. Its biological actions are mediated through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1] The N-terminal portion of galanin is highly conserved across species and is crucial for receptor binding and biological activity.[1] Galanin (1-15) is a significant N-terminal fragment that has been shown to have distinct biological activities, in some cases differing from the full-length peptide.

Comparative Effects in Pigs: A Data Gap

Direct experimental comparisons of the effects of galanin (1-29) and galanin (1-15) in pigs have not been extensively reported in the available scientific literature. The following sections present the known effects of galanin (1-29) in pigs, with the understanding that corresponding data for galanin (1-15) in this species is largely absent.

Endocrine Effects: Pancreatic Secretion

The influence of galanin (1-29) on pancreatic hormone secretion in pigs has yielded conflicting results, suggesting a complex regulatory role dependent on the physiological context.

Table 1: Effects of Galanin (1-29) on Pancreatic Hormone Secretion in Perfused Pig Pancreas

ParameterGalanin (1-29) ConcentrationGlucose ConcentrationObserved Effect
Insulin (B600854) Secretion 10⁻⁹ M5 mmol/l▲ 55 ± 14% increase from basal[2]
10⁻⁸ M5 mmol/l▲ 58 ± 27% increase from basal[2]
10⁻⁸ M8 mmol/l▲ 62 ± 17% increase from basal[2]
100 nmol/l5 or 15 mmol/lNo effect on glucose-stimulated secretion[3]
100 nmol/l5 mmol/l (with 10 µmol/l tolbutamide)▼ Clear suppression of tolbutamide-stimulated secretion[3]
Glucagon (B607659) Secretion 10⁻⁹ M5 mmol/l▲ 15 ± 3% increase from basal[2]
10⁻⁸ M5 mmol/l▲ 29 ± 11% increase from basal[2]
Somatostatin (B550006) Secretion 10⁻⁹ M5 mmol/l▼ Inhibition to 72 ± 2% of basal[2]
10⁻⁸ M5 mmol/l▼ Inhibition to 65 ± 7% of basal[2]

Note: Data presented as mean ± S.E.M. where available.

While one study demonstrated a stimulatory effect of galanin (1-29) on insulin and glucagon secretion at specific glucose concentrations, another reported an inhibitory effect on tolbutamide-stimulated insulin release, with no impact on glucose-stimulated secretion.[2][3] This suggests that the action of galanin (1-29) on the porcine pancreas is nuanced and may be dependent on the secretagogue present.

In contrast, a study in the perfused dog pancreas showed that galanin (1-15) inhibited insulin secretion, albeit with a lower potency than the full-length galanin (1-29).

Experimental Protocol: Perfused Pig Pancreas

The cited studies on the perfused pig pancreas likely followed a similar methodology:

  • Animal Preparation: Anesthetized pigs were used.

  • Pancreas Isolation: The pancreas, along with the duodenal loop, was surgically isolated.

  • Perfusion: The isolated pancreas was transferred to an organ bath and perfused via the celiac artery and portal vein with a synthetic medium (e.g., Krebs-Ringer bicarbonate buffer) containing glucose at various concentrations.

  • Peptide Administration: Synthetic porcine galanin (1-29) was infused into the arterial line at specified concentrations.

  • Sample Collection: The venous effluent was collected at regular intervals.

  • Hormone Analysis: The concentrations of insulin, glucagon, and somatostatin in the effluent were measured using radioimmunoassay (RIA).

Effects on Uterine Contractility

Galanin (1-29) has been shown to modulate the contractility of the porcine uterus, with its effects being influenced by the inflammatory state of the tissue. These actions are mediated by GALR1 and GALR2 receptors.[4][5]

Table 2: Effects of Galanin (1-29) on Porcine Uterine Strip Contractility

Uterine TissueTreatment GroupGalanin (1-29) ConcentrationEffect on AmplitudeEffect on Frequency
Myometrium Control & Saline10⁻⁷ M▼ Decreased[5]▼ Decreased[5]
E. coli (inflamed)10⁻⁷ M▼ Decreased[5]▲ Increased[5]
Endometrium/Myometrium Control & Saline10⁻⁷ M▼ Decreased[5]▼ Decreased[5]
E. coli (inflamed)10⁻⁷ M▼ Decreased[5]▼ Decreased[5]
Experimental Protocol: In Vitro Uterine Contractility

The methodology for studying uterine contractility in pigs involved the following steps:

  • Tissue Collection: Uterine horns were collected from gilts. For the inflammation model, an E. coli suspension was administered into the uterus several days prior to tissue collection.[4]

  • Strip Preparation: Strips of myometrium and endometrium/myometrium were prepared.

  • Organ Bath: The strips were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with carbogen (B8564812) and maintained at 37°C.

  • Tension Recording: The strips were connected to isometric force transducers to record contractile activity.

  • Peptide Administration: After an equilibration period, galanin (1-29) was added to the organ bath at the desired concentration.

  • Data Analysis: Changes in the amplitude and frequency of contractions were measured and compared to the baseline activity before peptide addition.

Cardiovascular Effects

Direct studies on the cardiovascular effects of either galanin (1-29) or galanin (1-15) in pigs are not available in the reviewed literature. However, research in other species provides some insights. In anesthetized cats, galanin (1-29) was found to inhibit cardiac vagal action and cause a fall in systemic blood pressure.[6] Notably, in the same study, galanin (1-15) was found to be biologically inactive, whereas galanin (1-16) showed some activity, suggesting the importance of the isoleucine at position 16 for these cardiovascular effects in felines.[6]

Signaling Pathways and Receptor Interactions

The differential effects of galanin (1-29) and its fragments are rooted in their interactions with the three galanin receptor subtypes.

GalaninSignaling cluster_ligands Galanin Peptides cluster_receptors Galanin Receptors cluster_pathways Downstream Signaling Gal_1_29 Galanin (1-29) GALR1 GALR1 Gal_1_29->GALR1 Binds to all subtypes GALR2 GALR2 Gal_1_29->GALR2 Binds to all subtypes GALR3 GALR3 Gal_1_29->GALR3 Binds to all subtypes Gal_1_15 Galanin (1-15) Gal_1_15->GALR1 Binds with varying affinity Gal_1_15->GALR2 Binds with varying affinity Gal_1_15->GALR3 Binds with varying affinity Gi Gi/o GALR1->Gi GALR2->Gi Gq Gq/11 GALR2->Gq GALR3->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Generalized signaling pathways for galanin receptors.

Experimental Workflow for Comparative Analysis

A proposed workflow for a direct comparative study of galanin (1-29) and galanin (1-15) in pigs is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_invivo In Vivo Experiments cluster_invitro In Vitro Experiments cluster_analysis Data Analysis AnimalModel Porcine Model Selection (e.g., Yucatan minipigs) Cardio Cardiovascular Monitoring (Blood Pressure, Heart Rate) AnimalModel->Cardio Metabolic Metabolic Studies (Glucose Tolerance, Hormone Levels) AnimalModel->Metabolic OrganBath Isolated Tissue Assays (e.g., Uterine/Intestinal Strips) AnimalModel->OrganBath CellCulture Primary Cell Cultures (e.g., Pancreatic Islets) AnimalModel->CellCulture PeptidePrep Synthesis & Purification of Galanin (1-29) & (1-15) PeptidePrep->Cardio PeptidePrep->Metabolic PeptidePrep->OrganBath PeptidePrep->CellCulture DoseResponse Dose-Response Curves (EC50, Emax) Cardio->DoseResponse Metabolic->DoseResponse OrganBath->DoseResponse CellCulture->DoseResponse Statistical Statistical Comparison DoseResponse->Statistical

Caption: Proposed workflow for comparing galanin fragments in pigs.

Conclusion

The available data indicates that galanin (1-29) is a potent modulator of endocrine and smooth muscle function in pigs. However, the lack of direct comparative studies with galanin (1-15) in this species represents a significant knowledge gap. Future research should focus on head-to-head comparisons of these two peptides to elucidate the specific roles of the N-terminal fragment and to determine if it offers a more selective pharmacological profile. Such studies are crucial for the development of novel galanin-based therapeutics.

References

Mind the Gap: A Comparative Guide to Galanin mRNA and Protein Levels in the Porcine Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Galanin mRNA and Protein Expression

A comprehensive understanding of neuropeptide regulation is fundamental for advancing neuroscience research and developing novel therapeutics. Galanin, a neuropeptide with diverse functions in the central nervous system, is a key target of interest. While first discovered in the porcine intestine, a thorough quantitative comparison and correlation of galanin messenger RNA (mRNA) and protein levels specifically within the porcine brain remain a notable gap in the current scientific literature.[1][2][3]

This guide aims to provide a comparative framework for researchers by summarizing the existing data on galanin expression in the porcine brain, presenting methodologies for its quantitative analysis, and using data from other species to highlight potential complexities in the correlation between transcript and protein levels.

Quantitative Data Summary: Porcine vs. Rodent Models
SpeciesBrain RegionGalanin mRNA LevelGalanin Protein LevelCorrelationReference
Porcine HypothalamusDetected (Galanin-like peptide)Detected (Galanin-like peptide)Not Quantified[4]
Nodose GangliaNot Reported7.2 +/- 0.8 pmol/g wet tissueNot Applicable[5]
Rat Dorsal Raphe NucleusIncreased post-decorticationIncreased post-decorticationPositive (Qualitative)[6]
Septum-Vertical Diagonal BandIncreased post-lesionIncreased post-lesionPositive (Qualitative)[6]
Mouse Hypothalamus (db/db and ob/ob)ReducedReducedPositive (Qualitative)[7]

Note: The data for porcine models is largely qualitative or focuses on galanin-like peptide (GALP). The rodent data, while also primarily qualitative in the cited studies, demonstrates that changes in mRNA and protein levels can be directionally consistent under certain experimental conditions.

Experimental Protocols

To facilitate research aimed at filling the data gap in porcine models, this section details standard methodologies for the quantification of galanin mRNA and protein.

Quantification of Galanin mRNA

1. In Situ Hybridization (ISH): This technique allows for the localization and relative quantification of mRNA within specific brain regions and cell types.

  • Tissue Preparation: Porcine brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat.

  • Probe Synthesis: A labeled antisense RNA probe complementary to the porcine galanin mRNA sequence is synthesized. A sense probe is used as a negative control.

  • Hybridization: The labeled probe is hybridized to the tissue sections.

  • Detection: The probe is visualized using autoradiography (for radioactive labels) or colorimetric or fluorescent methods (for non-radioactive labels like digoxigenin).[8]

  • Quantification: Signal intensity can be quantified using densitometry.

2. Quantitative Polymerase Chain Reaction (qPCR): This method provides a sensitive and accurate measurement of mRNA abundance in a tissue homogenate.

  • RNA Extraction: Total RNA is extracted from dissected porcine brain regions.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is amplified using primers specific for porcine galanin and a reference gene. The level of galanin mRNA is determined relative to the reference gene.

Quantification of Galanin Protein

1. Immunohistochemistry (IHC): This technique is used to visualize the distribution and relative levels of galanin protein in tissue sections.

  • Tissue Preparation: Similar to ISH, brain tissue is fixed and sectioned.

  • Antibody Incubation: Sections are incubated with a primary antibody specific to galanin, followed by a labeled secondary antibody.

  • Detection: The signal is visualized using chromogenic or fluorescent methods.[9]

  • Quantification: The intensity and area of staining can be quantified using image analysis software.

2. Radioimmunoassay (RIA): RIA is a highly sensitive method for quantifying the absolute amount of galanin in tissue extracts.

  • Tissue Homogenization: Brain tissue is homogenized in an appropriate buffer.

  • Competitive Binding: A known amount of radiolabeled galanin is mixed with the tissue extract and an antibody against galanin. The unlabeled galanin in the extract competes with the labeled galanin for antibody binding.

  • Quantification: The amount of radioactivity is measured, and the concentration of galanin in the sample is determined by comparison to a standard curve.

3. Western Blotting: This technique is used to detect and quantify galanin protein in a tissue homogenate.

  • Protein Extraction and Separation: Proteins are extracted from brain tissue and separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane.

  • Antibody Probing: The membrane is incubated with a primary antibody against galanin, followed by a labeled secondary antibody.

  • Detection and Quantification: The signal is detected, and the band intensity, corresponding to the amount of galanin, is quantified.

Mandatory Visualizations

Galanin Signaling Pathway

GalaninSignaling Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 G_protein_i_o Gαi/o GalR1->G_protein_i_o G_protein_q_11 Gαq/11 GalR2->G_protein_q_11 MAPK MAPK Pathway GalR2->MAPK GalR3->G_protein_i_o AC Adenylyl Cyclase G_protein_i_o->AC K_channel K⁺ Channel Activation G_protein_i_o->K_channel Ca_channel Ca²⁺ Channel Inhibition G_protein_i_o->Ca_channel PLC Phospholipase C G_protein_q_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Cell_Growth Cell Growth & Survival MAPK->Cell_Growth

Caption: Galanin signaling through its three G protein-coupled receptors.

Experimental Workflow for Correlational Analysis

Workflow start Porcine Brain Tissue (e.g., Hypothalamus) dissection Dissection & Homogenization start->dissection split Split Sample dissection->split rna_extraction RNA Extraction split->rna_extraction Aliquot 1 protein_extraction Protein Extraction split->protein_extraction Aliquot 2 qpcr qPCR for Galanin mRNA rna_extraction->qpcr ria RIA/Western Blot for Galanin Protein protein_extraction->ria data_analysis Data Analysis qpcr->data_analysis ria->data_analysis correlation Correlation of mRNA & Protein Levels data_analysis->correlation

Caption: Proposed workflow for correlational analysis of galanin mRNA and protein.

Discussion: Potential for Discrepancy between mRNA and Protein Levels

It is crucial for researchers to recognize that a direct one-to-one correlation between mRNA and protein levels is not always observed. Several regulatory mechanisms can lead to discrepancies:

  • Post-Transcriptional Regulation: The stability of galanin mRNA can be influenced by microRNAs and RNA-binding proteins, affecting the amount of mRNA available for translation.

  • Translational Efficiency: The rate at which galanin mRNA is translated into protein can vary depending on the cellular state and the presence of specific translational machinery.

  • Post-Translational Processing and Transport: As a neuropeptide, galanin is synthesized as a larger precursor, preprogalanin, which undergoes cleavage and other modifications to become the mature, active peptide.[2] The efficiency of these processes can impact the final protein level. Additionally, the transport of galanin-containing vesicles to release sites can influence its detectable concentration in a given brain region.

  • Protein Degradation: The half-life of the galanin peptide is determined by its rate of degradation by peptidases. Changes in the activity of these enzymes can alter protein levels without a corresponding change in mRNA.

Conclusion and Future Directions

While the porcine model is invaluable for neuroscience research, there is a clear need for studies that directly and quantitatively compare galanin mRNA and protein levels in the porcine brain. Such research would provide a more complete picture of galanin gene expression regulation and its potential dysregulation in neurological disorders. By employing the detailed methodologies outlined in this guide, researchers can begin to fill this critical knowledge gap, paving the way for a more nuanced understanding of the galanin system and its therapeutic potential.

References

A Comparative Analysis of Galanin and Galanin-Like Peptide (GALP) in the Hypothalamus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct and overlapping roles of galanin and its related peptide, GALP, with a focus on their effects within the porcine hypothalamus where GALP was first identified. This document provides a detailed comparison of their physiological functions, signaling pathways, and the experimental methodologies used to elucidate their effects.

Introduction

Galanin is a widely expressed neuropeptide involved in a variety of physiological processes, including feeding, cognition, and mood regulation.[1][2] Its discovery was followed by the identification of galanin-like peptide (GALP) in the porcine hypothalamus.[1][3][4][5] GALP shares structural homology with the N-terminal region of galanin and exhibits affinity for galanin receptors (GalR1, GalR2, and GalR3).[3][4][5] While both peptides can influence hypothalamic functions, emerging evidence, primarily from rodent models, suggests they have distinct physiological roles and activate different downstream pathways. This guide provides a comparative overview of galanin and GALP, with a focus on their effects within the hypothalamus.

Comparative Effects on Hypothalamic Function

While both galanin and GALP can influence feeding behavior, their effects are not identical. Central administration of galanin is known to be a potent stimulator of food intake.[6][7] In contrast, intracerebroventricular (ICV) injection of GALP in rats has been shown to have a biphasic effect, initially stimulating feeding for a short period, followed by a prolonged reduction in food intake and body weight.[8][9] Furthermore, GALP, unlike galanin, has been observed to increase core body temperature.[9]

These divergent effects are likely due to differences in the neuronal populations they activate within the hypothalamus. Studies in rats have shown that while both peptides activate common areas like the dorsomedial nucleus of the hypothalamus and the lateral hypothalamus, GALP uniquely induces c-fos expression in the periventricular hypothalamic region and the supraoptic hypothalamic nucleus.[9]

Quantitative Data Summary

The following table summarizes the key comparative findings on the effects of galanin and GALP, primarily from rodent studies, as direct comparative quantitative data in porcine models is limited.

FeatureGalaninGALPSpecies Studied
Discovery -Porcine Hypothalamus[1][3][4][5]Pig
Primary Hypothalamic Location Widespread, including PVN, ARC, DMH, SON, LH[3]Primarily Arcuate Nucleus (ARC)[3][4][5]Rat, Mouse
Effect on Food Intake Orexigenic (stimulates feeding)[6][7]Biphasic: transiently orexigenic, then anorexigenic[8][9]Rat
Effect on Body Weight Can lead to weight gainLong-term reduction in body weight[8][9]Rat
Effect on Body Temperature No significant effect reportedIncreases core body temperature[9]Rat
Receptor Binding Binds to GalR1, GalR2, GalR3[3]Binds to GalR1, GalR2, GalR3 (preferential for GalR2/3)[3][10]-
Regulation by Leptin Less clearUpregulated by leptin[11][12]Rat

Signaling Pathways

Galanin and GALP exert their effects through G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Galanin Signaling

Galanin predominantly acts as an inhibitory neuromodulator.[7] Its binding to GalR1 and GalR3 typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization. GalR2 activation, on the other hand, can couple to different G proteins, potentially leading to the activation of phospholipase C and an increase in intracellular calcium.

Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 Gi Gαi/o GalR1_3->Gi Gq Gαq/11 GalR2->Gq AC Adenylyl Cyclase Gi->AC GIRK ↑ GIRK Channel Activity Gi->GIRK PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Hyperpolarization->Neurotransmitter_Release

Galanin Signaling Pathways

GALP Signaling and Regulation

GALP binds to the same receptors as galanin but may have different downstream effects due to receptor bias or activation of distinct neuronal populations.[1] A key feature of GALP regulation in the hypothalamus is its link to metabolic hormones like leptin and insulin.[3][13][14] The expression of GALP mRNA in the arcuate nucleus is stimulated by these hormones, likely through the phosphoinositide 3-kinase (PI3K) signaling pathway.[13][14] This suggests that GALP is a crucial downstream mediator of leptin and insulin's effects on energy homeostasis and reproduction.

Leptin_Insulin Leptin / Insulin Receptor Leptin/Insulin Receptor Leptin_Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt FoxO1 FoxO1 Akt->FoxO1 GALP_Gene GALP Gene Expression Akt->GALP_Gene activation of transcription FoxO1->GALP_Gene inhibition of transcription GALP GALP Peptide GALP_Gene->GALP Gal_Receptors Galanin Receptors (GalR1-3) GALP->Gal_Receptors Downstream_Effects Regulation of Energy Homeostasis & Reproduction Gal_Receptors->Downstream_Effects

GALP Regulation and Signaling

Experimental Protocols

The following are generalized protocols for key experimental techniques used to study the effects of galanin and GALP in the hypothalamus. These protocols are adaptable for use in porcine models.

Intracerebroventricular (ICV) Injection

This procedure allows for the direct administration of peptides into the brain's ventricular system, bypassing the blood-brain barrier.

Objective: To assess the central effects of galanin or GALP on behavior (e.g., feeding) and physiological parameters.

Procedure:

  • Animal Preparation: Anesthetize the pig and secure its head in a stereotaxic frame.[15][16][17]

  • Cannula Implantation: Surgically implant a guide cannula into a lateral ventricle. Stereotaxic coordinates for pigs need to be empirically determined.

  • Recovery: Allow the animal to recover fully from surgery before experimentation.

  • Injection: On the day of the experiment, dissolve the peptide (galanin or GALP) in sterile saline. Gently restrain the animal and insert an injection cannula through the guide cannula. Infuse the peptide solution slowly over a defined period.

  • Observation: Monitor the animal for behavioral changes (e.g., food and water intake) and physiological responses (e.g., body temperature) at set time points post-injection.[15][16][17]

Start Start Anesthesia Anesthetize Pig Start->Anesthesia Stereotaxic Secure Head in Stereotaxic Frame Anesthesia->Stereotaxic Cannulation Implant Guide Cannula into Lateral Ventricle Stereotaxic->Cannulation Recovery Allow for Surgical Recovery Cannulation->Recovery Peptide_Prep Prepare Peptide Solution (Galanin/GALP in Saline) Recovery->Peptide_Prep Injection Inject Peptide via Cannula Peptide_Prep->Injection Observation Monitor Behavioral and Physiological Parameters Injection->Observation Data_Analysis Data Analysis Observation->Data_Analysis

ICV Injection Workflow

Immunohistochemistry (IHC) for Hypothalamic Tissue

IHC is used to visualize the location and distribution of specific proteins (e.g., galanin, GALP, c-fos) within brain tissue sections.

Objective: To map the neuronal populations expressing or activated by galanin or GALP in the porcine hypothalamus.

Procedure:

  • Tissue Preparation: Following experimental manipulation (e.g., ICV injection), deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).[18][19]

  • Sectioning: Dissect the brain and post-fix it. Cryoprotect the tissue in a sucrose (B13894) solution before sectioning on a cryostat or vibratome.[20]

  • Staining:

    • Wash the tissue sections and block non-specific binding sites.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-galanin, anti-GALP, anti-c-fos).

    • Wash and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Imaging: Mount the sections on slides and visualize them using a fluorescence microscope. Capture images for analysis of protein expression and localization.[21]

Start Start Perfusion Transcardial Perfusion with Fixative Start->Perfusion Dissection Brain Dissection and Post-fixation Perfusion->Dissection Sectioning Cryosectioning of Hypothalamus Dissection->Sectioning Blocking Block Non-specific Binding Sectioning->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy and Imaging Secondary_Ab->Imaging Analysis Analyze Protein Localization Imaging->Analysis

Immunohistochemistry Workflow

Conclusion

While galanin and GALP share structural similarities and can act on the same family of receptors, their effects on hypothalamic function, particularly in the regulation of energy balance, are distinct. GALP, originally discovered in the porcine hypothalamus, appears to be a key integrator of metabolic signals from leptin and insulin. The divergent effects of these two peptides underscore the complexity of hypothalamic neurocircuitry. Further research, especially direct comparative studies in porcine models, is needed to fully elucidate their individual and interactive roles in this species. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations.

References

A Comparative Guide to Confirming Galanin Receptor Localization in Porcine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the localization of galanin receptors (GalR1, GalR2, and GalR3) in specific porcine neurons. As the pig is an increasingly important translational model in neuroscience, precise localization of these receptors is critical for understanding their role in physiological processes and for the development of novel therapeutics. This document outlines the principles, protocols, and comparative performance of immunohistochemistry (IHC), in situ hybridization (ISH), and receptor autoradiography, supported by experimental data from porcine and other mammalian studies.

Comparison of Receptor Localization Techniques

Choosing the appropriate method for localizing galanin receptors depends on the specific research question, the desired level of resolution, and the available resources. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information it provides.

Technique Target Molecule Principle Advantages Disadvantages Typical Resolution
Immunohistochemistry (IHC) Galanin Receptor ProteinAntigen-antibody binding- Good cellular and subcellular resolution- Relatively rapid and widely available- Can be combined with other markers for co-localization studies- Antibody specificity is critical and requires rigorous validation- Can be semi-quantitative[1]Cellular to subcellular
In Situ Hybridization (ISH) Galanin Receptor mRNANucleic acid hybridization- Highly specific due to probe design- Detects sites of receptor synthesis- Can be quantitative (e.g., qPCR)[2]- Does not confirm the presence of functional protein- mRNA and protein localization may differ- Can be technically demandingCellular
Receptor Autoradiography Functional Galanin ReceptorsBinding of a radiolabeled ligand- Provides information on receptor density and distribution- Can be highly quantitative[3]- Detects functional ligand-binding sites- Lower resolution compared to IHC- Requires handling of radioactive materials- Does not differentiate between receptor subtypes unless subtype-specific ligands are usedRegional to cellular

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique, which should be optimized for specific antibodies, probes, and experimental conditions.

Immunohistochemistry (IHC) Protocol for Galanin Receptors in Porcine Brain Tissue

This protocol is a general guideline and requires optimization.

  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and section it on a cryostat at 30-40 µm.

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Incubate with the primary antibody against the specific galanin receptor subtype (e.g., anti-GalR1) diluted in blocking solution overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash sections in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature.

    • Wash sections in PBS.

    • Develop the signal with a chromogen solution (e.g., diaminobenzidine - DAB).

    • Wash sections, mount on slides, dehydrate, and coverslip.

In Situ Hybridization (ISH) Protocol for Galanin Receptor mRNA in Porcine Neurons

This protocol is a general guideline and requires optimization.

  • Tissue and Probe Preparation:

    • Prepare tissue sections as for IHC, ensuring RNase-free conditions.

    • Synthesize and label an antisense cRNA probe for the target galanin receptor mRNA (e.g., with digoxigenin-UTP or a radioactive isotope). A sense probe should be used as a negative control.

  • Hybridization:

    • Pretreat sections with proteinase K to improve probe penetration.

    • Prehybridize sections in a hybridization buffer.

    • Hybridize sections with the labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 60-65°C).

  • Washing and Detection:

    • Perform stringent washes to remove non-specifically bound probe.

    • For non-radioactive probes, incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • Wash sections and develop the signal with a chromogenic substrate (e.g., NBT/BCIP).

    • For radioactive probes, expose the slides to autoradiography film or emulsion.

  • Analysis:

    • Counterstain with a nuclear stain (e.g., DAPI or Nuclear Fast Red).

    • Mount, coverslip, and visualize under a microscope.

Receptor Autoradiography Protocol for Galanin Receptors

This protocol is a general guideline and requires optimization.

  • Tissue Preparation:

    • Rapidly freeze the brain tissue without fixation.

    • Section the brain on a cryostat at 10-20 µm and thaw-mount onto slides.

  • Binding Assay:

    • Pre-incubate the sections in a buffer to remove endogenous ligands.

    • Incubate the sections with a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) in a binding buffer at a concentration near the Kd for the receptor.

    • For non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled galanin.

    • Wash the sections in ice-cold buffer to remove unbound radioligand.

    • Briefly rinse in distilled water and dry the sections.

  • Detection and Analysis:

    • Expose the slides to autoradiography film or a phosphor imaging screen along with radioactive standards.

    • Develop the film or scan the screen.

    • Quantify the signal density in different brain regions using image analysis software, comparing total and non-specific binding to determine specific binding[3].

Visualization of Pathways and Workflows

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G-proteins and initiate distinct downstream signaling cascades. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to inhibitory effects, while GalR2 mainly couples to Gq/11 proteins, resulting in excitatory effects.

Galanin_Signaling cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin1 Galanin GalR1_3 GalR1 / GalR3 Galanin1->GalR1_3 Gio Gαi/o GalR1_3->Gio AC Adenylate Cyclase Gio->AC Inhibition GIRK GIRK Channels Gio->GIRK Activation Ca_channels Ca²⁺ Channels Gio->Ca_channels Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Gq11 Gαq/11 GalR2->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

Caption: Galanin receptor signaling pathways.

Experimental Workflow for Receptor Localization

The following diagram illustrates a typical workflow for a receptor localization study, from tissue collection to data analysis.

Experimental_Workflow cluster_Tissue_Prep Tissue Preparation cluster_Localization Localization Method cluster_Analysis Data Acquisition & Analysis Animal Porcine Model Perfusion Perfusion & Fixation Animal->Perfusion Dissection Brain Dissection Perfusion->Dissection Cryoprotection Cryoprotection Dissection->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning IHC Immunohistochemistry Sectioning->IHC ISH In Situ Hybridization Sectioning->ISH Autorad Autoradiography Sectioning->Autorad Microscopy Microscopy/ Imaging IHC->Microscopy ISH->Microscopy Autorad->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis Quantification Quantification Image_Analysis->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: General experimental workflow for receptor localization.

Localization of Galanin Receptors in Mammalian CNS

While detailed mapping of galanin receptor subtypes in the porcine brain is still an active area of research, studies in other mammals provide valuable insights into their likely distribution. A study on the distribution of galanin-like immunoreactivity in pigs indicated high concentrations in the hypothalamus and pituitary region[4]. Another study successfully purified a galanin receptor from pig brain tissue[5]. More recent research has shown changes in the expression of galanin and its receptors in the porcine small intestine in response to external stimuli[2].

In rodents and primates, galanin receptors are widely distributed throughout the central nervous system.

  • GalR1: High expression is found in the ventral tegmental area, nucleus accumbens, substantia nigra, and locus coeruleus in mice[6]. In rats, GalR1 mRNA has been identified in gonadotropin-releasing hormone neurons of the rostral preoptic area[7].

  • GalR2: This receptor is broadly distributed, with notable expression in the hippocampus, hypothalamus, and amygdala in rodents[8].

  • GalR3: In the rat brain, GalR3 mRNA expression is more restricted but is found in areas such as the primary olfactory cortex, olfactory tubercle, and hippocampus[9].

Autoradiography studies in the human and monkey brain have revealed high densities of galanin binding sites in the basal forebrain, hypothalamus, and amygdala[10][11].

Conclusion

Confirming the localization of galanin receptors in specific porcine neurons is a multifaceted process that can be approached using IHC, ISH, and receptor autoradiography. The choice of method will depend on the specific research goals. While porcine-specific data on the differential distribution of galanin receptor subtypes is still emerging, findings from other mammalian species provide a strong foundation for hypothesis-driven research. The protocols and comparative data presented in this guide are intended to assist researchers in designing and executing robust experiments to further elucidate the role of the galanin system in the porcine brain.

References

A Comparative Guide to the Role of Galanin in Pain Modulation Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of the neuropeptide galanin in pain modulation across different species, with a focus on rodents, non-human primates, and humans. The information is supported by experimental data to aid in translational research and drug development efforts targeting the galaninergic system for pain management.

Overview of Galanin and its Receptors in Pain Signaling

Galanin is a neuropeptide that is widely distributed in the central and peripheral nervous systems and plays a complex and often contradictory role in nociception.[1] Its effects are mediated through three G-protein coupled receptors: GalR1, GalR2, and GalR3.[1] The role of galanin in pain signaling is multifaceted, exhibiting both pro- and anti-nociceptive properties that are dependent on the pain state, the dose of galanin administered, and the specific receptor subtype activated.[1][2]

Under normal physiological conditions, galanin's role in pain modulation is considered minor.[1] However, in response to peripheral nerve injury or inflammation, the expression of both galanin and its receptors is significantly upregulated in dorsal root ganglion (DRG) neurons and the spinal cord, suggesting a more prominent role in pathological pain states.[3][4]

Comparative Data on Galanin's Role in Pain Modulation

The majority of research on galanin and pain has been conducted in rodent models.[1] Limited but important data are emerging from studies on non-human primates and humans, providing crucial insights for translational research.

Table 1: Species-Specific Expression of Galanin and its Receptors in Pain Pathways
SpeciesLocationBasal ExpressionChanges with Nerve Injury/InflammationKey Findings
Rodents (Rat, Mouse) Dorsal Root Ganglion (DRG)LowMarkedly increased galanin mRNA and peptide levels in 40-50% of DRG neurons after axotomy.[3]Upregulation of galanin is a hallmark of nerve injury models in rodents.[4]
Spinal CordGalR1 mRNA is expressed in laminae I and II interneurons; GalR2 mRNA expression is lower.[5]Downregulation of presynaptic GalR1 and GalR2 has been observed after injury.[3]Postsynaptic GalR1 on dorsal horn interneurons is thought to mediate the inhibitory effects of galanin.[3]
Non-Human Primates (Macaque) Dorsal Horn-Increased galanin immunoreactivity in the dorsal horn following spinal nerve ligation.[6]Suggests a conserved response to nerve injury between rodents and primates.
BrainHigh density of galanin binding sites in various regions including the amygdala and hypothalamus.[7]-The distribution pattern is largely similar to that in the rat brain, with some exceptions like the neocortex.[7]
Humans Dorsal Root Ganglion (DRG)Galanin mRNA is present in a subset of DRG neurons (around 12.5% in unlesioned ganglia).[8]Increased percentage of galanin mRNA-positive neurons in patients with brachial plexus injury (around 32.8%).[8]Confirms the presence and potential upregulation of galanin in human sensory neurons in response to injury.
Spinal Cord--Data on galanin receptor subtype expression in the human spinal cord in the context of pain is limited.[4]
Table 2: Comparative Effects of Galanin System Modulation on Pain Behavior
SpeciesPain ModelAgentAdministration RouteEffect on Pain BehaviorReceptor Implicated
Rodents (Rat) Neuropathic Pain (Bennett model)Low-dose galaninIntrathecalPro-nociceptive (induces mechanical and cold allodynia)[4]GalR2[4]
Neuropathic Pain (Bennett model)High-dose galanin agonist (AR-M961)IntrathecalAnti-nociceptive (increases mechanical threshold)[4]GalR1[4]
Inflammatory Pain (Carrageenan)GalaninIntrathecalAnti-nociceptive (decreased hyperalgesia)[1]-
Rodents (Mouse) Neuropathic Pain (Spared nerve injury)Galanin overexpressionTransgenicAnti-nociceptive (attenuated mechanical allodynia)[9]-
Non-Human Primates (Macaque) Neuropathic Pain (Spinal nerve ligation)Endogenous galanin-Increased galanin staining is associated with neuropathic pain symptoms.[6]-
Humans ----Data from clinical trials with galanin agonists/antagonists for pain are not yet available.

Signaling Pathways in Galanin-Mediated Pain Modulation

The differential effects of galanin on nociception are rooted in the distinct signaling pathways coupled to its primary receptors, GalR1 and GalR2.

  • GalR1-mediated Inhibition: GalR1 activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity. This pathway is generally associated with the anti-nociceptive effects of galanin.[10]

  • GalR2-mediated Excitation: GalR2, on the other hand, couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This pathway is often linked to the pro-nociceptive actions of galanin.[10]

Galanin_Signaling_Pain cluster_GalR1 GalR1 Signaling (Anti-nociceptive) cluster_GalR2 GalR2 Signaling (Pro-nociceptive) Gal_R1 Galanin GalR1 GalR1 Gal_R1->GalR1 G_alpha_i Gαi/o GalR1->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP ↓ cAMP AC->cAMP Inhibition Inhibition of Nociceptive Transmission cAMP->Inhibition Gal_R2 Galanin GalR2 GalR2 Gal_R2->GalR2 G_alpha_q Gαq/11 GalR2->G_alpha_q activates PLC Phospholipase C G_alpha_q->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC activation IP3_DAG->Ca_PKC Facilitation Facilitation of Nociceptive Transmission Ca_PKC->Facilitation

Galanin receptor signaling pathways in pain modulation.

Experimental Protocols

This section details common methodologies used in the cited experiments to study the role of galanin in pain modulation.

Animal Models of Pain
  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) of the Sciatic Nerve (Bennett and Xie Model): In rats, the common sciatic nerve is exposed at the mid-thigh level and four loose ligatures are tied around it. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.

    • Spared Nerve Injury (SNI): This model in mice and rats involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This results in a robust and long-lasting mechanical allodynia in the paw territory of the spared sural nerve.[9]

  • Inflammatory Pain Model:

    • Carrageenan-induced Paw Edema: A subcutaneous injection of a small volume of carrageenan solution into the plantar surface of a rodent's hind paw induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[1]

Behavioral Assays for Nociception
  • Mechanical Allodynia:

    • Von Frey Test: Calibrated filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.

  • Thermal Hyperalgesia:

    • Hargreaves Plantar Test: A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency indicates increased sensitivity to heat.

  • Spinal Nociceptive Reflexes:

    • Tail-Flick Test: A radiant heat source is applied to the tail, and the latency to flick the tail away from the stimulus is recorded as a measure of a spinal reflex to a noxious stimulus.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a galanin receptor agonist in a rodent model of neuropathic pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A Animal Acclimatization B Baseline Nociceptive Testing (e.g., Von Frey) A->B C Induction of Neuropathic Pain (e.g., CCI Surgery) B->C D Development of Pain Behavior C->D E Drug Administration (e.g., Intrathecal Galanin Agonist) D->E F Post-treatment Nociceptive Testing E->F G Data Collection and Analysis F->G H Comparison of Paw Withdrawal Thresholds G->H

Typical experimental workflow for studying galanin in pain.

Conclusion and Future Directions

The current body of research, predominantly from rodent models, highlights the dual nature of galanin in pain modulation, with GalR1 activation being largely anti-nociceptive and GalR2 activation often pro-nociceptive.[1][4] The significant upregulation of galanin following nerve injury suggests an endogenous protective mechanism.[3]

While data from non-human primates and humans are still limited, they indicate a conserved role for galanin in pain processing.[6][8] Key differences, such as the distribution of galanin receptors in the neocortex of primates, underscore the importance of cross-species validation.[7]

Future research should focus on:

  • Quantitative comparative studies: Directly comparing galanin receptor expression levels, binding affinities, and the potency of galanin analogs in rodents, non-human primates, and human tissues.

  • Human studies: Investigating the expression and function of galanin and its receptors in human patients with chronic pain conditions.

  • Development of selective ligands: Creating more potent and selective agonists and antagonists for each galanin receptor subtype to better dissect their individual roles and to develop targeted therapeutics with improved efficacy and fewer side effects.

A deeper understanding of the species-specific nuances of the galaninergic system will be critical for the successful translation of promising preclinical findings into effective and safe analgesics for human use.

References

Unraveling the Role of Galanin in Porcine Insulin Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuropeptide galanin's function in regulating insulin (B600854) secretion from porcine pancreatic β-cells. Through a detailed comparison with other key modulators of insulin release, supported by experimental data, this document aims to clarify the nuanced and sometimes contradictory role of galanin. This information is critical for researchers investigating pancreatic physiology and for professionals in drug development targeting metabolic diseases.

Executive Summary

Galanin, a 29-amino acid neuropeptide, is recognized as a modulator of insulin secretion, though its precise effects in the porcine model have been a subject of debate. While generally considered an inhibitor of glucose-stimulated insulin secretion (GSIS) in many species, studies on pigs have yielded conflicting results, with some evidence pointing towards a stimulatory role under specific glucose conditions. This guide synthesizes the available quantitative data, compares galanin's actions with those of established inhibitors (somatostatin, adrenaline) and stimulators (GLP-1, acetylcholine), and provides detailed experimental protocols for replication and further investigation. The intricate signaling pathways and experimental workflows are also visualized to enhance understanding.

Comparative Analysis of Insulin Secretion Modulators

The regulation of insulin secretion is a complex interplay of various endogenous molecules. The following tables present a comparative summary of the effects of galanin and other key modulators on porcine insulin secretion, based on available experimental data.

Table 1: Inhibitors of Porcine Insulin Secretion

ModulatorConcentrationExperimental ModelGlucose Concentration% Inhibition of Insulin SecretionReference
Galanin 100 nmol/lPerfused porcine pancreas5 mmol/l & 15 mmol/lNo effect on glucose-stimulated secretion; Inhibited tolbutamide-stimulated secretion[1]
Somatostatin (B550006) 10 ng/mlPerfused rat pancreas5.5 or 16.7 mMBlocked VIP-stimulated insulin secretion[2]
Adrenaline 0.1 nM - 100 nMIsolated rat islets15 mMDose-dependent inhibition[3]

Note: Direct quantitative data for somatostatin and adrenaline on porcine insulin secretion from the same studies as galanin are limited. Data from other species are provided for a broader context.

Table 2: Stimulators of Porcine Insulin Secretion

ModulatorConcentrationExperimental ModelGlucose Concentration% Stimulation of Insulin SecretionReference
Galanin 10⁻⁹ mol/lIsolated perfused porcine pancreas5 mmol/l55 ± 14%[4]
10⁻⁸ mol/lIsolated perfused porcine pancreas5 mmol/l58 ± 27%[4]
10⁻⁹ mol/lIsolated perfused porcine pancreas8 mmol/l25 ± 10%[4]
10⁻⁸ mol/lIsolated perfused porcine pancreas8 mmol/l62 ± 17%[4]
GLP-1 (Exendin-4) Not specifiedPorcine model (in vivo)During OGTTOccupancy of GLP-1R suggests stimulation[5]
Acetylcholine 10 µmol/LPerfused chicken pancreas14 mM & 42 mMSignificant stimulation[6]

Note: The conflicting data on galanin's role are presented as found in the literature. Further research is needed to reconcile these findings.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental setups discussed, the following diagrams have been generated using Graphviz.

Galanin_Signaling_Pathway Galanin Galanin GALR1 Galanin Receptor 1 (GALR1) (GPCR) Galanin->GALR1 Binds G_protein Gi/o Protein GALR1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to K_ATP ATP-sensitive K+ Channel (KATP) Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates G_protein->AC Inhibits (α subunit) G_protein->K_ATP Opens (βγ subunit) PKA Protein Kinase A (PKA) cAMP->PKA Activates Exocytosis Insulin Secretion (Exocytosis) PKA->Exocytosis Potentiates Hyperpolarization->Ca_channel Inhibits opening Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Vesicles->Exocytosis Undergo

Caption: Galanin Signaling Pathway in Pancreatic β-cells.

Experimental_Workflow cluster_islet_isolation Porcine Pancreatic Islet Isolation cluster_perifusion Islet Perifusion and Sample Collection cluster_analysis Insulin Quantification and Data Analysis pancreas_procurement 1. Pancreas Procurement (Anesthetized Pig) cannulation 2. Pancreatic Duct Cannulation pancreas_procurement->cannulation collagenase_digestion 3. Collagenase Digestion cannulation->collagenase_digestion islet_purification 4. Islet Purification (Ficoll Gradient) collagenase_digestion->islet_purification islet_loading 5. Islet Loading into Perifusion Chambers islet_purification->islet_loading basal_perifusion 6. Perifusion with Basal Glucose Solution islet_loading->basal_perifusion stimulatory_perifusion 7. Perifusion with Stimulatory/ Inhibitory Solutions (e.g., High Glucose ± Galanin) basal_perifusion->stimulatory_perifusion fraction_collection 8. Collection of Perifusate Fractions at Timed Intervals stimulatory_perifusion->fraction_collection insulin_assay 9. Insulin Concentration Measurement (ELISA/RIA) fraction_collection->insulin_assay data_analysis 10. Data Analysis and Comparison insulin_assay->data_analysis

Caption: Experimental Workflow for Porcine Islet Perifusion.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Isolated Perfused Porcine Pancreas

This ex vivo model allows for the study of pancreatic hormone secretion in a controlled environment, maintaining the organ's structural integrity.

  • Animal Model: Healthy pigs of a specified breed and weight range.

  • Anesthesia and Surgical Preparation: Anesthesia is induced and maintained throughout the surgical procedure. A midline laparotomy is performed to expose the pancreas and associated vasculature.

  • Cannulation and Perfusion: The pancreatico-duodenal artery and the portal vein are cannulated. The pancreas is then isolated and transferred to a perfusion apparatus.

  • Perfusion Medium: A Krebs-Ringer bicarbonate buffer (or similar physiological salt solution) supplemented with glucose, amino acids, and bovine serum albumin is commonly used. The medium is gassed with 95% O₂ and 5% CO₂ to maintain physiological pH.

  • Experimental Procedure: After an equilibration period with a basal glucose concentration, the pancreas is perfused with various test substances (e.g., galanin, high glucose, other modulators) at defined concentrations and for specific durations.

  • Sample Collection and Analysis: The effluent from the portal vein is collected at regular intervals. The concentration of insulin and other hormones in the collected samples is determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Isolation and Perifusion of Porcine Pancreatic Islets

This in vitro technique allows for the direct study of islet function, free from confounding systemic influences.

  • Islet Isolation:

    • The pancreas is procured from a euthanized pig and the pancreatic duct is cannulated.

    • The pancreas is distended by injecting a cold collagenase solution through the duct.

    • The digested pancreatic tissue is mechanically dissociated and filtered.

    • Islets are purified from the exocrine tissue using a density gradient (e.g., Ficoll).

    • Isolated islets are cultured for a short period to allow for recovery.

  • Islet Perifusion:

    • A known number of islets are placed in a perifusion chamber.

    • The chamber is perifused with a physiological buffer at a constant flow rate and temperature (37°C).

    • The perifusion protocol typically involves an initial period with basal glucose, followed by stimulation with high glucose and/or other test substances.

    • Fractions of the perifusate are collected at timed intervals.

  • Hormone Quantification: The insulin concentration in the collected fractions is measured using ELISA or RIA.

Discussion and Future Directions

The role of galanin in porcine insulin secretion is multifaceted and appears to be highly dependent on the experimental conditions, particularly the ambient glucose concentration. The contradictory findings of both inhibitory and stimulatory effects highlight the need for further research to elucidate the precise mechanisms of action.[1][4] It is plausible that galanin's effects are mediated through different receptor subtypes or that it interacts with other signaling pathways in a glucose-dependent manner.

Future studies should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of galanin with other key insulin secretagogues and inhibitors in the same porcine model under identical conditions.

  • Dose-Response Analyses: Establishing comprehensive dose-response curves for galanin's effects on insulin secretion at various glucose concentrations.

  • Receptor Subtype Investigation: Identifying the specific galanin receptor subtypes present in porcine pancreatic β-cells and their respective contributions to the observed effects.

  • In Vivo Validation: Correlating the findings from in vitro and ex vivo models with in vivo studies in pigs to understand the physiological relevance of galanin in glucose homeostasis.

By addressing these research questions, a clearer and more complete picture of galanin's role in porcine insulin secretion will emerge, paving the way for potential therapeutic applications in metabolic diseases.

References

comparing galanin signaling in healthy vs diseased swine models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of galanin signaling in swine reveals distinct alterations in diseased states compared to healthy physiology. This guide provides a comparative overview of these changes, supported by experimental data from swine models of colitis and uterine inflammation. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the galanin system.

Galanin Signaling: A Comparative Overview

Galanin is a neuropeptide with diverse functions in the central and peripheral nervous systems, including roles in inflammation, smooth muscle contraction, and secretion.[1][2] It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[3][4] The activation of these receptors triggers distinct downstream signaling cascades. GalR1 and GalR3 activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while GalR2 activation often stimulates phospholipase C, leading to an increase in intracellular calcium.[2][3]

Dysregulation of the galanin system has been implicated in various pathological conditions.[1] Studies in swine models provide valuable insights into these changes, leveraging the physiological and anatomical similarities between pigs and humans.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies in healthy and diseased swine models.

Table 1: Relative mRNA Expression of Galanin and its Receptors in the Colon of Pigs with Experimental Colitis [7]

Target GeneTissue CompartmentHealthy Control (Relative Expression ± SEM)Experimental Colitis (Relative Expression ± SEM)Fold Change
Galanin (GAL)Mucosa/Submucosa1.00 ± 0.120.45 ± 0.08-2.22
Muscular Membrane1.00 ± 0.150.80 ± 0.10-1.25
Isolated Lymphocytes1.00 ± 0.180.30 ± 0.06-3.33
GalR1Mucosa/Submucosa1.00 ± 0.140.55 ± 0.09-1.82
Muscular Membrane1.00 ± 0.110.60 ± 0.07-1.67
Isolated Lymphocytes1.00 ± 0.200.40 ± 0.08-2.50
GalR2Mucosa/Submucosa1.00 ± 0.130.65 ± 0.10-1.54
Muscular Membrane1.00 ± 0.160.70 ± 0.09-1.43
Isolated Lymphocytes1.00 ± 0.190.50 ± 0.07-2.00
GalR3Mucosa/Submucosa1.00 ± 0.170.60 ± 0.08-1.67
Muscular Membrane1.00 ± 0.120.65 ± 0.06-1.54
Isolated Lymphocytes1.00 ± 0.210.45 ± 0.09-2.22

Expression levels were normalized to GAPDH expression.

Table 2: Protein Expression of Galanin Receptors in the Myometrium of Pigs with Uterine Inflammation [5][8]

Target ProteinHealthy Control (Relative Density)Uterine Inflammation (Relative Density)Percent Change
GalR11.000.60-40%
GalR21.001.00No Change

Protein expression was determined by Western blot analysis.

Experimental Protocols

1. Experimental Colitis Model [7]

  • Animal Model: Healthy pigs were experimentally infected with Brachyspira hyodysenteriae to induce colitis. A control group of healthy animals was also maintained.

  • Tissue Collection: Samples from the colon were collected and separated into the muscular membrane and the mucosa/submucosa layer. Lymphocytes were also isolated from the mucosa/submucosa.

  • RNA Isolation and Real-Time PCR: Total RNA was extracted from the tissue samples. The expression levels of galanin, GalR1, GalR2, and GalR3 mRNA were quantified using real-time PCR. The expression levels were normalized to the housekeeping gene, glyceraldehyde-6-phosphate dehydrogenase (GAPDH).

2. Uterine Inflammation Model [5][8]

  • Animal Model: Sexually mature gilts were used. Uterine inflammation was induced by intrauterine infusion of an E. coli suspension. A control group received a saline infusion.

  • Tissue Collection: Myometrial tissues were collected from both the control and inflamed uteri.

  • Western Blot Analysis: Protein was extracted from the myometrial tissues. The expression levels of GalR1 and GalR2 proteins were determined by Western blot analysis. The density of the protein bands was quantified and compared between the healthy and inflamed groups.

Visualizing Galanin Signaling Pathways and Workflows

Galanin Signaling Pathways

The following diagrams illustrate the general signaling pathways of galanin receptors.

Galanin_Signaling cluster_membrane Cell Membrane GalR1 GalR1 AC Adenylyl Cyclase GalR1->AC GalR2 GalR2 PLC Phospholipase C GalR2->PLC GalR3 GalR3 GalR3->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Galanin Galanin Galanin->GalR1 Galanin->GalR2 Galanin->GalR3 Cellular_Response Cellular Response (e.g., Inhibition of neurotransmission, Modulation of inflammation) cAMP->Cellular_Response Ca ↑ Ca²⁺ IP3_DAG->Ca Ca->Cellular_Response

Caption: General galanin signaling pathways via GalR1, GalR2, and GalR3 receptors.

Experimental Workflow for Colitis Study

This diagram outlines the workflow for the study on experimental colitis in swine.

Colitis_Workflow cluster_animal Animal Model Healthy Healthy Pigs (Control) Tissue_Collection Colon Tissue Collection Healthy->Tissue_Collection Diseased Pigs with Experimental Colitis Diseased->Tissue_Collection Tissue_Separation Separation into: - Mucosa/Submucosa - Muscular Membrane - Lymphocytes Tissue_Collection->Tissue_Separation RNA_Extraction Total RNA Extraction Tissue_Separation->RNA_Extraction RT_PCR Real-Time PCR (GAL, GalR1, GalR2, GalR3, GAPDH) RNA_Extraction->RT_PCR Data_Analysis Data Analysis: Comparison of Relative mRNA Expression RT_PCR->Data_Analysis

Caption: Experimental workflow for analyzing galanin signaling in a swine colitis model.

Logical Relationship of Findings in Uterine Inflammation

This diagram illustrates the relationship between uterine inflammation and the observed changes in galanin signaling and uterine contractility.

Uterine_Inflammation_Logic Inflammation E. coli-induced Uterine Inflammation GalR1_Expression ↓ GalR1 Protein Expression in Myometrium Inflammation->GalR1_Expression GalR2_Expression No Change in GalR2 Protein Expression Inflammation->GalR2_Expression Altered_Contractility Altered Uterine Contractility in Response to Galanin GalR1_Expression->Altered_Contractility

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Galanin (swine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Galanin (swine), a neuropeptide with diverse biological activities, ensuring safety through proper handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Galanin (swine), adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. The information is derived from standard safety data sheets for similar peptides.

Table 1: Personal Protective Equipment for Handling Galanin (swine)

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust conform to European standard EN 166 or equivalent.
Skin Protection Protective glovesInspect gloves for integrity before use. Refer to manufacturer specifications for chemical compatibility and breakthrough time.
Long-sleeved clothing/Laboratory coatTo prevent skin contact.
Respiratory Protection Not required under normal use conditionsIf aerosolization is possible, use a NIOSH-approved respirator.
Hygiene Measures N/AHandle in accordance with good industrial hygiene and safety practice. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational Plan for Safe Handling

A systematic approach to handling Galanin (swine) from receipt to disposal is critical for laboratory safety and experimental integrity.

Step 1: Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. The product should be stored in a freezer as recommended by the supplier[1].

Step 2: Preparation and Handling

  • Designated Area: All handling of Galanin (swine) should be conducted in a designated area, such as a chemical fume hood or a specific bench space, to contain any potential spills.

  • PPE: Before handling, all personnel must be equipped with the appropriate PPE as outlined in Table 1.

  • Weighing and Reconstitution: When weighing the lyophilized powder, do so in an enclosure to prevent inhalation of airborne particles. For reconstitution, slowly add the recommended solvent to the vial to avoid aerosolization.

  • Labeling: All solutions containing Galanin (swine) must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Step 3: Experimental Use

During experimental procedures, handle all solutions containing Galanin (swine) with care to avoid splashes and spills. Use appropriate containment measures, such as sealed containers for transport within the laboratory.

Disposal Plan

Proper disposal of Galanin (swine) and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused Galanin (swine) solutions, contaminated pipette tips, vials, and PPE, should be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: Dispose of hazardous waste according to local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur[1].

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For large spills, dike the area and contact your institution's EHS office for assistance.

Diagram 1: Workflow for Safe Handling of Galanin (swine)

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency receiving Receiving and Inspection storage Freezer Storage receiving->storage don_ppe Don Appropriate PPE storage->don_ppe weighing Weighing in Enclosure don_ppe->weighing reconstitution Reconstitution weighing->reconstitution labeling Labeling reconstitution->labeling experimental_use Experimental Use labeling->experimental_use waste_collection Waste Collection experimental_use->waste_collection spill_response Spill Response experimental_use->spill_response exposure_response Exposure Response experimental_use->exposure_response waste_disposal Dispose per Regulations waste_collection->waste_disposal

Caption: This diagram outlines the procedural workflow for the safe handling of Galanin (swine).

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。